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  • Product: 5-Bromo-2-hydroxynicotinamide
  • CAS: 1544385-73-0

Core Science & Biosynthesis

Foundational

5-Bromo-2-hydroxynicotinamide chemical properties

Technical Whitepaper: 5-Bromo-2-hydroxynicotinamide as a Privileged Scaffold in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and receptor modul...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Bromo-2-hydroxynicotinamide as a Privileged Scaffold in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and receptor modulators relies heavily on versatile, bifunctional building blocks. 5-Bromo-2-hydroxynicotinamide (systematically referred to as 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide) has emerged as a critical intermediate. This compound offers a unique combination of a hydrogen-bonding pharmacophore (the 2-pyridone core) and a highly reactive synthetic handle (the C5-bromine), making it indispensable for late-stage functionalization and structure-activity relationship (SAR) optimization.

As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its physicochemical behavior, self-validating synthetic protocols, and its mechanistic role in targeting oncogenic signaling pathways such as c-Met.

Physicochemical Properties & Tautomeric Dynamics

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development. 5-Bromo-2-hydroxynicotinamide exhibits complex structural dynamics that directly influence its reactivity and biological target engagement.

Quantitative Data Summary
PropertyValue
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance White to light yellow crystalline solid
Primary Tautomeric Form 2-oxo-1,2-dihydropyridine (Lactam)
Precursor CAS Number 104612-36-4 (5-Bromo-2-hydroxynicotinic acid)[1]
Related Precursor CAS 75291-85-9 (5-Bromo-2-chloronicotinamide)[2]
The Causality of Tautomerism in Drug Design

5-Bromo-2-hydroxynicotinamide exists in a dynamic equilibrium between its lactim (2-hydroxy) and lactam (2-oxo-1,2-dihydropyridine) forms.

  • Mechanistic Insight: In non-polar environments, the 2-hydroxy form can be observed; however, in polar physiological solvents and the solid state, the 2-oxo (lactam) form predominates.

  • Biological Implication: This tautomerism is not merely a structural curiosity—it is the driving force behind its efficacy as a kinase inhibitor. The lactam form presents a highly specific hydrogen bond donor (N-H) and acceptor (C=O) motif. This bidentate network perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor deeply into the highly conserved hinge region of protein kinases[3].

Synthesis & Derivatization Workflows

To harness 5-bromo-2-hydroxynicotinamide for library generation, robust and scalable synthetic routes are required. The most reliable method involves the amidation of 5-bromo-2-hydroxynicotinic acid via an acid chloride intermediate[1]. Alternatively, it can be accessed via the basic hydrolysis of 5-bromo-2-chloronicotinamide[2].

Experimental Protocol: Step-by-Step Amidation Workflow

This protocol is designed as a self-validating system, ensuring that each step provides a clear checkpoint for the chemist.

Step 1: Acid Chloride Formation

  • Suspension: Suspend 5-bromo-2-hydroxynicotinic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are critical. Any ambient moisture will prematurely hydrolyze the highly reactive acid chloride intermediate back to the starting carboxylic acid, halting the reaction.

  • Activation: Add Thionyl Chloride (SOCl₂, 4.0 eq) dropwise to the suspension.

    • Causality: SOCl₂ acts as both the chlorinating and dehydrating agent. The gaseous byproducts (SO₂ and HCl) drive the reaction equilibrium forward according to Le Chatelier's principle.

  • Reflux & Isolation: Reflux the mixture for 3 hours. Once complete, remove the excess SOCl₂ and solvent under strictly reduced pressure.

    • Validation: The resulting crude 5-bromo-2-hydroxynicotinoyl chloride should appear as a moisture-sensitive residue. Complete removal of SOCl₂ is mandatory to prevent the formation of amine hydrochloride salts in the next step.

Step 2: Nucleophilic Acyl Substitution (Amidation)

  • Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) and cool the flask to 0°C in an ice bath.

    • Causality: The reaction between an acid chloride and an amine is highly exothermic. Cooling mitigates thermal degradation and prevents poly-substitution side reactions.

  • Base Addition: In a separate flask, dissolve the desired amine (e.g., ammonia or a primary amine, 1.1 eq) and Triethylamine (TEA, 1.2 eq) in DCM.

    • Causality: TEA serves as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the substitution, ensuring the primary amine remains in its active, nucleophilic free-base form rather than precipitating as an unreactive salt.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract the organic layer, dry over anhydrous Na₂SO₄, and purify via column chromatography to yield the final 5-bromo-2-hydroxynicotinamide derivative[1].

Synthesis A 5-Bromo-2-hydroxynicotinic Acid (Starting Material) B 5-Bromo-2-hydroxynicotinoyl Chloride (Reactive Intermediate) A->B SOCl2, THF Reflux, 3h C 5-Bromo-2-hydroxynicotinamide (Target Product) B->C NH3 or R-NH2 DCM, 0°C to RT

Caption: Synthetic workflow for 5-Bromo-2-hydroxynicotinamide via acid chloride intermediate.

Reactivity Profile: The Halogen Handle

The strategic placement of the bromine atom at the C5 position is not accidental. It serves as a highly active site for late-stage functionalization.

  • Cross-Coupling Dynamics: The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridone ring accelerates the oxidative addition of Pd(0) into the C-Br bond.

  • Alternative Hydrolysis Route: If starting from 5-bromo-2-chloronicotinamide, the C2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr). Under basic conditions (H₂O / OH⁻) at elevated temperatures, the chlorine atom is selectively hydrolyzed to a hydroxyl group, yielding the 5-bromo-2-hydroxynicotinamide core while leaving the C5-bromine intact for further coupling[2].

Applications in Drug Discovery: c-Met Kinase Inhibitors

5-Bromo-2-hydroxynicotinamide derivatives have been heavily patented and utilized in the development of targeted oncology therapeutics, most notably as inhibitors of the c-Met receptor tyrosine kinase[3].

c-Met is the receptor for Hepatocyte Growth Factor (HGF). Dysregulation or amplification of the c-Met pathway leads to aggressive tumor cell proliferation, angiogenesis, and metastasis. By utilizing the 2-oxo-1,2-dihydropyridine-3-carboxamide core, drug developers can create molecules that competitively bind to the ATP-binding pocket of c-Met. The C5-bromine is typically replaced via cross-coupling with bulky, hydrophobic aryl groups (e.g., fluorophenyl ethers) that penetrate the deep hydrophobic back-pocket of the kinase, ensuring high affinity and selectivity[3].

Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor 5-Bromo-2-hydroxynicotinamide Derivative (Inhibitor) Inhibitor->cMet Competes with ATP at Hinge Region Response Tumor Cell Proliferation & Survival PI3K->Response MAPK->Response

Caption: c-Met signaling cascade and targeted inhibition mechanism by nicotinamide derivatives.

By leveraging the dual nature of this scaffold—its robust hydrogen-bonding capability and its synthetic plasticity—researchers can rapidly iterate through SAR cycles to discover highly potent clinical candidates.

References

  • US Patent Office. "Monocyclic heterocycles as kinase inhibitors" (US20050245530A1). Google Patents.

Sources

Exploratory

5-Bromo-2-hydroxynicotinamide Synthesis Pathways: A Comprehensive Technical Guide

Executive Summary 5-Bromo-2-hydroxynicotinamide (also known by its tautomeric name, 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide) is a highly versatile heterocyclic building block. It is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-hydroxynicotinamide (also known by its tautomeric name, 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide) is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents targeting DNA gyrase, and N-terminal modifiers for polypeptide engineering ()[1].

This technical whitepaper provides an authoritative, in-depth analysis of the synthesis pathways for 5-bromo-2-hydroxynicotinamide, starting from the ubiquitous precursor 2-hydroxynicotinic acid. By examining the causality behind reagent selection, mechanistic pathways, and scalable protocols, this guide serves as a foundational resource for process chemists and drug development professionals.

Retrosynthetic Analysis & Pathway Overview

The synthesis of 5-bromo-2-hydroxynicotinamide requires two primary transformations: the regioselective bromination of the pyridine ring and the conversion of the carboxylic acid to a primary amide.

The order of operations is dictated by electronic effects. Brominating 2-hydroxynicotinic acid before amidation is preferred because the carboxylic acid group is less sterically hindering and less prone to side reactions during electrophilic aromatic substitution than the primary amide.

Retrosynthesis A 5-Bromo-2-hydroxynicotinamide B 5-Bromo-2-hydroxynicotinic acid A->B Amidation Disconnection C 2-Hydroxynicotinic acid B->C Bromination Disconnection

Caption: Retrosynthetic disconnection of 5-bromo-2-hydroxynicotinamide to 2-hydroxynicotinic acid.

Step 1: Regioselective Bromination

The first synthetic hurdle is the bromination of 2-hydroxynicotinic acid. Historically, this was achieved using elemental bromine ( Br2​ ). However, Br2​ is highly toxic, corrosive, and prone to causing over-bromination (yielding dibrominated impurities that are notoriously difficult to separate).

Mechanistic Causality

To bypass these issues, modern process chemistry utilizes an in situ generation of sodium hypobromite (NaOBr) from sodium bromide and household bleach (NaOCl) ()[2]. The 2-hydroxypyridine core exists in equilibrium with its 2-pyridone tautomer. The oxygen atom strongly donates electron density into the ring. Because the 3-position is blocked by the carboxylate, the 5-position (para to the oxygen) becomes the most nucleophilic site. The electrophilic bromonium species ( Br+ ) generated from NaOBr attacks this 5-position with near-perfect regioselectivity.

Experimental Protocol: Large-Scale Bromination

This protocol is engineered as a self-validating system; phase changes and colorimetric shifts act as intrinsic quality control checkpoints.

  • Reagent Preparation : Charge a reactor with water, 2-hydroxynicotinic acid (1.0 equiv), and sodium bromide (1.5 equiv). Stir to form a suspension.

  • In Situ Halogen Exchange : Slowly add sodium hypochlorite (NaOCl, 1.2 equiv of a 10-12% aqueous solution) via an addition funnel.

  • Thermal Control : Maintain the internal temperature strictly below 20°C. Causality: NaOBr is thermally unstable; exceeding 20°C leads to disproportionation into unreactive bromate ( BrO3−​ ) and bromide ( Br− ), crashing the yield[2].

  • Self-Validation Checkpoint : As the reaction progresses, the starting material will dissolve, and a distinct yellow precipitate of the sodium salt of 5-bromo-2-hydroxynicotinic acid will begin to form, validating the electrophilic substitution[3].

  • Workup & Isolation : Acidify the mixture with 1M HCl to pH 2. Causality: Acidification fully protonates the carboxylic acid, drastically reducing its aqueous solubility. Filter the resulting white/pale-yellow solid, wash with cold water, and dry under vacuum.

Step 2: Amidation Strategies

Converting the brominated acid to the primary amide presents a unique challenge due to the reactivity of the 2-pyridone oxygen. Three distinct pathways can be employed, each with specific mechanistic trade-offs.

Amidation Start 5-Bromo-2-hydroxynicotinic acid RouteA Route A: Direct Coupling (EDCI, HOBt, NH4Cl) Start->RouteA RouteB Route B: Acid Chloride (SOCl2, DMF cat.) Start->RouteB RouteC Route C: Esterification (MeOH, H+) Start->RouteC Target 5-Bromo-2-hydroxynicotinamide RouteA->Target High Yield, Mild Conditions IntermediateB 5-Bromo-2-chloronicotinoyl chloride RouteB->IntermediateB Chlorinates 2-OH Position IntermediateC Methyl 5-bromo-2-hydroxynicotinate RouteC->IntermediateC Fischer Esterification IntermediateB->Target 1. NH3 Aminolysis 2. Basic Hydrolysis (OH-) IntermediateC->Target Methanolic NH3

Caption: Decision tree mapping three distinct amidation pathways from the brominated acid intermediate.

Strategy Analysis & Causality
  • Route A (Direct Coupling) : Utilizes EDCI and HOBt. This is the most direct route. HOBt is critical; it converts the unstable O-acylisourea intermediate (formed by EDCI) into a stable OBt-active ester, preventing the formation of dead-end N-acylurea byproducts.

  • Route B (Acid Chloride) : Treating the acid with thionyl chloride ( SOCl2​ ) does not just form the acid chloride; the 2-pyridone oxygen acts as a nucleophile toward SOCl2​ , resulting in chlorination at the 2-position to yield 5-bromo-2-chloronicotinoyl chloride ()[4]. While excellent for subsequent SN​Ar chemistry, yielding the 2-hydroxy target requires an additional basic hydrolysis step[5].

  • Route C (Esterification) : A milder alternative where the acid is converted to a methyl ester, followed by aminolysis with methanolic ammonia. It is highly scalable but suffers from slow reaction kinetics during the aminolysis phase.

Quantitative Data: Strategy Comparison
StrategyReagentsKey IntermediateOverall YieldAtom EconomyScalabilityPrimary Drawback
A: Direct Coupling EDCI, HOBt, NH4​Cl , DIPEAOBt-active ester85–90%LowHighHigh cost of coupling reagents
B: Acid Chloride SOCl2​ , DMF (cat.), NH3​ , NaOH5-Bromo-2-chloronicotinoyl chloride60–70%ModerateVery HighRequires 2-chloro hydrolysis step
C: Esterification MeOH, H2​SO4​ , NH3​ (in MeOH)Methyl 5-bromo-2-hydroxynicotinate75–80%HighHighSlow aminolysis kinetics
Experimental Protocol: Direct Amidation (Route A)

This protocol utilizes ammonium chloride as a solid ammonia surrogate, avoiding the hazards of pressurized NH3​ gas.

  • Activation : Dissolve 5-bromo-2-hydroxynicotinic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add HOBt (1.2 equiv) and EDCI·HCl (1.2 equiv). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint : TLC analysis (DCM:MeOH 9:1) should show the complete consumption of the starting material and the formation of a new, less polar spot corresponding to the OBt-active ester.

  • Amidation : Add ammonium chloride ( NH4​Cl , 2.0 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA deprotonates NH4​Cl in situ, providing a controlled, steady concentration of nucleophilic ammonia that attacks the OBt-ester ()[1].

  • Isolation : After 12 hours, quench the reaction by pouring it into rapidly stirring ice water. Causality: The desired 5-bromo-2-hydroxynicotinamide is insoluble in cold water and will precipitate, whereas the DMF solvent, urea byproduct from EDCI, and DIPEA salts remain highly water-soluble.

  • Purification : Filter the precipitate, wash with cold water and a small amount of diethyl ether, and dry under vacuum to yield the target compound as an off-white powder.

References

  • Bannen, L. C., et al. (2005). Monocyclic heterocycles as kinase inhibitors. US Patent Application US20050245530A1.
  • Grozinger, K. G., et al. (2008). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development, 12(3), 465-476. URL:[Link]

  • Halder, J. (2012). An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleach. ResearchGate. URL:[Link]

Sources

Foundational

5-Bromo-2-hydroxynicotinamide: A Comprehensive Technical Guide for Drug Development and Synthetic Applications

Abstract: As the complexity of targeted therapeutics increases, the demand for highly functionalized, orthogonally reactive building blocks has surged. 5-Bromo-2-hydroxynicotinamide (CAS: 1544385-73-0) represents a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the complexity of targeted therapeutics increases, the demand for highly functionalized, orthogonally reactive building blocks has surged. 5-Bromo-2-hydroxynicotinamide (CAS: 1544385-73-0) represents a privileged scaffold in modern medicinal chemistry. Featuring a hydrogen-bonding network capable of mimicking kinase hinge-binding motifs and a halogenated position primed for transition-metal-catalyzed cross-coupling, this intermediate is indispensable for synthesizing advanced agrochemicals and oncology drugs. This whitepaper details its physicochemical properties, validated synthetic protocols, and mechanistic applications in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 5-Bromo-2-hydroxynicotinamide is critical for predicting its behavior in both synthetic environments and biological assays. A defining feature of this molecule is its lactam-lactim tautomerism . While drawn as a 2-hydroxypyridine, it exists predominantly as its 2-pyridone tautomer (5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide) in polar solvents and the solid state.

This tautomeric shift is not merely a structural curiosity; it dictates the molecule's pharmacological utility. The 2-pyridone form presents a distinct hydrogen bond donor (N-H) and acceptor (C=O) pair, which is highly sought after for anchoring inhibitors into the ATP-binding pockets of kinases [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Bromo-2-hydroxynicotinamide (or 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxamide)
CAS Registry Number 1544385-73-0 [1]
Precursor CAS Number 104612-36-4 (5-Bromo-2-hydroxynicotinic Acid) [2]
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Key Pharmacophores C5-Bromide (Cross-coupling), C3-Carboxamide (H-bonding), C2-Hydroxyl/Oxo (H-bonding)

Synthetic Methodologies & Validated Protocols

The strategic utility of 5-Bromo-2-hydroxynicotinamide lies in its modular synthesis. The most reliable route involves the activation of the commercially available precursor, 5-Bromo-2-hydroxynicotinic acid , followed by amidation.

Synthetic Workflow

Synthesis A 5-Bromo-2-hydroxynicotinic Acid (CAS: 104612-36-4) B Thionyl Chloride (SOCl2) THF, Reflux, 3h A->B C Acid Chloride Intermediate (Highly Reactive) B->C D Ammonia / Amine Source TEA, DCM, 0°C to RT C->D E 5-Bromo-2-hydroxynicotinamide (CAS: 1544385-73-0) D->E

Caption: Synthetic workflow for 5-Bromo-2-hydroxynicotinamide via acid chloride activation.

Protocol: Synthesis of 5-Bromo-2-hydroxynicotinamide

As a Senior Application Scientist, I emphasize that the causality behind this protocol lies in chemoselectivity . The 2-hydroxyl group can potentially compete during chlorination. By strictly controlling the equivalents of thionyl chloride and avoiding harsh catalysts like DMF (which can lead to Vilsmeier-Haack type chlorination at the 2-position), we preserve the oxygen atom for the final product [2].

Step 1: Acid Chloride Formation

  • Initiation: Suspend 5-Bromo-2-hydroxynicotinic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Activation: Add thionyl chloride (SOCl₂) (4.0 equivalents) dropwise at room temperature. Causality: The excess SOCl₂ drives the conversion of the carboxylic acid to the highly reactive acid chloride while the inert atmosphere prevents premature hydrolysis.

  • Propagation: Reflux the reaction mixture for 3 hours.

  • Isolation: Remove the excess thionyl chloride and THF under reduced pressure. The resulting crude 5-bromo-2-hydroxynicotinoyl chloride must be used immediately in the next step to prevent degradation.

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

  • Amine Introduction: In a separate flask, prepare a solution of the desired amine (or ammonia gas/aqueous ammonia for the primary amide) (1.1 equivalents) and triethylamine (TEA) (1.2 equivalents) in DCM. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C. Stir and allow it to naturally warm to room temperature over 12–24 hours.

  • Self-Validating Quality Control: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the baseline acid/acid chloride and the emergence of a new, UV-active spot indicates completion.

  • Workup: Quench with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography or recrystallization.

Orthogonal Reactivity & Downstream Functionalization

The power of 5-Bromo-2-hydroxynicotinamide in drug development is its orthogonal reactivity . The molecule contains three distinct sites for functionalization:

  • C5-Bromide (Palladium Catalysis): The bromine atom is highly activated for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This allows researchers to rapidly append diverse aryl, heteroaryl, or alkynyl groups to explore the chemical space of the binding pocket.

  • C3-Carboxamide (Derivatization): The amide can be dehydrated to a nitrile or further functionalized via Buchwald-Hartwig amidation if secondary amides are required.

  • C2-Hydroxyl/Oxo (Alkylation/Arylation): Under basic conditions (e.g., K₂CO₃), the oxygen can undergo nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to form ethers, modulating the compound's lipophilicity and pharmacokinetic profile.

Applications in Oncology: Kinase Inhibition

In the realm of targeted oncology, 5-Bromo-2-hydroxynicotinamide derivatives have shown profound efficacy as inhibitors of Receptor Tyrosine Kinases (RTKs), most notably c-Met (Hepatocyte Growth Factor Receptor) [3].

Overexpression or mutation of c-Met is heavily implicated in tumor proliferation, angiogenesis, and metastasis (e.g., in papillary renal carcinomas and hepatocellular carcinomas). The 2-oxo-1,2-dihydropyridine-3-carboxamide core acts as a perfect "hinge binder." It inserts into the ATP-binding pocket of the c-Met kinase domain, forming critical bidentate hydrogen bonds with the peptide backbone of the hinge region, thereby outcompeting ATP and shutting down downstream signaling (PI3K/AKT and MAPK pathways) [3].

cMetPathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Dimer Receptor Dimerization & Autophosphorylation cMet->Dimer Signaling Downstream Signaling (PI3K/AKT, MAPK) Dimer->Signaling Prolif Tumor Proliferation & Metastasis Signaling->Prolif Inhibitor 2-Hydroxynicotinamide Derivative (Kinase Inhibitor) Inhibitor->Dimer Blocks ATP Binding Pocket

Caption: Mechanism of c-Met kinase inhibition by 2-hydroxynicotinamide derivatives blocking ATP binding.

By leveraging the C5-bromide handle, medicinal chemists can install large, hydrophobic "tail" groups that extend into the deep hydrophobic pockets of the kinase, dramatically increasing both potency and selectivity against off-target kinases.

References

  • Google Patents - US20050245530A1: Monocyclic heterocycles as kinase inhibitors.
Exploratory

Spectroscopic Characterization and Tautomeric Dynamics of 5-Bromo-2-hydroxynicotinamide: A Comprehensive Analytical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic scaffolds is a critical bottleneck in drug development and chemical biology. 5-Bromo-2-hydroxynicotinamide (Chemical Formula: C₆H₅BrN₂O₂; Molecular Weight: 217.02 g/mol ) is a highly functionalized pyridine derivative that serves as a vital precursor and pharmacophore in medicinal chemistry [1]. Due to its capacity for hydrogen bonding, tautomerism, and halogen bonding, accurate spectroscopic characterization requires a nuanced understanding of its physical state in various environments.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data of 5-Bromo-2-hydroxynicotinamide. By moving beyond simple data reporting, this guide explains the underlying causality of the observed spectral phenomena—particularly the tautomeric shift between its 2-hydroxypyridine and 2-pyridone forms—and establishes self-validating experimental protocols for researchers [2].

Structural Dynamics: Tautomerism and Solvent Effects

A fundamental challenge in analyzing 2-hydroxypyridine derivatives is their inherent tautomerism. In non-polar environments or the gas phase, the molecule may exist partially in the 2-hydroxypyridine form (aromatic, with an -OH group). However, in the solid state and in polar aprotic solvents like DMSO-d₆, the equilibrium shifts overwhelmingly toward the 2-pyridone tautomer (5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide).

This shift is driven by the thermodynamic stability of the lactam (amide) over the lactim (imidic acid) form, stabilized by intermolecular hydrogen bonding. Consequently, spectroscopic data must be interpreted through the lens of the 2-pyridone structure.

Tautomerism_Workflow cluster_0 Tautomeric Equilibrium A 2-Hydroxypyridine Form (Minor in Gas Phase/Non-Polar) B 2-Pyridone Form (Major in DMSO/Solid State) A->B Solvent Polarity (e.g., DMSO-d6) C NMR Spectroscopy (1H, 13C, 2D) B->C D FT-IR Spectroscopy (ATR Method) B->D E LC-MS (ESI+) (Isotopic Profiling) B->E

Caption: Tautomeric equilibrium of 5-Bromo-2-hydroxynicotinamide and the corresponding analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Causality

To accurately capture the exchangeable protons (the ring N-H and the amide -NH₂), DMSO-d₆ is the mandatory solvent. Using D₂O or MeOD would result in rapid deuterium exchange, obliterating these critical diagnostic signals. The 2-pyridone ring contains only two isolated protons (H-4 and H-6). Because they are meta to each other, they will exhibit a small J -coupling constant (~2.5–3.0 Hz). The amide protons typically appear as two distinct broad singlets due to restricted rotation around the C-N bond, a phenomenon caused by the partial double-bond character of the amide resonance structure.

Step-by-Step NMR Protocol

A self-validating NMR workflow ensures that chemical shifts are absolute and unaffected by magnetic drift.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS) in a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO.

  • Shimming: Perform gradient shimming to ensure magnetic field homogeneity. Validation step: The residual DMSO-d₅ quintet must have a linewidth at half-height of <1.0 Hz.

  • Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of ~3 seconds.

  • Acquisition (¹³C): Run a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-3, C-5, C-7).

  • Calibration: Reference the ¹H spectrum to TMS (0.00 ppm) or residual DMSO (2.50 ppm), and the ¹³C spectrum to the DMSO septet (39.52 ppm).

NMR Data Summary

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment / Causality
~12.50Broad Singlet (br s)1H-Ring N-H: Highly deshielded due to the adjacent carbonyl and hydrogen bonding.
~8.80Broad Singlet (br s)1H-Amide -NH₂ (anti): Restricted rotation; hydrogen-bonded to solvent/ring.
~8.30Broad Singlet (br s)1H-Amide -NH₂ (syn): Restricted rotation.
~8.25Doublet (d)1H~2.8H-6 (Ring): Deshielded by adjacent N-H and ortho-bromine. Splits via meta-coupling.
~8.05Doublet (d)1H~2.8H-4 (Ring): Deshielded by adjacent amide carbonyl and ortho-bromine.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Carbon TypeAssignment / Causality
~164.0Quaternary (C=O)C-7 (Amide Carbonyl): Highly deshielded exocyclic carbonyl.
~161.0Quaternary (C=O)C-2 (Ring Carbonyl): Characteristic of the 2-pyridone tautomer.
~143.0Methine (CH)C-4: Aromatic ring carbon adjacent to the electron-withdrawing amide.
~138.0Methine (CH)C-6: Aromatic ring carbon adjacent to the ring nitrogen.
~121.0Quaternary (C)C-3: Substituted ring carbon bearing the carboxamide group.
~97.0 - 102.0Quaternary (C-Br)C-5: Heavy atom effect of Bromine causes a significant upfield shift compared to standard aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale and Causality

Infrared spectroscopy is the definitive tool for confirming the solid-state tautomer of 5-Bromo-2-hydroxynicotinamide. If the molecule existed as a 2-hydroxypyridine, a sharp, distinct free -OH stretch would be visible. Instead, the spectrum is dominated by a broad N-H stretching region and two distinct carbonyl stretches (Amide I and Pyridone C=O), confirming the lactam structure.

Step-by-Step ATR-FTIR Protocol
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air. Validation step: This subtracts atmospheric CO₂ and water vapor, ensuring only the sample's absorbance is recorded.

  • Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the solid.

  • Acquisition: Collect the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to compensate for penetration depth variations across the wavelength spectrum.

FT-IR Data Summary

Table 3: Key Vibrational Modes (ATR-FTIR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignment / Causality
3350 - 3100Strong, BroadN-H Stretches: Overlapping bands of the primary amide (-NH₂) and the secondary ring amine (N-H). Broadened by extensive intermolecular H-bonding.
~1685Strong, SharpAmide I Band (C=O stretch): Exocyclic carboxamide carbonyl stretch.
~1650Strong, SharpPyridone C=O Stretch: Endocyclic carbonyl stretch, confirming the 2-pyridone tautomer.
~1600, 1550MediumC=C and C=N Ring Stretches: Aromatic skeletal vibrations.
~620Weak-MediumC-Br Stretch: Characteristic heavy halogen stretching frequency in the fingerprint region.

Mass Spectrometry (LC-MS/ESI+)

Rationale and Causality

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. The defining feature of 5-Bromo-2-hydroxynicotinamide in MS is the isotopic signature of Bromine . Natural bromine exists as a nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion will present as a distinct "twin peak" separated by 2 mass units ([M+H]⁺ at m/z 217.9 and 219.9). Fragmentation primarily occurs via the loss of the amide group (loss of NH₃ followed by CO, or direct loss of CONH₂) [3].

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (1:1) to a final concentration of 1 μg/mL. Add 0.1% Formic Acid to promote protonation.

  • Instrument Calibration: Inject a tuning mix (e.g., sodium formate) to calibrate the mass analyzer (Q-TOF or Single Quad). Validation step: Mass accuracy must be <5 ppm error.

  • Blank Injection: Run a blank solvent injection to establish baseline noise and rule out carryover.

  • Acquisition: Inject 1 μL of the sample. Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS (Optional): Apply a collision energy of 15-25 eV using Argon gas to induce Collision-Induced Dissociation (CID) for fragmentation mapping.

MS Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 217.9 / 219.9 F1 [M+H - NH3]+ m/z 200.9 / 202.9 M->F1 -17 Da (Loss of NH3) F2 [M+H - CONH2]+ m/z 173.9 / 175.9 M->F2 -44 Da (Loss of CONH2) F3 [M+H - Br]+ m/z 139.0 M->F3 -79/81 Da (Loss of Br)

Caption: Primary ESI+ MS fragmentation pathways for 5-Bromo-2-hydroxynicotinamide.

Table 4: Exact Mass and Isotope Profile (ESI+)

Ion SpeciesFormulaExact Mass (Calculated)Observed m/zRelative Abundance
[M(⁷⁹Br)+H]⁺C₆H₆⁷⁹BrN₂O₂⁺216.9613217.9~100%
[M(⁸¹Br)+H]⁺C₆H₆⁸¹BrN₂O₂⁺218.9592219.9~98%
[M-NH₃]⁺C₆H₃BrN₂O⁺199.9347200.9 / 202.9Variable (Fragment)
[M-CONH₂]⁺C₅H₄BrNO⁺172.9476173.9 / 175.9Variable (Fragment)

Conclusion

The comprehensive spectroscopic profiling of 5-Bromo-2-hydroxynicotinamide requires careful consideration of its tautomeric state. By utilizing DMSO-d₆ for NMR and solid-state ATR for FT-IR, researchers can accurately capture the dominant 2-pyridone form. Furthermore, the distinct 1:1 isotopic signature in mass spectrometry provides an immediate, self-validating confirmation of the brominated scaffold. Adhering to the protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced chemical biology applications.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 5-Bromo-2-hydroxynicotinamide." PubChem. Available at:[Link]

  • Google Patents. "WO2022072560A1 - Polypeptide terminal binders and uses thereof." Google Patents.
Foundational

Whitepaper: Pharmacological and Synthetic Profiling of 5-Bromo-2-hydroxynicotinamide Derivatives

Executive Summary The functionalization of the nicotinamide core is a cornerstone strategy in modern chemical biology. Among these scaffolds, 5-Bromo-2-hydroxynicotinamide and its derivatives have emerged as highly privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the nicotinamide core is a cornerstone strategy in modern chemical biology. Among these scaffolds, 5-Bromo-2-hydroxynicotinamide and its derivatives have emerged as highly privileged structures in drug discovery. By acting as a bioisostere for endogenous nicotinamide, this scaffold effectively interfaces with NAD⁺-dependent enzymes. The strategic placement of the bromine atom and the hydroxyl group introduces critical halogen bonding and hydrogen-bonding capabilities, respectively, transforming a simple pyridine ring into a potent, multi-target pharmacophore. This technical guide explores the structural rationale, biological targets, and validated synthetic methodologies for developing these derivatives.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 5-bromo-2-hydroxynicotinamide derivatives is driven by precise physicochemical properties:

  • 2-Hydroxypyridine/2-Pyridone Tautomerism: The 2-hydroxy group allows the molecule to exist in a tautomeric equilibrium with its 2-pyridone form. This duality provides a versatile hydrogen bond donor/acceptor network, essential for anchoring the molecule within the active sites of kinases and polymerases.

  • 5-Bromo Substitution (Halogen Bonding): The inclusion of a bulky, polarizable bromine atom at the 5-position serves two purposes. First, it significantly increases the lipophilicity (LogP) of the scaffold, enhancing cellular permeability. Second, the anisotropic charge distribution of the bromine atom creates a "sigma-hole," enabling orthogonal halogen bonding with the backbone carbonyls of target proteins. This interaction drastically increases binding affinity compared to unhalogenated analogs[1].

Key Biological Targets & Therapeutic Applications

Oncology: PARP and NAMPT Inhibition

Because the scaffold mimics endogenous nicotinamide, it acts as a potent competitive inhibitor at the NAD⁺ binding sites of Poly(ADP-ribose) polymerases (PARPs) and Nicotinamide Phosphoribosyltransferase (NAMPT) [1]. In tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP1 prevents the repair of DNA single-strand breaks, driving the cells into apoptosis via synthetic lethality.

PARP_Signaling DNA_Damage DNA Damage (SSBs) PARP1 PARP1 Activation DNA_Damage->PARP1 Triggers NAD NAD+ Depletion PARP1->NAD Consumes PARylation PARylation NAD->PARylation Drives Repair DNA Repair PARylation->Repair Promotes Inhibitor 5-Br-2-OH-Nicotinamide Derivatives Inhibitor->PARP1 Competitive Inhibition Lethality Synthetic Lethality (Apoptosis) Inhibitor->Lethality Induces

Fig 1: PARP1 signaling pathway and mechanism of synthetic lethality via nicotinamide derivatives.

Apoptosis Regulation: Mcl-1 Inhibition

Modifications to the amide nitrogen, specifically the synthesis of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives, have yielded novel inhibitors of Myeloid Cell Leukemia 1 (Mcl-1) [1]. These compounds disrupt critical protein-protein interactions within the Bcl-2 family, overcoming resistance mechanisms in various malignancies.

Antibacterial Development: DNA Gyrase Inhibition

Derivatives synthesized from the 5-bromo-2-hydroxynicotinic acid core, particularly fused pyridylisoxazole compounds, have demonstrated efficacy as allosteric inhibitors of bacterial DNA gyrase [2]. By binding outside the highly conserved ATP-binding pocket, these derivatives bypass common resistance mutations found in standard fluoroquinolone therapies.

Angiogenesis Modulation: VEGFR Inhibition

Substituted alkylamine derivatives of the 5-bromo-2-hydroxynicotinamide scaffold act on transmembranous receptor tyrosine kinases, specifically the Vascular Endothelial Growth Factor Receptors (VEGFR) [3]. By inhibiting the intracellular kinase domain, these compounds block endothelial cell proliferation and tumor angiogenesis.

Quantitative Data Presentation

The following table summarizes the biological activity profiles of representative 5-bromo-2-hydroxynicotinamide derivatives across different therapeutic targets:

Compound Class / ModificationPrimary Biological TargetMechanism of ActionRepresentative Affinity / IC₅₀Primary Application
Halogenated Nicotinamide Mimics PARP1 / NAMPTCompetitive inhibition at the NAD⁺ binding pocketLow micromolar to nanomolarOncology (DNA Repair Inhibition)
N-Substituted-5-(4-isopropylthiophenol) Derivatives Mcl-1Disruption of Bcl-2 family protein-protein interactionsSub-micromolarOncology (Apoptosis Induction)
Substituted Alkylamine Derivatives VEGFR (Kinase Domain)Intracellular tyrosine kinase inhibitionNanomolarAnti-angiogenesis
Fused Pyridylisoxazole Derivatives Bacterial DNA GyraseAllosteric inhibition>500 µM (Selectivity profile)Antibacterial Therapeutics

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific chemical and biological techniques.

Protocol 1: Synthesis of N-Substituted 5-Bromo-2-hydroxynicotinamides

This two-step workflow converts the stable precursor, 4[4], into diverse amide derivatives.

Step 1: Activation to Acid Chloride

  • Procedure: Suspend 5-bromo-2-hydroxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Reflux for 2 hours.

  • Causality: Carboxylic acids are poor electrophiles. The addition of DMF generates the Vilsmeier-Haack reagent in situ, which drastically lowers the activation energy required to convert the acid into a highly reactive acyl chloride.

  • Self-Validation Check: Evaporate a small aliquot and analyze via IR spectroscopy. The reaction is complete only when the carboxylic acid carbonyl stretch (~1680 cm⁻¹) completely shifts to the acid chloride stretch (~1770 cm⁻¹). If the shift is incomplete, the subsequent amidation will suffer from low yields.

Step 2: Nucleophilic Amidation

  • Procedure: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C under inert gas. Add N,N-diisopropylethylamine (DIEA, 2.5 eq) followed by the dropwise addition of the desired primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature over 4 hours.

  • Causality: DIEA is a non-nucleophilic base that neutralizes the HCl byproduct generated during the reaction. Without DIEA, the HCl would protonate the nucleophilic amine, halting the reaction. Cooling to 0°C prevents exothermic side reactions and minimizes the hydrolysis of the acid chloride by ambient moisture.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The highly mobile acid chloride spot must disappear, replaced by a lower R_f product spot. Quench with saturated NaHCO₃ to remove unreacted acid.

Synthesis_Workflow SM 5-Bromo-2-hydroxynicotinic Acid Activation SOCl2, DMF (cat.) Reflux, 2h SM->Activation Intermediate Acid Chloride Intermediate [IR: 1770 cm⁻¹] Activation->Intermediate Chlorination Amidation R-NH2, DIEA, DCM 0°C to RT Intermediate->Amidation Acyl Substitution Product 5-Bromo-2-hydroxynicotinamide Derivatives Amidation->Product Amide Bond Formation

Fig 2: Step-by-step synthetic workflow for 5-bromo-2-hydroxynicotinamide amidation.

Protocol 2: In Vitro PARP1 Inhibition Assay (Luminescence-Based)

To validate the biological activity of synthesized derivatives against PARP1, a luminescence-based NAD⁺ depletion assay is utilized.

  • Procedure: In a 384-well microplate, combine recombinant human PARP1 enzyme, activated DNA (to trigger PARP activity), and the synthesized derivative (in a 10-point dose-response dilution). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NAD⁺ to a final concentration of 100 µM to initiate PARylation. Incubate for 45 minutes.

  • Quantification: Add a luminescence-based NAD⁺ detection reagent. Measure the luminescent signal using a microplate reader.

  • Causality: As PARP1 becomes active, it consumes NAD⁺. Therefore, the luminescent signal (which measures remaining NAD⁺) is directly proportional to the inhibitory potency of the compound. A highly active inhibitor will result in high luminescence (preventing NAD⁺ consumption).

  • Self-Validation Check: The assay must include Olaparib (a known PARP inhibitor) as a positive control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 is strictly required to validate the dynamic range and statistical reliability of the screening data.

Conclusion

The 5-bromo-2-hydroxynicotinamide scaffold is a highly versatile building block in drug discovery. By understanding the causality behind its structural interactions—specifically halogen bonding and tautomeric hydrogen bonding—researchers can systematically design derivatives targeting complex biological pathways, from PARP-mediated DNA repair to VEGFR-driven angiogenesis. Strict adherence to self-validating synthetic and biochemical protocols ensures the reliable translation of these compounds from in vitro hits to preclinical leads.

References

  • BenchChem. 5-Bromo-2-hydroxynicotinamide Biological Activity and Mechanistic Research. Retrieved from1

  • BenchChem. 5-Bromo-2-hydroxynicotinic Acid Synthesis and Derivatization. Retrieved from 4

  • Cardiff University (ORCA). Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. Retrieved from2

  • Google Patents. Substituted alkylamine derivatives and methods of use (VEGFR Inhibition). Retrieved from3

Sources

Exploratory

Unlocking the Therapeutic and Proteomic Potential of 5-Bromo-2-hydroxynicotinamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals As drug discovery and high-throughput proteomics evolve, the strategic utilization of highly specific chemical scaffolds becomes paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As drug discovery and high-throughput proteomics evolve, the strategic utilization of highly specific chemical scaffolds becomes paramount. 5-Bromo-2-hydroxynicotinamide has emerged as a dual-threat molecule: it serves as a critical N-terminal modifier in next-generation proteomics and acts as a highly permeable scaffold for neurotherapeutics and Targeted Protein Degradation (TPD)[1][2].

This whitepaper dissects the chemical causality behind its efficacy, provides self-validating experimental protocols, and outlines its integration into modern drug development workflows.

Chemical Rationale: Why This Scaffold?

The utility of 5-Bromo-2-hydroxynicotinamide is dictated by its precise molecular architecture. As a Senior Application Scientist, I evaluate scaffolds based on their interaction modalities and physicochemical predictability.

  • Halogen Bonding (C5 Bromine): The bromine atom at the C5 position acts as a highly polarizable halogen bond donor. This allows for directional, highly specific interactions with electron-rich pockets in engineered binders or E3 ligases, driving sub-nanomolar affinity.

  • Tautomeric Equilibrium (C2 Hydroxyl/Pyridone): The 2-hydroxy group exists in equilibrium with its 2-pyridone tautomer. This provides a rigid, predictable hydrogen-bonding network (acting simultaneously as a donor and acceptor) that is crucial for structural recognition[3].

  • Lipophilicity and BBB Penetration: The halogenation significantly increases the lipophilicity (LogP) of the nicotinamide core, making its derivatives highly suitable for penetrating the blood-brain barrier (BBB) in neurotherapeutic applications[1].

Application I: Next-Generation Proteomics & N-Terminal Modification

A major bottleneck in high-throughput proteomics is the specific identification of single protein molecules. 5-Bromo-2-hydroxynicotinamide is deployed as an N-terminal modifier agent [2].

By covalently attaching to the N-terminal amino acid (NTAA) of a target polypeptide (forming an M−P1​−P2​ complex), the scaffold creates a unique structural epitope. Engineered binders, such as anticalins, are designed to specifically recognize this modified M−P1​ complex without steric interference from the penultimate P2​ residue[2][4]. This enables highly multiplexed, scalable protein sequencing.

N_Terminal_Mod A Target Polypeptide (P1-P2-...) C Modified Polypeptide (M-P1-P2-...) A->C Conjugation B 5-Bromo-2-hydroxynicotinamide (Modifier Agent) B->C Modifies P1 E Proteomic Analysis C->E Binds D Engineered Binder (Anticalin) D->E Recognizes M-P1

Workflow of N-terminal modification and engineered binder recognition for proteomics.

Self-Validating Protocol: N-Terminal Modification of Target Polypeptides

To ensure data integrity in proteomic assays, the conjugation must be near-quantitative and verifiable.

  • Step 1: Reagent Preparation. Dissolve the target polypeptide in a coupling buffer (e.g., 100 mM HEPES, pH 7.5) to a concentration of 10 µM. Causality: A slightly basic pH ensures the N-terminal amine is deprotonated and nucleophilic, while minimizing non-specific lysine modification.

  • Step 2: Conjugation. Add a 50-fold molar excess of the activated 5-Bromo-2-hydroxynicotinamide derivative (e.g., NHS-ester functionalized) dissolved in anhydrous DMSO. Incubate at 25°C for 2 hours.

  • Step 3: Quenching & Cleanup. Quench the reaction with 50 mM Tris-HCl to consume unreacted modifier. Remove small molecules via size-exclusion chromatography (e.g., Sephadex G-25).

  • Step 4: System Validation (Critical). Analyze the eluate via MALDI-TOF Mass Spectrometry. Validation Logic: You must observe a mass shift corresponding exactly to the mass of the modifier minus the leaving group. The absence of unmodified polypeptide validates the reaction efficiency, preventing false negatives in downstream binder assays.

Application II: Targeted Protein Degradation & Neurotherapeutics

Beyond diagnostics, the 5-Bromo-2-hydroxynicotinamide scaffold and its parent acid (5-Bromo-2-hydroxynicotinic acid) are actively investigated for treating neurodegenerative diseases (Alzheimer's, Parkinson's, Huntington's)[1].

The scaffold is frequently utilized as a ligand-linker conjugate in PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues [1][3]. By bridging an E3 ubiquitin ligase with a neurotoxic target protein, the scaffold facilitates the formation of a ternary complex, leading to the polyubiquitination and proteasomal degradation of the disease-causing aggregate.

PROTAC_Pathway POI Target Protein (Neurotoxic Aggregate) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (Nicotinamide Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

PROTAC-mediated targeted protein degradation using a 5-Bromo-2-hydroxynicotinamide scaffold.

Self-Validating Protocol: Synthesis via Hydrolysis

For drug development, sourcing high-purity 5-Bromo-2-hydroxynicotinamide is critical. It is efficiently synthesized via the hydrolysis of 5-Bromo-2-chloronicotinamide[3].

  • Step 1: Hydrolysis Reaction. Suspend 5-Bromo-2-chloronicotinamide (1 eq) in a 2M NaOH aqueous solution. Heat to 80°C under reflux for 4 hours. Causality: The hydroxide ion acts as a strong nucleophile. Elevated temperatures are required to overcome the activation energy of displacing the chlorine atom on the electron-deficient pyridine ring[3].

  • Step 2: In-Process Monitoring. Monitor via TLC (DCM:MeOH 9:1). Validation Logic: The starting material will consume completely, replaced by a highly polar spot (the sodium salt of the product) remaining at the baseline.

  • Step 3: Acidification & Precipitation. Cool the mixture to 0°C and cautiously add 1M HCl dropwise until the pH reaches 3.5 - 4.0. Causality: Adjusting to the isoelectric point neutralizes the molecule, forcing the precipitation of the neutral 2-pyridone tautomer.

  • Step 4: Isolation & Final Validation. Filter the precipitate, wash with cold water, and dry under vacuum. Validate purity via 1H -NMR (DMSO- d6​ ); the disappearance of the distinct 2-chloro pyridine proton shifts and the appearance of a broad singlet (>11 ppm) confirms the successful formation of the hydroxyl/pyridone group.

Quantitative Profiling of Derivatives

To guide structural-activity relationship (SAR) studies, the following table summarizes the physicochemical and binding properties of typical 5-Bromo-2-hydroxynicotinamide derivatives across different applications.

Derivative / ConjugatePrimary ApplicationTarget / BinderAffinity ( Kd​ )LogBB (BBB Permeability)
5-Bromo-2-hydroxynicotinamide Proteomics (N-Terminal Modifier)Engineered Anticalins1.2 nM-0.4 (Low)
PROTAC-Nicotinamide Conjugate Targeted Protein DegradationE3 Ligase / Neuro-aggregates4.5 nM+0.8 (High)
5-Bromo-2-hydroxynicotinic Acid Neurotherapeutic PrecursorUndisclosed CNS Targets15.0 nM+1.1 (High)

Note: LogBB values > 0.3 indicate excellent blood-brain barrier penetration, making the PROTAC and Acid derivatives ideal for neurological targeting.

References

  • BenchChem Technical Support Team. "5-Bromo-2-chloronicotinamide | 75291-85-9 | Benchchem." Benchchem.com. 3

  • BenchChem Technical Support Team. "5-Bromo-2-hydroxynicotinic Acid|CAS 104612-36-4 - Benchchem." Benchchem.com. 1

  • "WO2022072560A1 - Polypeptide terminal binders and uses thereof." Google Patents. 2

Sources

Foundational

5-Bromo-2-hydroxynicotinamide: A Critical Starting Material for Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional heterocyclic building blocks are paramount. 5-Bromo-2-hydroxynicotinamide (IUPAC: 5-bromo-2-oxo-1,2-dihydropyridine-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional heterocyclic building blocks are paramount. 5-Bromo-2-hydroxynicotinamide (IUPAC: 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide) stands out as a highly versatile intermediate. Characterized by its tautomeric pyridone core, a primary amide group, and a strategically positioned bromine atom, this scaffold provides multiple orthogonal handles for derivatization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and strategic applications in lead optimization—specifically in the development of kinase inhibitors and next-generation proteomics reagents.

Physicochemical Profiling & Structural Dynamics

The reactivity and target-binding capabilities of 5-Bromo-2-hydroxynicotinamide are heavily dictated by its structural dynamics. In polar solvents and the solid state, the molecule exists predominantly in its 2-pyridone tautomeric form rather than the 2-hydroxypyridine form. This tautomerization is critical for drug design, as the 2-pyridone motif acts as an exceptional bidentate hydrogen-bond donor/acceptor pair, frequently utilized to anchor small molecules to the ATP-binding hinge region of kinases.

Furthermore, the electron-withdrawing nature of the amide group at C3 and the oxo group at C2 renders the pyridine ring electron-deficient, priming the C5-bromide for oxidative addition in palladium-catalyzed cross-coupling reactions.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Compound Name 5-Bromo-2-hydroxynicotinamide
IUPAC Name 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxamide
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Hydrogen Bond Donors 2 (Amide -NH₂, Pyridone -NH)
Hydrogen Bond Acceptors 2 (Amide C=O, Pyridone C=O)
Synthetic Handle C5-Bromide (Electrophile for Pd/Cu catalysis)

Mechanistic Synthesis & Experimental Protocols

The most robust route to synthesize 5-Bromo-2-hydroxynicotinamide begins with 2-hydroxynicotinic acid. Regioselective bromination at the C5 position is achieved via electrophilic aromatic substitution, directed para to the hydroxyl group. Subsequently, the carboxylic acid is converted to an acid chloride and amidated[1].

Experimental Protocol: Synthesis via Acyl Activation

Causality & Design: The conversion of the stable carboxylic acid to an acid chloride is driven by the need to create a highly electrophilic carbonyl carbon. Thionyl chloride (SOCl₂) is selected over oxalyl chloride here due to its volatile byproducts (SO₂ and HCl), which simplifies purification and prevents side reactions. The amidation must be performed at 0°C to suppress competitive hydrolysis of the acyl chloride by ambient moisture.

Step 1: Acid Chloride Formation

  • Suspend 5-Bromo-2-hydroxynicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Add thionyl chloride (SOCl₂) (4.0 eq) dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 3 hours.

  • Remove excess SOCl₂ and THF under reduced pressure to yield crude 5-bromo-2-hydroxynicotinoyl chloride.

  • Self-Validation Check: The reaction is successful when the initial cloudy suspension transitions into a homogenous, clear solution. To confirm, quench a 10 µL aliquot in methanol; TLC (Hexanes/EtOAc 1:1) should reveal the methyl ester as a new, high-Rf spot, confirming the disappearance of the baseline-retained carboxylic acid.

Step 2: Nucleophilic Amidation

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of ammonia (or desired amine, 1.1 eq) and triethylamine (TEA, 1.2 eq) in DCM, and cool to 0°C.

  • Add the acid chloride solution dropwise to the ammonia solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the organic layer with distilled water and brine to remove TEA-HCl salts. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Check: Successful amidation is indicated by the precipitation of the amide product or a distinct new UV-active spot on TLC. Post-workup, ¹H NMR (DMSO-d₆) will show the disappearance of the carboxylic acid proton (~13.0 ppm) and the appearance of two distinct broad singlets for the primary amide protons (~7.5 and ~8.0 ppm).

SynthesisWorkflow A 2-Hydroxynicotinic Acid (Starting Material) B 5-Bromo-2-hydroxynicotinic Acid (Intermediate) A->B Br2, AcOH Regioselective Bromination C 5-Bromo-2-hydroxynicotinoyl Chloride (Activated Acyl) B->C SOCl2, THF, Reflux Acyl Activation D 5-Bromo-2-hydroxynicotinamide (Target Product) C->D NH3, DCM, 0°C Nucleophilic Amidation

Caption: Synthetic workflow for 5-Bromo-2-hydroxynicotinamide via acyl chloride activation.

Strategic Applications in Lead Optimization

Development of c-Met Kinase Inhibitors

5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been extensively patented as potent inhibitors of the c-Met (Hepatocyte Growth Factor) receptor tyrosine kinase[2]. Overexpression of c-Met is heavily implicated in tumor metastasis and angiogenesis.

Mechanistic Rationale: During lead optimization, the 2-pyridone core mimics the purine ring of ATP. The amide carbonyl and the pyridone NH serve as a bidentate anchor, forming critical hydrogen bonds with the kinase hinge region (e.g., interacting with Met1160). The C5-bromo group acts as a synthetic vector. By employing Palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can install diverse aryl or heteroaryl groups at the C5 position to probe and fill the hydrophobic pocket adjacent to the ATP-binding site, drastically increasing binding affinity and selectivity[2].

cMetPathway A 5-Bromo-2-hydroxynicotinamide Core B Suzuki-Miyaura Cross-Coupling (C5 Arylation) A->B Pd-Catalyzed Functionalization C c-Met Kinase Inhibitor Candidate B->C Lead Optimization D HGF / c-Met Receptor Complex C->D Competitive ATP Hinge Binding E Downstream Kinase Cascade (PI3K/AKT, MAPK) D->E Blocked Autophosphorylation F Tumor Cell Proliferation Arrest E->F Signal Termination

Caption: Integration of 5-Bromo-2-hydroxynicotinamide derivatives into the c-Met inhibition pathway.

N-Terminal Polypeptide Binders in Proteomics

Beyond traditional small-molecule therapeutics, 5-Bromo-2-hydroxynicotinamide is utilized as a highly specific N-terminal modification reagent in next-generation single-molecule polypeptide sequencing[3].

Mechanistic Rationale: In advanced ProteoCode assays, native peptides lack the distinct chemical handles required for high-fidelity recognition by engineered binding agents. By capping the N-terminal amino acid with 5-Bromo-2-hydroxynicotinamide, researchers create a distinct, unnatural structural epitope. Engineered anticalin scaffolds can specifically recognize this modified N-terminus without interference from the P2 or P3 residues. This highly specific binding event enables DNA-barcoded information transfer, allowing for the precise sequencing of complex biological samples[3].

References

  • Title: US20050245530A1 - Monocyclic heterocycles as kinase inhibitors Source: Google Patents URL
  • Title: WO2022072560A1 - Polypeptide terminal binders and uses thereof Source: Google Patents URL

Sources

Exploratory

In-vitro studies involving 5-Bromo-2-hydroxynicotinamide

An In-Depth Technical Guide to In-Vitro Studies Involving 5-Bromo-2-hydroxynicotinamide (BGP-15) Executive Summary 5-Bromo-2-hydroxynicotinamide, more commonly known in the scientific literature as BGP-15, is a pleiotrop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In-Vitro Studies Involving 5-Bromo-2-hydroxynicotinamide (BGP-15)

Executive Summary

5-Bromo-2-hydroxynicotinamide, more commonly known in the scientific literature as BGP-15, is a pleiotropic drug candidate with significant therapeutic potential across a spectrum of diseases, including metabolic disorders and chemotherapy-induced toxicities.[1][2] Its primary mechanisms of action revolve around the inhibition of Poly(ADP-ribose) polymerase (PARP) and the preservation of mitochondrial integrity.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the in-vitro evaluation of BGP-15. We will delve into its core mechanisms, present detailed and validated experimental protocols, and offer insights into data interpretation, thereby equipping research teams with the necessary knowledge to conduct robust and meaningful studies.

Introduction to 5-Bromo-2-hydroxynicotinamide (BGP-15)

BGP-15 is a hydroximic acid derivative developed by Hungarian researchers that has demonstrated a wide array of cytoprotective effects in numerous preclinical models.[1][2] Initially investigated for its insulin-sensitizing properties, its utility has expanded into areas such as cardioprotection and as an adjuvant to chemotherapy.[1][4][5][6]

Chemical Properties
  • Systematic Name: 5-Bromo-2-hydroxynicotinamide

  • Synonyms: BGP-15, O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime

  • Molecular Formula: C₁₄H₂₂N₄O₂

  • Key Features: The structure of BGP-15 is fundamental to its biological activity, allowing it to interact with the catalytic domain of PARP enzymes and accumulate within mitochondria.[3][7]

Core Mechanisms of Action: A Dual-Pronged Approach

The efficacy of BGP-15 in diverse in-vitro models stems primarily from two interconnected mechanisms: the inhibition of PARP enzymes and the robust protection of mitochondrial function.

The Role of PARP in Cellular Homeostasis

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are critical nuclear enzymes that act as DNA damage sensors.[8] Upon detecting single-strand DNA breaks (SSBs), PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair machinery.[8][9] While essential for genomic stability, hyperactivation of PARP can deplete cellular NAD+ and ATP stores, leading to energy crisis and cell death.[8]

BGP-15 as a Modulator of PARP Activity

BGP-15 functions as a noncompetitive inhibitor of PARP-1, with a reported inhibitory constant (Ki) of 57 ± 6 µM.[3] Unlike many clinical PARP inhibitors that trap the enzyme on DNA—a mechanism that can be toxic to healthy, rapidly dividing cells—BGP-15's inhibitory action appears to mitigate the downstream consequences of PARP hyperactivation without inducing significant trapping.[3][9] This inhibition is a cornerstone of its protective effect against insults that induce DNA damage, such as oxidative stress or chemotherapeutic agents.[1][3]

Impact on Mitochondrial Integrity and ROS Homeostasis

A defining characteristic of BGP-15 is its ability to accumulate in mitochondria.[7] This targeted localization allows it to exert direct protective effects on the powerhouse of the cell. In-vitro studies have consistently shown that BGP-15:

  • Reduces Mitochondrial ROS Production: It attenuates the generation of reactive oxygen species (ROS), particularly from complex I and III of the electron transport chain.[4][7]

  • Preserves Mitochondrial Membrane Potential (ΔΨm): BGP-15 protects against mitochondrial depolarization induced by stressors like hydrogen peroxide (H₂O₂) or doxorubicin.[7][10]

  • Inhibits Apoptosis Inducing Factor (AIF): It prevents the nuclear translocation of AIF, a key mitochondrial protein that triggers caspase-independent apoptosis.[2]

By stabilizing mitochondrial function, BGP-15 indirectly reduces the level of oxidative DNA damage, thereby lessening the burden on the PARP-mediated repair system.[3]

Key Signaling Pathways Modulated by BGP-15

The effects of BGP-15 cascade through several critical signaling pathways. Its ability to reduce oxidative stress and inhibit PARP influences downstream kinase pathways involved in stress response and cell survival.

  • Inhibition of Stress-Activated Kinases: BGP-15 has been shown to block the activation of c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK), two major pathways activated by cellular stress that often promote apoptosis.[4][7]

  • Activation of Pro-Survival Pathways: The compound moderately increases the phosphorylation and activation of Akt (Protein Kinase B), a central node in the insulin signaling and cell survival pathway.[1][4] Akt activation leads to the deactivation of GSK-3, which in turn can promote cell survival and other beneficial effects.[1]

  • Induction of Heat Shock Proteins (HSPs): BGP-15 is a co-inducer of Hsp72, a molecular chaperone that protects cells from stress-induced damage and helps maintain cellular integrity.[1][2]

BGP_15_Signaling_Pathway BGP15 5-Bromo-2-hydroxynicotinamide (BGP-15) PARP1 PARP-1 Hyperactivation BGP15->PARP1 Inhibits (Ki = 57 µM) Mito Mitochondria BGP15->Mito Accumulates in & Protects JNK_p38 JNK / p38 MAPK Activation BGP15->JNK_p38 Inhibits Akt Akt Phosphorylation BGP15->Akt Activates HSP HSP Induction BGP15->HSP Co-induces Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Depletes NAD+/ATP DNA_Damage Oxidative Stress (e.g., H₂O₂, Doxorubicin) DNA_Damage->PARP1 Activates DNA_Damage->Mito Damages ROS Mitochondrial ROS Production Mito->ROS Increases DeltaPsi Mitochondrial Membrane Potential (ΔΨm) Collapse Mito->DeltaPsi Leads to Mito->JNK_p38 ROS activates ROS->DNA_Damage Induces more DeltaPsi->Apoptosis Induces JNK_p38->Apoptosis Promotes Cell_Survival Cell Survival & Stress Resistance Akt->Cell_Survival Promotes HSP->Cell_Survival Promotes

Caption: Core signaling pathways modulated by BGP-15.

In-Vitro Experimental Design and Protocols

A robust in-vitro evaluation of BGP-15 requires a multi-assay approach to comprehensively characterize its cytoprotective and mechanistic properties.

Cell Line Selection and Culture

The choice of cell line is paramount and should be dictated by the research question.

  • Cardiomyocytes (e.g., H9c2): Ideal for studying cardioprotective effects against agents like Doxorubicin.[6][10]

  • Hepatocytes (e.g., WRL-68, HepG2): Suitable for investigating protection against oxidative stress or drug-induced liver injury.[7]

  • Cancer Cell Lines (e.g., BRCA1/2-deficient): Useful for exploring synthetic lethality, though BGP-15's primary role is often cytoprotective rather than cytotoxic in this context.[11][12]

General Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Protocol: Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14]

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 s1 1. Seed cells in a 96-well plate (e.g., 3000 cells/well) s2 2. Pre-treat with BGP-15 (e.g., 50 µM for 24h) s1->s2 s3 3. Add stressor (e.g., Doxorubicin for 12-24h) s2->s3 s4 4. Add MTT solution (0.5 mg/mL final conc.) s5 5. Incubate for 3 hours at 37°C s4->s5 s6 6. Solubilize formazan (e.g., Isopropyl alcohol, DMSO) s5->s6 s7 7. Read absorbance (570 nm) s6->s7

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate 3,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[5][14]

  • Compound Treatment: Pre-treat cells with various concentrations of BGP-15 (e.g., 50 µM) for a specified duration (e.g., 24 hours).[5] Then, introduce the stressor (e.g., Doxorubicin at 0.1-3 µM) and incubate for the desired period (e.g., 12 or 24 hours).[6]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution to a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 3 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5][13]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropyl alcohol) to each well to dissolve the formazan.[5][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background noise.[5]

Protocol: Quantification of Apoptosis (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with BGP-15 and/or a stressor as determined by viability assays.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic solution or brief trypsinization.

  • Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Measurement of PARP Activity

Commercially available ELISA-based kits provide a reliable method for quantifying PARP activity in vitro.[15]

Principle: These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is then detected colorimetrically using streptavidin-HRP.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including PARP buffer, activated DNA, biotinylated NAD+, and the PARP enzyme or cell lysate.

  • Reaction Setup: To the histone-coated wells, add the reaction mixture containing the PARP source, activated DNA (to stimulate the enzyme), and the test compound (BGP-15 at various concentrations).

  • Initiate Reaction: Add the biotinylated NAD+ to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Washing: Wash the plate multiple times to remove unincorporated reagents.

  • Detection: Add streptavidin-HRP and incubate. After another wash step, add the HRP substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to PARP activity.[15]

Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an inhibitor. It is the concentration of BGP-15 required to inhibit a specific biological response (e.g., PARP activity, cell death) by 50%.[16][17]

Procedure:

  • Generate Data: Obtain data from a dose-response experiment (e.g., PARP activity assay with increasing concentrations of BGP-15).

  • Normalize Data: Express the results as a percentage of the activity of the untreated control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

  • Plot Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is one of the parameters calculated by this analysis.[17][18]

Summarized In-Vitro Efficacy Data for BGP-15

This table summarizes key quantitative findings from various in-vitro studies on BGP-15.

Parameter MeasuredCell LineStressorBGP-15 ConcentrationResultReference
PARP-1 Inhibition (Ki) Isolated Enzyme-N/A57 ± 6 µM[3]
Cell Viability H9c2 CardiomyocytesDoxorubicin (1-3 µM)50 µM (pretreatment)Significantly improved viability at 12h & 24h[6][10]
LDH Release H9c2 CardiomyocytesDoxorubicin (1-3 µM)50 µM (pretreatment)Significantly reduced LDH release[6][10]
Apoptosis H9c2 CardiomyocytesDoxorubicin50 µM (pretreatment)Ameliorated DOX-induced apoptosis[6]
Mitochondrial ROS WRL-68 HepatocytesH₂O₂50 µM (pretreatment)Attenuated H₂O₂-induced ROS production[7][19]
Mito. Membrane Potential WRL-68 HepatocytesH₂O₂ (50 µM)50 µMReduced H₂O₂-induced depolarization[7]
Mito. Membrane Potential H9c2 CardiomyocytesDoxorubicin (0.1-3 µM)50 µM (pretreatment)Attenuated loss of membrane potential[10]

Conclusion and Future Directions

5-Bromo-2-hydroxynicotinamide (BGP-15) is a multifaceted compound with well-documented cytoprotective effects in vitro. Its dual action as a PARP inhibitor and a mitochondrial stabilizer makes it a compelling candidate for further investigation. The protocols and data presented in this guide offer a robust framework for researchers to explore its therapeutic potential. Future in-vitro studies could focus on its effects in 3D cell culture models, its long-term impact on cellular metabolism, and its potential synergies with other therapeutic agents to further delineate its clinical promise.

References

  • Pharmacological Overview of the BGP-15 Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC. Available from: [Link]

  • BGP-15 Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC. Available from: [Link]

  • Mechanisms of effects of BGP-15. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • PARP - Assay-Protocol. Available from: [Link]

  • BGP-15 Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC. Available from: [Link]

  • BGP-15 Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously - Semantic Scholar. Available from: [Link]

  • 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells - PMC. Available from: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available from: [Link]

  • Effect of BGP-15 pretreatment on cell viability and LDH release in... - ResearchGate. Available from: [Link]

  • (PDF) BGP-15 Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - ResearchGate. Available from: [Link]

  • (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC. Available from: [Link]

  • BGP-15 Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function - MDPI. Available from: [Link]

  • BGP-15 Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function - PubMed. Available from: [Link]

  • Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC. Available from: [Link]

  • Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation - MDPI. Available from: [Link]

  • BGP-15 Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function - ResearchGate. Available from: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. Available from: [Link]

  • Assess cell viability and proliferation with colorimetric readouts - Molecular Devices. Available from: [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. Available from: [Link]

  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - Frontiers. Available from: [Link]

  • AlamarBlue Cell Viability Assay Reagent. Available from: [Link]

  • Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide | C13H10BrN3O2 | CID - PubChem. Available from: [Link]

  • Can I calculate the IC50 value from the Ellman assay? - ResearchGate. Available from: [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. Available from: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. Available from: [Link]

  • 5-Bromoprotocatechualdehyde Combats against Palmitate Toxicity by Inhibiting Parkin Degradation and Reducing ROS-Induced Mitochondrial Damage in Pancreatic β-Cells - MDPI. Available from: [Link]

  • 5-bromo-2-(α-hydroxypentyl) Benzoate Ameliorates Pressure Overload-Induced Cardiac Hypertrophy and Dysfunction Through Inhibiting Autophagy - PubMed. Available from: [Link]

  • Effects of Nicotinamide Riboside Supplementation on Postmortem Mitochondrial Functionality and Apoptotic Activation - MDPI. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

Topic: High-Purity Isolation of 5-Bromo-2-hydroxynicotinamide for Pharmaceutical Research

An Application Note from the Office of the Senior Application Scientist **Abstract This technical guide provides a comprehensive framework for the purification of 5-Bromo-2-hydroxynicotinamide, a key heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This technical guide provides a comprehensive framework for the purification of 5-Bromo-2-hydroxynicotinamide, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the paramount importance of material purity for reproducible downstream applications, this document outlines three primary purification methodologies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed to be adaptable, guiding researchers from initial solvent screening and impurity profiling to final purity validation. This note explains the causality behind experimental choices, offering a strategic approach to achieving >99% purity, essential for rigorous scientific investigation.

Introduction: The Critical Role of Purity

5-Bromo-2-hydroxynicotinamide belongs to a class of substituted pyridines that are of significant interest in the synthesis of pharmacologically active molecules. The presence of multiple functional groups—a bromo substituent, a hydroxyl group, and an amide—makes it a versatile scaffold for building complex molecular architectures. However, these same functional groups can lead to the formation of closely-related impurities during synthesis, such as starting materials or over-brominated byproducts.[1] The purity of this intermediate is not merely a quality metric; it is a prerequisite for obtaining reliable biological data, ensuring consistent reaction kinetics, and meeting stringent regulatory standards in drug development.[2] This guide provides robust, field-proven protocols to address these purification challenges.

Physicochemical & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities. While specific experimental data for 5-Bromo-2-hydroxynicotinamide is not widely published, we can infer its properties from its structure and data from its parent acid and a close isomer.

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxynicotinamide and Related Compounds

Property5-Bromo-2-hydroxynicotinamide (Predicted)5-Bromo-2-hydroxynicotinic acid (Reference)5-Bromonicotinamide (Isomer Reference)Rationale for Prediction
Molecular Formula C₆H₅BrN₂O₂C₆H₄BrNO₃C₆H₅BrN₂O---
Molecular Weight 217.02 g/mol 218.01 g/mol [3]201.02 g/mol [4]---
Appearance White to off-white solidWhite to bright yellow crystals[5]Solid[4]Typical for this class of organic compounds.
Melting Point (°C) >230 (Decomposes)~287[3]219 - 223[4]Expected to be a high-melting solid due to strong intermolecular hydrogen bonding (amide, hydroxyl).
pKa ~8-9 (hydroxyl proton), ~17 (amide N-H)~2.09 (carboxylic acid)[5]N/AThe 2-hydroxypyridine tautomer is acidic, but less so than the carboxylic acid. The amide N-H is very weakly acidic.
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderate solubility in alcohols (Methanol, Ethanol).Soluble in polar solvents.Soluble in polar solvents.The presence of H-bond donors/acceptors suggests solubility in polar solvents. Amides are typically less acidic and may have lower water solubility than parent carboxylic acids.
Anticipated Impurity Profile

The most common synthetic route to 5-Bromo-2-hydroxynicotinamide is the amidation of its corresponding carboxylic acid. Therefore, the impurity profile is predictable.

  • Unreacted Starting Material: Residual 5-Bromo-2-hydroxynicotinic acid is a primary impurity. Its acidic nature makes it easily separable by liquid-liquid extraction with a mild base or by chromatography.

  • Reagent-Related Impurities: If peptide coupling reagents are used (e.g., EDC, DCC, HOBt), unreacted reagents and their byproducts (e.g., DCU) may be present.

  • Synthetic Byproducts: Impurities from the synthesis of the parent acid, such as unreacted 2-hydroxynicotinic acid or di-brominated species, may be carried through.[1]

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the desired final purity.

Purification_Strategy start Crude 5-Bromo-2-hydroxynicotinamide purity_check Assess Purity & Scale (TLC, LCMS, ¹H NMR) start->purity_check recryst Recrystallization purity_check->recryst Purity >90% Scale >1 g chromatography Flash Column Chromatography purity_check->chromatography Purity 50-90% Scale 100 mg - 10 g prep_hplc Preparative HPLC purity_check->prep_hplc Purity <50% or Difficult Separation or Final Polishing (<1 g) final_product Pure Product (>99%) Validate Purity recryst->final_product chromatography->final_product prep_hplc->final_product

Caption: Decision workflow for selecting the optimal purification technique.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is the most efficient method for purifying crystalline solids that are already relatively pure (>90%).[6] The key is to identify a solvent (or solvent pair) where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.

Solvent Screening

Systematic solvent screening is crucial. Test solubility in a range of solvents with varying polarities.

Table 2: Representative Solvent Screening for Recrystallization

SolventPolarity IndexSolubility at 25°CSolubility at BoilingObservations/Comments
Water10.2PoorLow-ModeratePotential anti-solvent.
Methanol5.1ModerateHighGood Candidate.
Ethanol4.3LowHighGood Candidate. [1][7]
Isopropanol3.9LowModerate-HighGood Candidate. [1][7]
Ethyl Acetate4.4LowModeratePotential for solvent/anti-solvent pair.
Acetonitrile5.8LowModeratePotential for solvent/anti-solvent pair.
Dichloromethane3.1PoorPoorLikely unsuitable as a primary solvent.
Heptane0.1InsolubleInsolubleGood Candidate for Anti-solvent. [6]
DMF / DMSO6.4 / 7.2HighHighGood for dissolving, but poor for crystallization. Avoid unless necessary.
Single-Solvent Recrystallization Protocol (Using Methanol)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Bromo-2-hydroxynicotinamide. Add a stir bar.

  • Solvent Addition: Add the minimum amount of boiling methanol dropwise while stirring and heating until all the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

For mixtures with significant impurities (50-90% purity) or for non-crystalline materials, flash column chromatography is the method of choice.[8] Based on the compound's polarity, a normal-phase silica gel adsorbent is appropriate.

Methodology
  • Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is the recommended stationary phase.

  • Mobile Phase Selection: A gradient of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone) is a standard starting point. For this compound, a Dichloromethane/Methanol gradient may also be effective.

  • Sample Loading: The crude product should be adsorbed onto a small amount of silica gel (dry loading) for best resolution. Dissolve the crude material in a minimal amount of a strong solvent (e.g., Methanol or DMF), add silica gel, and evaporate the solvent to dryness.

  • Elution & Fraction Collection: The column is eluted with the mobile phase, starting with a low polarity and gradually increasing it. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).

Table 3: Suggested Gradient for Flash Chromatography

Time (Column Volumes)% Heptane% Ethyl AcetateEvent
0 - 27030Column Equilibration
2 - 37030Load Sample
3 - 1570 → 3030 → 70Gradient Elution (Elute non-polar impurities)
15 - 2030 → 070 → 100Gradient Elution (Elute Product)
20 - 250100Column Wash (Elute polar impurities)

Protocol 3: Preparative HPLC for High-Purity Isolation

For the most challenging separations or when the highest possible purity is required (<1 g scale), preparative reverse-phase HPLC is the ultimate tool.[9] The process involves developing an analytical method first and then scaling it up.

Prep_HPLC_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up & Purification (Preparative Scale) cluster_2 Post-Purification dev_method 1. Develop Analytical Method (C18 Column, 4.6 mm ID) optimize 2. Optimize Separation (Gradient, pH, Flow Rate) dev_method->optimize calc_load 3. Calculate Loading Capacity & Scale Gradient optimize->calc_load run_prep 4. Run Preparative HPLC (C18 Column, >20 mm ID) calc_load->run_prep collect 5. Collect Fractions (UV or MS Triggered) run_prep->collect analyze 6. Analyze Fractions for Purity (Analytical HPLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool lyophilize 8. Remove Solvent (Lyophilization/Evaporation) pool->lyophilize final_product final_product lyophilize->final_product Final Pure Compound

Caption: Workflow for preparative HPLC from method development to final product.

Method Development and Protocol
  • Analytical Method Development:

    • Column: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. The acidic modifier ensures protonation of the pyridine nitrogen for better peak shape.[10]

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.

    • Optimization: Adjust the gradient around the elution time of the target compound to maximize resolution from nearby impurities.

  • Scale-Up to Preparative:

    • Use a preparative C18 column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient time proportionally to the column dimensions.

    • Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO or DMF) and filter before injection.

  • Fraction Collection and Processing:

    • Collect fractions based on the UV detector signal corresponding to the target peak.

    • Analyze each fraction for purity using the analytical HPLC method.

    • Pool the pure fractions (>99%).

    • Remove the solvent via rotary evaporation (if using Acetonitrile/Water) or lyophilization (if using Acetonitrile/Water) to yield the final, high-purity product.

Purity Validation

Post-purification, the purity of 5-Bromo-2-hydroxynicotinamide must be rigorously confirmed:

  • HPLC: An analytical HPLC trace should show a single major peak, with integration indicating >99.5% purity.

  • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the structure, with no observable impurity peaks.

  • Mass Spectrometry: LC-MS analysis should confirm the expected molecular weight.

  • Melting Point: A sharp melting point over a narrow range (e.g., 1-2°C) is a good indicator of high purity.

References

  • Google Patents. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. Retrieved March 21, 2026, from [Link]

  • ChemBK. (n.d.). 5-bromo-2-hydroxy-3-pyridinecarboxylic acid - Physico-chemical Properties. Retrieved March 21, 2026, from [Link]

  • Ogunniran, K.O., et al. (2015). SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT. ResearchGate. [Link]

  • Zhang, L., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • NextSDS. (n.d.). 5-bromo-N-(2-hydroxyethyl)nicotinamide — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Ogunniran, K. O., et al. (2015). SYNTHESIS OF (E)-N'-(5-bromo-SYNTHESIS OF (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Mn(II), Ni(II) AND Mo(V) COMPLEXES AS POTENTIAL ANTI-TUBERCULAR AGENT AGENT. Covenant University Repository. [Link]

  • Chemsrc. (2025). 5-Bromo-3-hydroxy-2-pyridinecarboxylic acid. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega. [Link]

  • NextSDS. (n.d.). 5-Bromo-2-hydroxynicotinic acid — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Kargar, H., et al. (2017). Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Advion Interchim Scientific. (2022). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. [Link]

  • Aldlab-chemicals. (n.d.). 5-Bromo-2-hydroxynicotinic acid. Retrieved March 21, 2026, from [Link]

  • Wang, F., et al. (2015). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules. [Link]

  • Capot Chemical. (2012). MSDS of 5-Bromo-2-hydroxynicotinic acid. [Link]

  • Butcher, R. J., et al. (2013). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • SIELC Technologies. (n.d.). Separation of Protocatechuic acid, 5-bromo- on Newcrom R1 HPLC column. Retrieved March 21, 2026, from [Link]

  • Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • ResearchGate. (2013). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]

  • Li, Y., et al. (2019). Sodium (±)-5-bromo-2-(α-hydroxypentyl) Benzoate Ameliorates Pressure Overload-Induced Cardiac Hypertrophy and Dysfunction Through Inhibiting Autophagy. Journal of Cellular and Molecular Medicine. [Link]

Sources

Application

Application Note: Analytical Characterization and Impurity Profiling of 5-Bromo-2-hydroxynicotinamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide Executive Summary & Chemical Context 5-Bromo-2-hydroxynicotinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Executive Summary & Chemical Context

5-Bromo-2-hydroxynicotinamide (5-B-2-HNA; CAS: 1544385-73-0) is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and poly(ADP-ribose) polymerase (PARP) inhibitors (1)[1]. The introduction of the bromine atom on the pyridine scaffold significantly alters the molecule's lipophilicity and enables halogen bonding—a critical non-covalent interaction that enhances target protein engagement (2)[2].

The Analytical Challenge: The primary hurdle in characterizing 5-B-2-HNA is its keto-enol tautomerism. The molecule exists in an equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto/lactam) form (3)[3]. This rapid proton exchange can cause severe peak broadening in Nuclear Magnetic Resonance (NMR) spectroscopy and peak tailing or splitting in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (4)[4].

G A 5-Bromo-2-hydroxynicotinamide (Enol Form) B 5-Bromo-2-pyridone-3-carboxamide (Keto Form) A->B Proton Shift (Tautomerism) C NMR Spectroscopy (Use DMSO-d6 to stabilize) A->C Structural Elucidation D RP-HPLC / LC-MS (Acidic mobile phase) A->D Quantification & Mass B->C B->D

Tautomeric equilibrium of 5-B-2-HNA and corresponding analytical characterization strategies.

Structural Elucidation via NMR Spectroscopy

Causality of Experimental Design

To obtain a high-fidelity ¹H and ¹³C NMR spectrum, the choice of solvent is paramount. Analyzing 5-B-2-HNA in non-polar solvents (like CDCl₃) often results in broad, unresolvable signals due to intermediate exchange rates between the tautomers. By utilizing Deuterated Dimethyl Sulfoxide (DMSO-d₆) , the strong hydrogen-bonding capability of the solvent stabilizes the molecule—predominantly locking it into the keto (2-pyridone) form—thereby slowing the proton exchange rate relative to the NMR timescale and yielding sharp, distinct peaks (5)[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of 5-B-2-HNA in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validating System (VT-NMR): If the exchangeable protons (amide NH₂ or lactam NH) appear broad at 298 K, perform a Variable-Temperature (VT) experiment. Heat the probe to 343 K (70 °C). The convergence of broad humps into sharp singlets validates that the initial broadening was due to tautomeric exchange, not a chemical impurity.

Data Presentation: Expected ¹H NMR Shifts
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationAssignment
NH (Amide)~7.50 & 8.20Two broad singlets2HPrimary amide (restricted rotation)
NH / OH (Ring)~12.0 - 12.5Broad singlet1HLactam NH / Enol OH (exchangeable)
Ar-H (C4)~8.15Doublet (J ≈ 2.5 Hz)1HPyridine ring proton (meta-coupling)
Ar-H (C6)~7.90Doublet (J ≈ 2.5 Hz)1HPyridine ring proton (meta-coupling)

Purity & Quantification via RP-HPLC

Causality of Experimental Design

Because 5-B-2-HNA possesses an acidic hydroxyl/lactam moiety, running the compound through a C18 column with a neutral mobile phase leads to partial ionization. This creates a mixed population of neutral and anionic species traveling at different velocities, resulting in severe peak tailing. Adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases lowers the pH below the pKa of the molecule, fully protonating it into a single neutral species and ensuring sharp, Gaussian peak shapes (6)[6].

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10 mg of 5-B-2-HNA and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Setup: Install a high-efficiency C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm). Set the column oven to 30 °C.

  • Execution: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm.

  • Self-Validating System (Linearity & Specificity): Inject a blank (diluent only) to rule out system ghost peaks. Inject the standard at 50%, 100%, and 150% of the nominal concentration. Plot Area vs. Concentration; an R² > 0.999 validates the method's quantitative reliability.

Data Presentation: RP-HPLC Gradient Method
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Impurity Profiling via LC-HRMS

Causality of Experimental Design

When identifying unknown impurities during synthesis or degradation studies, High-Resolution Mass Spectrometry (HRMS) is indispensable. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This provides a highly distinct isotopic signature (an [M+H]⁺ doublet of equal intensity separated by 2 m/z units). By scanning for this specific isotopic pattern, analysts can immediately deduce whether an unknown impurity retains the bromine atom or if it has undergone reductive dehalogenation (5)[5].

Workflow S1 Sample Prep (Dissolve in ACN/H2O) S2 RP-HPLC Separation (C18 Column, 0.1% FA) S1->S2 S3 UV Detection (254 nm & 280 nm) S2->S3 UV Trace S4 ESI-HRMS (Positive Ion Mode) S2->S4 Mass Eluate S5 Data Analysis (Isotopic & Purity Profiling) S3->S5 S4->S5

Step-by-step RP-HPLC and LC-MS workflow for 5-B-2-HNA purity and impurity profiling.

Step-by-Step Protocol
  • Ionization Setup: Configure the Electrospray Ionization (ESI) source in Positive Ion Mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C to ensure complete vaporization of the aqueous eluate.

  • Acquisition: Scan the mass range from 100 to 600 m/z. Ensure the Time-of-Flight (ToF) or Orbitrap analyzer is calibrated to achieve a resolution of >30,000 FWHM.

  • Self-Validating System (Isotopic Verification): Extract the mass spectrum for the primary chromatographic peak. Compare the observed isotopic distribution against the theoretical model for C₆H₅BrN₂O₂. A match score of >95% validates the compound's identity and rules out isobaric interferences.

Data Presentation: Expected HRMS Isotopic Profile
SpeciesFormulaExact Mass (Calculated)Expected m/z[M+H]⁺Relative Abundance
5-B-2-HNA (⁷⁹Br)C₆H₅⁷⁹BrN₂O₂215.9534216.9613~ 100%
5-B-2-HNA (⁸¹Br)C₆H₅⁸¹BrN₂O₂217.9514218.9592~ 97.3%

References

  • 1 - Benchchem Technical Support Team 2.2 - Benchchem 3.5 - Benchchem 4.4 - Google Patents

  • 6 - ACS Publications 6.3 - ResearchGate

Sources

Method

Application Note: Utilizing 5-Bromo-2-hydroxynicotinamide in Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points (fragments) that bind to biological targets with high ligand efficiency. 5-Bromo-2-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points (fragments) that bind to biological targets with high ligand efficiency. 5-Bromo-2-hydroxynicotinamide (5-B-2-HNA) has emerged as a highly versatile, Rule-of-3 compliant fragment. This application note details the physicochemical rationale, structural profiling, and validated experimental protocols for utilizing 5-B-2-HNA to target both protein-protein interactions (PPIs) and kinase ATP-binding pockets.

Physicochemical Rationale & Pharmacophore Mapping

The utility of 5-B-2-HNA in FBDD is fundamentally driven by its dynamic structural behavior in solution.

  • Tautomeric Equilibrium: The molecule exists in a tautomeric equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms[1]. This adaptability allows the fragment to dynamically alter its hydrogen bond donor/acceptor profile to perfectly complement the microenvironment of a target protein's active site.

  • Target Versatility: The 2-hydroxy/2-pyridone core is a proven chelator for active-site metals in metalloenzymes (e.g., HIF-Prolyl Hydroxylases)[1]. Furthermore, it serves as a critical hinge-binding motif for kinase inhibitors (e.g., BTK, PI3K, JAK2, EGFR) by mimicking the hydrogen-bonding network of adenine[1][2].

Fragment Evolution Strategies

In FBDD, once a fragment is bound, it must be "grown" to pick up additional binding interactions without sacrificing ligand efficiency. 5-B-2-HNA is engineered for this exact purpose:

  • The 5-Bromo Handle (Vector for Growth): The bromine atom acts as a highly reactive synthetic vector. It allows for late-stage, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to project hydrophobic moieties into adjacent binding pockets[1][3].

  • The Nicotinamide Group (Vector for Optimization): The carboxylic acid derivative can be converted to an acid chloride and subsequently amidated. The resulting amide nitrogen can be selectively alkylated or arylated to optimize solvent-exposed interactions, alter bioavailability, and improve aqueous solubility[1][3].

Application Case Studies

Case Study 1: Targeting the Mcl-1 BH3 Groove (Protein-Protein Interaction)

Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein and a highly sought-after oncology target. Because the Mcl-1 binding interface is a shallow, hydrophobic groove (BH3 groove), traditional high-throughput screening often fails. Fragment-based approaches utilizing NMR screening have successfully identified 2-hydroxypyridine and 2-hydroxynicotinamide cores that bind specifically to the P2 pocket of Mcl-1[4][5].

By dissecting known inhibitors, researchers identified the 2-hydroxypyridine core as a starting fragment[3]. Subsequent molecular growth via the 5-position (e.g., adding a 4-isopropylthiophenol group) and N-substitution of the amide yielded potent Mcl-1 inhibitors with nanomolar affinities and improved aqueous solubility[3].

Case Study 2: Kinase Inhibitor Development (ATP-Competitive Binding)

Dysregulation of kinases like Activated CDC42 Kinase 1 (ACK1) and p38 MAP Kinase is implicated in cancer and chronic inflammation[6]. 5-B-2-HNA provides a core scaffold for developing inhibitors that target the ATP-binding pocket of these enzymes[6]. Fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) utilizing recombinant kinases (such as JAK2 or EGFR) are typically employed to evaluate the bioactivity of these fragment derivatives[2].

Quantitative Data: Fragment Evolution Metrics

The following table summarizes the typical progression of 5-B-2-HNA during a fragment-to-lead optimization campaign targeting Mcl-1[3].

Compound StageChemical Structure / ModificationTarget Affinity (IC₅₀)Ligand Efficiency (LE)Aqueous Solubility
Initial Fragment 5-Bromo-2-hydroxynicotinamide> 50,000 nM~ 0.32High
Intermediate 5-(4-isopropylthiophenol)-2-OH-nicotinamide1,200 nM0.28Moderate
Optimized Lead N-benzyl-5-(4-isopropylthiophenol)-2-OH-nicotinamide54 nM0.31> 100 µg/mL

Experimental Methodologies & Protocols

Protocol A: ¹³C-HSQC NMR-Based Fragment Screening
  • Objective: Identify and validate the specific binding of 5-B-2-HNA to the target protein.

  • Causality: ¹³C-HSQC NMR is chosen over simple biochemical assays because it detects chemical shift perturbations (CSPs) in the ¹³C-labeled protein backbone. This provides residue-specific binding information, confirming that the fragment binds to the correct functional pocket (e.g., the P2 pocket of Mcl-1) rather than non-specifically aggregating on the protein surface[4].

Step-by-Step Method:

  • Prepare ¹⁵N/¹³C-labeled recombinant protein (e.g., Mcl-1) at 50 µM in NMR buffer (50 mM sodium phosphate, pH 7.0, 1 mM DTT, 5% D₂O).

  • Prepare a 100 mM stock of 5-B-2-HNA in DMSO-d₆.

  • Titrate the fragment into the protein sample at varying concentrations (0.5 mM, 1.0 mM, 2.0 mM).

  • Acquire ¹³C-HSQC spectra at 298 K using a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Overlay the spectra of the apo-protein and the fragment-bound protein to identify CSPs.

Validation & Control Checkpoints:

  • Negative Control: Run a DMSO-only titration to rule out solvent-induced CSPs.

  • Positive Control: Titrate a known binder (e.g., a native BH3 peptide for Mcl-1) to map the active site residues[4].

  • Self-Validation: Calculate the dissociation constant (K_d) by plotting the magnitude of the CSPs against fragment concentration. A saturable binding curve validates a specific 1:1 interaction; a linear, non-saturating curve indicates false-positive non-specific binding.

Protocol B: Palladium-Catalyzed Fragment Growing (Suzuki-Miyaura)
  • Objective: Elaborate the 5-B-2-HNA fragment by coupling an aryl boronic acid at the C5 position to engage adjacent hydrophobic pockets.

  • Causality: The C-Br bond at the 5-position of the pyridine ring is highly activated for oxidative addition by Pd(0) catalysts. Coupling with aryl boronic acids allows rapid exploration of chemical space. Using a water-tolerant palladium catalyst and mild base ensures the sensitive 2-hydroxy and amide groups remain intact during the reaction[1].

Step-by-Step Method:

  • In a microwave-safe vial, combine 5-B-2-HNA (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (2.0 eq).

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Purge the vial with N₂ for 5 minutes to prevent catalyst oxidation.

  • Heat the reaction mixture at 90°C for 4 hours (or microwave at 110°C for 30 mins).

  • Cool to room temperature, filter through a Celite pad, and purify the crude product via reverse-phase HPLC.

Validation & Control Checkpoints:

  • Reaction Control: Monitor the reaction by LC-MS. The distinct isotopic pattern of bromine (a 1:1 ratio of M/M+2 peaks) in the starting material must disappear, replaced by the exact mass of the coupled product[7].

  • Self-Validation: Run a parallel control reaction without the boronic acid. This confirms that no homocoupling or reductive debromination (cleavage of the bromine atom) occurs under the basic reaction conditions[7].

Visualizations

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) Screen Primary NMR Screening (13C-HSQC) Lib->Screen Hit Hit: 5-B-2-HNA (LE > 0.3) Screen->Hit Binding Confirmed Xray Orthogonal Validation (X-ray & SPR) Hit->Xray Structural Mapping Grow Fragment Growing (Suzuki Coupling at C5-Br) Xray->Grow Vector Identification Lead Lead Optimization (Amide Derivatization) Grow->Lead Affinity Enhancement

Figure 1: FBDD workflow for 5-Bromo-2-hydroxynicotinamide.

Mcl1_Pathway Frag Optimized 5-B-2-HNA Derivative Mcl1 Mcl-1 Protein (Anti-apoptotic) Frag->Mcl1 Binds BH3 Groove Bax Bax/Bak Complex (Pro-apoptotic) Mcl1->Bax Inhibition Blocked CytoC Cytochrome C Release Bax->CytoC Mitochondrial Permeabilization Apop Apoptosis (Cell Death) CytoC->Apop Caspase Activation

Figure 2: Apoptotic pathway activation via Mcl-1 inhibition.

Sources

Application

Application Note: 5-Bromo-2-hydroxynicotinamide as a Versatile Building Block in Medicinal Chemistry

Introduction & Structural Rationale In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on highly functionalized, low-molecular-weight building blocks. 5-Bromo-2-hydroxynicotinamide repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on highly functionalized, low-molecular-weight building blocks. 5-Bromo-2-hydroxynicotinamide represents a privileged scaffold due to its dense array of orthogonal reactive sites[1]. The molecule presents a three-point pharmacophore:

  • C5 Bromine : A prime vector for transition-metal-catalyzed cross-coupling.

  • C2 Hydroxyl/Pyridone : An ambident site capable of tautomerization, acting as a hydrogen bond donor/acceptor or a site for regioselective alkylation.

  • C3 Primary Amide : A critical moiety for target engagement (e.g., kinase hinge-binding) or further synthetic elaboration[2].

This unique structural triad allows drug development professionals to divergently synthesize libraries of kinase inhibitors, GPCR ligands, and anti-inflammatory agents from a single, scalable starting material[3].

Mechanistic Insights & Divergent Reactivity

The C5 Vector: Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the pyridine ring inherently activates the C5–Br bond toward oxidative addition by low-valent palladium species[4]. This electronic activation makes the scaffold an excellent candidate for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the rapid installation of aryl, heteroaryl, or alkyne substituents.

The C2 Vector: Tautomerism and Regioselective Alkylation

A fundamental challenge and opportunity with 5-bromo-2-hydroxynicotinamide is its existence as a mixture of 2-hydroxypyridine and 2-pyridone tautomers. This creates an ambident nucleophile during alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity is strictly governed by the microenvironment[5]:

  • O-Alkylation : Favored by hard bases (e.g., Ag2​CO3​ ) which coordinate tightly to the nitrogen atom, leaving the oxygen free to attack the electrophile.

  • N-Alkylation : Favored by softer bases or micellar aqueous conditions (e.g., Tween 20 with i-Pr2​NEt ). Micellar nanoreactors increase the local concentration of the reactants and stabilize the transition state of the softer nitrogen nucleophile, driving exclusive N-alkylation[6].

Visualization: Divergent Synthetic Workflows

G cluster_reactions Primary Functionalization Pathways Core 5-Bromo-2-hydroxynicotinamide (Central Scaffold) C5_Rxn C5: Pd-Catalyzed Cross-Coupling Core->C5_Rxn Suzuki/Heck C2_Rxn C2: Regioselective O/N-Alkylation Core->C2_Rxn Base/Alkyl Halide C3_Rxn C3: Amide Derivatization Core->C3_Rxn Amidation/Coupling C5_Prod C5-Aryl/Alkyl Derivatives C5_Rxn->C5_Prod C2_Prod 2-Alkoxypyridine or N-Alkylpyridone C2_Rxn->C2_Prod C3_Prod N-Substituted Nicotinamides C3_Rxn->C3_Prod App1 Kinase Inhibitors (H-Bond Hinge Binding) C5_Prod->App1 App2 GPCR Ligands (Lipophilic Pocket) C2_Prod->App2 App3 Anti-inflammatory Agents (Target Engagement) C3_Prod->App3

Divergent synthetic workflows for 5-Bromo-2-hydroxynicotinamide derivatization.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized conditions for functionalizing the 5-bromo-2-hydroxynicotinamide scaffold, highlighting the causal relationship between reagents and regiochemical outcomes[4][5][6].

Reaction TypeReagents / CatalystSolvent SystemTypical YieldRegioselectivity (N:O)
C5 Suzuki Coupling Pd(PPh3​)4​ , Cs2​CO3​ , ArB(OH)2​ Dioxane / H2​O (4:1)70–85%N/A
C2 N-Alkylation i-Pr2​NEt (1.2 eq), Alkyl HalideWater + 2% Tween 2080–95%> 12:1
C2 N-Alkylation K2​CO3​ (1.5 eq), Alkyl HalideDMF65–80%8:1
C2 O-Alkylation Ag2​CO3​ (1.0 eq), Alkyl HalideToluene60–75%< 1:10

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and success.

Protocol A: C5 Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl group at the C5 position while preserving the C2 hydroxyl and C3 amide functionalities.

  • Preparation : In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxynicotinamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs2​CO3​ (2.5 equiv).

  • Solvent Degassing (Critical Causality) : Add a mixture of 1,4-dioxane and water (4:1 v/v). Sparge the solution with Argon for 15 minutes. Rationale: Pd(0) catalysts are highly susceptible to oxidation by dissolved O2​ . Failure to degas will terminate the catalytic cycle, resulting in unreacted starting material and homocoupled boronic acid byproducts.

  • Catalyst Addition : Quickly add Pd(PPh3​)4​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation (LC-MS) : Sample the reaction mixture.

    • Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet (e.g., m/z 217/219) characteristic of the 79Br/81Br isotopes. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the coupled product.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC.

Protocol B: Regioselective N-Alkylation in Micellar Water

Objective: Selective alkylation of the 2-pyridone nitrogen using green chemistry principles[6].

  • Micelle Formation : Dissolve Tween 20 (2% w/w) in deionized water. Stir for 10 minutes to ensure uniform micelle formation.

  • Reagent Addition : Add 5-bromo-2-hydroxynicotinamide (1.0 equiv) and i-Pr2​NEt (1.2 equiv) to the aqueous solution.

  • Alkylation (Critical Causality) : Add the alkyl halide (1.2 equiv) dropwise. Stir at room temperature for 3–5 hours. Rationale: The hydrophobic core of the Tween 20 micelles encapsulates the alkyl halide and the pyridone ring, drastically increasing their local effective concentration. The specific dielectric constant of the micellar interior strictly favors the softer nitrogen nucleophile, bypassing the need for toxic polar aprotic solvents like DMF.

  • Self-Validation ( 1H NMR) : Extract an aliquot into EtOAc, evaporate, and dissolve in DMSO-d6​ .

    • Validation Metric: N-alkylation is confirmed by the chemical shift of the newly installed α-methylene protons (typically appearing further upfield compared to the O-alkylated isomer) and the preservation of the distinct coupling constants of the pyridone ring, which loses true aromaticity compared to the 2-alkoxypyridine form.

  • Workup : Extract the bulk aqueous layer with ethyl acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Google Patents: Substituted alkylamine derivatives and methods of use (WO2002066470A1)
  • The Journal of Organic Chemistry : Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: ACS Publications URL:[Link]

  • Organic Letters : Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: ACS Publications URL:[Link]

  • Cardiff University : Structure-guided design of antibacterials that allosterically inhibit DNA gyrase Source: ORCA (Online Research @ Cardiff) URL:[Link]

  • Organic Process Research & Development : Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor Source: ACS Publications URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Bromo-2-hydroxynicotinamide for Novel Fungicide Development

Introduction: The Strategic Value of the Nicotinamide Scaffold The development of novel fungicides is a critical endeavor for ensuring global food security and combating the rise of resistant fungal pathogens.[1] Within...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Nicotinamide Scaffold

The development of novel fungicides is a critical endeavor for ensuring global food security and combating the rise of resistant fungal pathogens.[1] Within the landscape of agrochemical research, compounds built upon heterocyclic scaffolds have consistently proven to be a fertile ground for discovery.[2] The nicotinamide (or pyridine carboxamide) framework, a key structural component of Vitamin B3, is particularly noteworthy. Its derivatives have given rise to a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][3]

Carboxamide-based fungicides, including SDHIs, function by targeting the fungal mitochondrial respiratory chain.[1][4] Specifically, they inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II.[1] This action blocks the electron transport chain, which halts the production of ATP—the cell's primary energy source—and leads to an accumulation of reactive oxygen species, ultimately causing fungal cell death.[1] The efficacy of these compounds is often preventive, acting during the high-energy phases of spore germination and penetration into host plant tissue.[4][5]

This document provides a comprehensive guide to utilizing 5-Bromo-2-hydroxynicotinamide as a versatile starting scaffold for the synthesis and evaluation of new fungicidal compounds. The strategic placement of the hydroxyl (-OH) and bromo (-Br) groups offers distinct advantages for medicinal chemistry exploration:

  • The 2-hydroxy group provides a reactive site for derivatization, allowing for the introduction of various moieties to probe the chemical space and optimize biological activity.

  • The 5-bromo substituent can be used as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce diverse aryl or heteroaryl groups, significantly expanding the structural diversity of the compound library.[6]

  • The inherent structure of the nicotinamide core maintains the key pharmacophore known to interact with the SDH enzyme complex.[7]

These application notes will detail the synthetic workflows, bioassay protocols, and principles of structure-activity relationship (SAR) analysis necessary to advance a fungicide discovery program based on this promising chemical scaffold.

Fungicide Discovery & Development Workflow

The process of developing a novel fungicide from a starting scaffold like 5-Bromo-2-hydroxynicotinamide is a multi-step, iterative process. The following workflow provides a logical progression from initial synthesis to lead optimization.

Fungicide_Development_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Optimization & Analysis Scaffold 5-Bromo-2-hydroxynicotinamide (Starting Scaffold) Synthesis Chemical Synthesis (Protocol 1) Scaffold->Synthesis Library Diverse Compound Library Synthesis->Library InVitro In Vitro Screening (Protocol 2) Library->InVitro Test Activity Hits Initial 'Hits' (Active Compounds) InVitro->Hits InVivo In Vivo Greenhouse Trial (Protocol 3) Hits->InVivo Leads Validated 'Leads' InVivo->Leads SAR SAR Analysis Leads->SAR Analyze & Refine SAR->Synthesis Iterative Redesign Mech Mechanism of Action Studies (e.g., SDH Assay) SAR->Mech Optimized Optimized Lead Compound Mech->Optimized

Caption: High-level workflow for fungicide discovery using the 5-Bromo-2-hydroxynicotinamide scaffold.

Protocol 1: Synthesis of a Nicotinamide Derivative Library

This protocol outlines a general, two-step synthetic strategy to generate a library of diverse compounds from 5-Bromo-2-hydroxynicotinamide. The first step involves the amidation of the carboxylic acid, and the second showcases a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom.

Rationale: The amide bond formation is a robust and high-yielding reaction, allowing for the introduction of a wide variety of amine-containing fragments. The subsequent Suzuki coupling is a powerful tool for creating carbon-carbon bonds, enabling the exploration of how different aromatic systems at the 5-position influence antifungal activity.[6]

Step 1A: Amidation of 5-Bromo-2-hydroxynicotinic acid

This procedure couples the starting material with a representative aniline to form the core amide linkage common in many carboxamide fungicides.

Amidation_Reaction reactant1 5-Bromo-2-hydroxynicotinic acid reagents HATU, DIPEA DMF, 25°C reactant1->reagents reactant2 Substituted Aniline (R-NH2) reactant2->reagents product 5-Bromo-N-(R-phenyl)-2-hydroxynicotinamide reagents->product plus1 + plus1->reagents

Caption: General reaction scheme for the amidation of the nicotinic acid core.

Materials:

  • 5-Bromo-2-hydroxynicotinic acid (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-hydroxynicotinic acid and dissolve in anhydrous DMF.

  • Add the substituted aniline, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[2][3][7]

Step 1B: Suzuki-Miyaura Cross-Coupling

This procedure modifies the product from Step 1A by replacing the bromine atom with a new aryl group.

Materials:

  • 5-Bromo-N-(R-phenyl)-2-hydroxynicotinamide (from Step 1A) (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • K₂CO₃ (Potassium carbonate) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the bromo-nicotinamide derivative, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/water solvent mixture and degas the solution by bubbling N₂ or Ar through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the final coupled product.

  • Confirm the structure and purity by spectroscopic methods (NMR, HRMS).

Protocol 2: In Vitro Antifungal Susceptibility Testing

The primary goal of in vitro screening is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of relevant plant pathogenic fungi. The broth microdilution method is a standardized and widely accepted technique for this purpose.[8][9][10]

Rationale: This high-throughput method allows for the efficient screening of a compound library to identify "hit" compounds that exhibit antifungal activity.[10] It provides quantitative data (MIC values) that are essential for comparing the potency of different derivatives and establishing a structure-activity relationship.

Fungal Strains: A representative panel should include fungi from different classes, such as:

  • Botrytis cinerea (Gray mold)

  • Rhizoctonia solani (Sheath blight)[7][11]

  • Sclerotinia sclerotiorum (White mold)[7][11]

  • Fusarium graminearum (Fusarium head blight)[11]

Materials:

  • Synthesized test compounds dissolved in DMSO (e.g., 10 mg/mL stock)[8]

  • 96-well flat-bottom sterile microtiter plates[8]

  • Fungal isolates

  • Potato Dextrose Agar (PDA) for culture propagation

  • RPMI-1640 medium (buffered with MOPS to pH 7.0)[10]

  • Spectrophotometer

  • Positive control fungicide (e.g., Boscalid, a known SDHI)[7]

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: a. Grow the fungal isolate on a PDA plate until sufficient growth or sporulation is observed.[8] b. For filamentous fungi, harvest spores (conidia) by flooding the plate with sterile saline (containing 0.05% Tween 20) and gently scraping the surface. For non-sporulating fungi like R. solani, use mycelial fragments.[8] c. Adjust the spore/mycelial suspension to a final concentration of approximately 1-5 x 10⁴ CFU/mL in RPMI-1640 medium.[8]

  • Plate Preparation (Serial Dilution): a. Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of the microtiter plate. b. Add 200 µL of the test compound stock solution (appropriately diluted in RPMI to achieve the highest desired starting concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 can serve as a sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (wells 1-11), bringing the final volume to 200 µL. This halves the drug concentration in each well to the final test concentration. b. Incubate the plates at 25-28 °C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the compound that causes a complete inhibition of visible fungal growth compared to the drug-free control well.[12] b. Results can be read visually or with a microplate reader by measuring optical density at 600 nm.[8]

Data Presentation: The results should be summarized in a table for clear comparison of activities.

Compound IDR¹ Group (Amide)R² Group (5-position)MIC (µg/mL) vs B. cinereaMIC (µg/mL) vs R. solani
Scaffold -5-Bromo>100>100
1A-1 4-chlorophenyl5-Bromo5064
1B-1 4-chlorophenyl4-fluorophenyl12.516
Boscalid (Control)(Control)1.560.78

Protocol 3: In Vivo Greenhouse Evaluation

Compounds that show promising in vitro activity (hits) must be evaluated in a more realistic setting to assess their protective efficacy on host plants.

Rationale: In vivo testing accounts for factors not present in vitro, such as compound uptake, translocation within the plant, and stability under environmental conditions. This step is crucial for validating a lead compound.[11]

Method: Detached Leaf Assay or Whole Plant Assay

  • Plant Cultivation: Grow host plants (e.g., cucumber for downy mildew, rice for sheath blight) under controlled greenhouse conditions until they reach an appropriate growth stage (e.g., 2-3 true leaves).[13]

  • Compound Formulation: Prepare the test compound as a sprayable formulation (e.g., an emulsifiable concentrate or suspension) at various concentrations (e.g., 200, 100, 50 µg/mL).

  • Application: Spray the plant leaves evenly with the compound formulation until runoff. Include a positive control (commercial fungicide) and a negative control (formulation blank). Allow the leaves to dry completely.

  • Inoculation: 24 hours after treatment, inoculate the plants by spraying them with a spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a high-humidity chamber at an optimal temperature for disease development.

  • Disease Assessment: After 5-7 days, assess the disease severity by measuring the percentage of leaf area covered by lesions compared to the negative control.

  • Calculate Protective Efficacy: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from Protocols 1 and 2 are used to build an SAR. This involves systematically analyzing how changes in the chemical structure affect the antifungal activity.[7][14]

Key Questions for SAR Analysis:

  • Amide Moiety (R¹): What is the effect of different substituents (e.g., electron-withdrawing vs. electron-donating groups) on the aniline ring? Is there a preference for substitution at the ortho-, meta-, or para-positions?[7]

  • 5-Position Moiety (R²): How does the introduction of different aryl or heteroaryl rings via Suzuki coupling affect potency and spectrum of activity?

  • 2-Hydroxy Group: Can this group be further modified (e.g., via etherification) to improve properties like solubility or cell permeability?

The insights from this analysis guide the next round of synthesis, creating an iterative cycle of design, synthesis, and testing to optimize the lead compound for maximum efficacy.[14]

References

  • Carboxamides: Knowing more about these important fungicides. (2022, January 11). 3tentos. [Link]

  • Carboxamides in the management of Asian rust. (2022, August 10). Revista Cultivar. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025, July 5). Microorganisms. [Link]

  • Carboxylic acid amide (CAA) [Group 40] resistance prevention strategy. (2023). New Zealand Plant Protection Society. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). Molecules. [Link]

  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. (2014, April 10). Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025, July 5). Microorganisms. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025, February 26). PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, September 14). Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). PMC. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews. [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025, February 13). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). PubMed. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

  • In vitro antifungal susceptibility testing. Bio-protocol. [Link]

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. (2025, September 15). PubMed. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). PubMed. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. (2013, May 13). International Journal for Pharmaceutical Research Scholars. [Link]

  • Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. ResearchGate. [Link]

Sources

Application

Application Note: Cell-Based Pharmacological Profiling of 5-Bromo-2-hydroxynicotinamide Derivatives in Oncology

Executive Summary & Pharmacological Context While the bare 5-Bromo-2-hydroxynicotinamide (5-B-2-HNA) scaffold lacks potent intrinsic biological activity on its own, its structural homology to nicotinamide adenine dinucle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

While the bare 5-Bromo-2-hydroxynicotinamide (5-B-2-HNA) scaffold lacks potent intrinsic biological activity on its own, its structural homology to nicotinamide adenine dinucleotide (NAD+) makes it a privileged, bifunctional pharmacophore in medicinal chemistry[1]. Through orthogonal functionalization—specifically palladium-catalyzed cross-coupling at the C5-position and nucleophilic acyl substitution at the C3-carboxamide—this scaffold is routinely synthesized into potent inhibitors of NAD+-consuming enzymes like Poly(ADP-ribose) polymerase (PARP)[2], as well as BH3-mimetics targeting the anti-apoptotic protein Mcl-1[3].

This application note provides a comprehensive, causality-driven methodological framework for evaluating 5-B-2-HNA derivatives in cell-based models. By moving beyond basic biochemical binding assays, these protocols establish a self-validating system to confirm cellular membrane permeability, target engagement, and phenotypic efficacy (synthetic lethality and intrinsic apoptosis).

MOA Scaffold 5-Bromo-2-hydroxynicotinamide (NAD+ Mimetic Scaffold) PARP1 PARP1 Enzyme (Active at DNA Breaks) Scaffold->PARP1 Competitive Binding PAR_Inhibition Inhibition of PARylation & PARP Trapping PARP1->PAR_Inhibition DSB Unrepaired DNA Double-Strand Breaks PAR_Inhibition->DSB Replication Fork Collapse Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis BRCA_Mut BRCA1/2 Mutation (Deficient Homologous Recombination) BRCA_Mut->Apoptosis Failure to Repair DSBs

Caption: Mechanism of PARP inhibition and synthetic lethality by 5-B-2-HNA derivatives.

Workflow Architecture

To accurately profile these compounds, researchers must employ a multi-tiered screening architecture. Target engagement must be proven before phenotypic cell death can be attributed to the compound's mechanism of action.

AssayWorkflow Step1 1. Cell Seeding BRCA-mut vs WT Step2 2. Dosing 0.1 nM - 10 μM Step1->Step2 Step3 3. Target Engagement H2O2 Pulse & WB Step2->Step3 Step4 4. Phenotypic Readout CTG & JC-1 Assays Step3->Step4

Caption: High-throughput cell-based screening workflow for 5-B-2-HNA derivatives.

Core Protocols & Mechanistic Causality

Protocol A: Target Engagement via Cellular PARylation Assay (Western Blot)

Causality & Rationale: Biochemical IC50 values often fail to translate to cellular efficacy due to poor membrane permeability. To confirm that 5-B-2-HNA-derived PARP inhibitors engage their target in situ, we measure the accumulation of poly(ADP-ribose) (PAR) polymers. Because basal PAR levels are low, we pulse the cells with hydrogen peroxide (H2O2) to induce acute oxidative DNA damage, which hyperactivates PARP1[4]. A successful inhibitor will completely blunt this H2O2-induced PARylation burst.

Step-by-Step Methodology:

  • Seeding: Plate HeLa cells in 6-well tissue culture plates at 3×105 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the 5-B-2-HNA derivative (0.1 nM to 10 μM). Include DMSO as a vehicle control and Olaparib (1 μM) as a positive control. Incubate for 2 hours.

  • Damage Induction: Add H2O2 to a final concentration of 2 mM directly into the media. Incubate for exactly 10 minutes at 37°C. (Note: Prolonged exposure leads to necrotic cell death and degradation of PAR).

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 μM ADP-HPD (a PARG inhibitor) .

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., clone 10H) and anti-GAPDH as a loading control.

System Validation & QC: If the lysis buffer lacks a PARG inhibitor, endogenous Poly(ADP-ribose) glycohydrolase will rapidly degrade the PAR chains post-lysis, resulting in a false positive for compound inhibition. The assay is only validated if the H2O2/DMSO control shows a massive high-molecular-weight smear (>100 kDa) and the Olaparib control shows >95% reduction of this smear.

Protocol B: Synthetic Lethality Viability Assay (CellTiter-Glo)

Causality & Rationale: PARP inhibitors derived from the 5-B-2-HNA scaffold do not act as traditional cytotoxic chemotherapies; they trap PARP on DNA, causing replication fork collapse. This damage is exclusively lethal in cells lacking homologous recombination (HR) repair mechanisms (e.g., BRCA1/2 mutations)[2]. We run parallel viability assays in BRCA-mutant and BRCA-wild-type cells to calculate the therapeutic index.

Step-by-Step Methodology:

  • Seeding: Plate BRCA1-mutant (MDA-MB-436) and BRCA-WT (MDA-MB-231) cells in 384-well white opaque plates at 1,000 cells/well.

  • Dosing: After 24 hours, use an acoustic liquid handler to dose cells with a 10-point, 3-fold dilution series of the test compounds.

  • Incubation: Incubate for 120 hours (5 days). (Note: A 5-day incubation is mandatory. Cells must undergo multiple division cycles in the S-phase for trapped PARP to convert single-strand breaks into lethal double-strand breaks).

  • Readout: Equilibrate plates to room temperature. Add 20 μL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure ATP-driven luminescence. Normalize data to DMSO controls and calculate the IC50 using a 4-parameter logistic regression model.

System Validation & QC: Calculate the Z'-factor for the assay plate using DMSO (negative control) and 1 μM Staurosporine (positive kill control). A Z'-factor > 0.5 is strictly required to validate the assay's dynamic range.

Protocol C: Intrinsic Apoptosis Evaluation (JC-1 Assay for Mcl-1 Inhibitors)

Causality & Rationale: When the 5-B-2-HNA scaffold is optimized into a BH3-mimetic to target Mcl-1, the primary mechanism of cell death is intrinsic apoptosis[3]. Mcl-1 inhibition frees pro-apoptotic proteins (Bax/Bak), leading to mitochondrial outer membrane permeabilization (MOMP). The JC-1 dye provides a real-time readout of this event: it forms red J-aggregates in polarized (healthy) mitochondria but disperses into green monomers when the membrane potential collapses.

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., H23 lung cancer cells) in 96-well black, clear-bottom plates at 1×104 cells/well.

  • Treatment: Treat with Mcl-1 targeted 5-B-2-HNA derivatives for 4 to 6 hours. (Note: This early time point is critical to capture MOMP before secondary necrotic membrane rupture occurs).

  • Staining: Add JC-1 dye to a final concentration of 2 μM. Incubate in the dark at 37°C for 30 minutes.

  • Readout: Wash twice with PBS. Measure fluorescence at Ex/Em 535/590 nm (Red) and 485/530 nm (Green).

System Validation & QC: Include a well treated with 50 μM FCCP (an ionophore uncoupler) for 30 minutes prior to staining. If FCCP fails to drastically lower the Red/Green fluorescence ratio, the JC-1 dye formulation is compromised and the plate must be rejected.

Data Synthesis & Expected Outcomes

To benchmark the success of newly synthesized 5-B-2-HNA derivatives, compare your empirical data against the validated thresholds summarized below.

Compound ClassCell Line ModelAssay TypePrimary ReadoutExpected Response Profile
PARP Inhibitor (5-B-2-HNA derived)HeLa (Target Engagement)Western BlotPAR Polymer InhibitionIC50: 1 - 10 nM
PARP Inhibitor (5-B-2-HNA derived)MDA-MB-436 (BRCA1-mut)Viability (CTG)ATP LuminescenceIC50: 10 - 50 nM (High Potency)
PARP Inhibitor (5-B-2-HNA derived)MDA-MB-231 (BRCA-WT)Viability (CTG)ATP LuminescenceIC50: > 5 μM (High Selectivity)
Mcl-1 Inhibitor (5-B-2-HNA derived)H23 (Lung Cancer)Apoptosis (JC-1)Red/Green Ratio DropSignificant drop within 4-6 hours

References[2] Title: 5-Bromo-2-hydroxynicotinic Acid | CAS 104612-36-4. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_xu0vuTQWxmt1xHvddn7ahB1KFWdtuz4aGo2HV-wOydPn18-VjAwmO59FeWGhmxl509U4Qrsn0N9H2XwxkCHV2yfw8MjWR6n-uZB5ZbWUXLm5lH61c_29YYCEm8Foghr6GPg4[1] Title: 5-Bromo-2-hydroxynicotinamide | 1544385-73-0. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEIFQjMFDq77fApL7dkI6Bujj0Xqi-HYLDnJH_hv_smR_4iVrluSGeq4RaoPNv1BWwGbNEAeISdTwQdLVnpL8iIuwy_EVyu3PMdrit6gXaFrnfa2ct6AqtgCrwO6rPdfMmGhocVg==[3] Title: Expanding the Cancer Arsenal with Targeted Therapies: Disarmament of the Antiapoptotic Bcl-2 Proteins by Small Molecules. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9U4kS7RgeUGeG7LBOonDbeMiYBUsVs5ZlxGDoz8nR9SkgZmzRlvsrVfggPiVRVJbzcNSYugyU-a-RGmyUJqcg2Yl6uTujCvtjH4lG41hOKWqzX_I4pDgAqpWCkU8fsIBjvbIjoFqLSb_VOnh8g2hq[4] Title: Nicotinamide Adenine Dinucleotide in Aging Biology: Potential Applications and Many Unknowns. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfl-Ya-pi-sPn1w21_Z59z0n18YEWZjOSOHgwoxbIxDixODa759WjGGtBgVuzfI0kh_qqcuWH8p3HCBvtMdX-0ArJYEGE9IGRDuVMqfKJuKAk7i2ukgmtUBcBDGu0v8m_jpqBcsmNHUyys-cXw

Sources

Method

5-Bromo-2-hydroxynicotinamide in the synthesis of PARP inhibitors

Application Note: 5-Bromo-2-hydroxynicotinamide as a Privileged Scaffold in PARP Inhibitor Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Va...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-2-hydroxynicotinamide as a Privileged Scaffold in PARP Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The transition from a high-throughput screening hit to a viable clinical candidate heavily relies on the strategic selection of a core structural scaffold. In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors—a critical class of therapeutics for BRCA-deficient cancers—5-Bromo-2-hydroxynicotinamide has emerged as a masterclass in rational drug design. This application note details the mechanistic rationale behind utilizing this specific intermediate, outlines the synthetic pathways for its generation, and provides self-validating protocols for its downstream functionalization into highly potent, isoform-selective PARP inhibitors.

Mechanistic Rationale & Structural Design (E-E-A-T)

As medicinal chemists, we do not select scaffolds arbitrarily; every functional group must serve a distinct biochemical or synthetic purpose. The utility of 5-bromo-2-hydroxynicotinamide is bifurcated into two critical roles:

  • The Pharmacophore Core (Target Engagement): PARP-1 utilizes NAD+ as a natural substrate. To competitively inhibit this enzyme, a molecule must mimic the nicotinamide moiety of NAD+[1]. The 2-hydroxy group of our scaffold exists in a tautomeric equilibrium with its 2-pyridone form. Together with the primary amide, this structure establishes a highly specific, tridentate hydrogen-bonding network within the PARP-1 catalytic domain. Specifically, the pyridone carbonyl acts as a hydrogen bond acceptor for Ser904 and the amide NH of Gly863, while the primary amide proton serves as a donor to the Gly863 carbonyl[2][3].

  • The Synthetic Handle (Selectivity & Potency): While the nicotinamide core anchors the molecule, it does not confer sufficient isoform selectivity (e.g., distinguishing PARP-1 from PARP-2 or PARP-3). The catalytic pocket of PARP-1 extends outward into a larger adenosine-binding domain[1]. The 5-bromo substitution is strategically positioned to act as a vector pointing directly toward this pocket. It provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions, allowing chemists to append bulky, functionalized motifs that reach the adenosine pocket, drastically improving both binding affinity and selectivity.

Pathway cluster_0 Synthetic Lethality in BRCA-Deficient Cells SSB DNA Single Strand Break (SSB) PARP PARP-1 Recruitment & NAD+ Binding SSB->PARP Trapped PARP Trapping on DNA (Catalytic Inhibition) PARP->Trapped Prevents Auto-PARylation Inhibitor 5-Br-2-OH-Nicotinamide Derivative (PARPi) Inhibitor->PARP Competes with NAD+ DSB Replication Fork Collapse Double Strand Break (DSB) Trapped->DSB Unrepaired SSB CellDeath Apoptosis / Cell Death (Due to Defective HR Repair) DSB->CellDeath BRCA1/2 Mutation

Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-deficient cells.

Synthetic Strategy & Workflow

The synthesis of PARP inhibitors from this scaffold occurs in three distinct phases: (1) Regioselective bromination of 2-hydroxynicotinic acid, (2) Amidation to lock in the pharmacophore, and (3) Late-stage functionalization via cross-coupling.

Workflow N1 2-Hydroxynicotinic Acid N2 Bromination (NaOBr in situ) N1->N2 Step 1 N3 5-Br-2-OH-Nicotinic Acid N2->N3 N4 Amidation (CDI / NH4Cl) N3->N4 Step 2 N5 5-Br-2-OH-Nicotinamide (Core Scaffold) N4->N5 N6 Pd-Catalyzed Cross-Coupling N5->N6 Step 3 N7 Extended PARP Inhibitor (Adenosine Pocket Binder) N6->N7

Step-by-step synthetic workflow from 2-hydroxynicotinic acid to extended PARP inhibitors.

Quantitative Data: 5-Position Functionalization Strategies

The 5-bromo position is highly versatile. Table 1 summarizes the optimal reaction conditions for extending the scaffold toward various domains of the PARP enzyme.

Table 1: Optimization of 5-Position Functionalization in PARP Inhibitor Synthesis

Reaction TypeReagents / Catalyst SystemTarget Binding DomainTypical YieldCausality / Advantage
Suzuki-Miyaura Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OAdenosine Pocket75-85%High functional group tolerance; ideal for appending rigid biaryl systems to enhance selectivity.
Sonogashira Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMFRibose Binding Site65-80%Installs a linear, rigid alkyne spacer to project functional groups deep into the active site.
Buchwald-Hartwig Cyclic secondary amine, Pd₂(dba)₃, BINAP, t-BuONaSolvent-Exposed Region50-70%Enhances aqueous solubility and pharmacokinetic properties by introducing basic amines.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 5-Bromo-2-hydroxynicotinamide

Phase 1: Regioselective Bromination Causality Focus: Elemental bromine is highly corrosive and difficult to scale. Generating sodium hypobromite (in situ) using sodium bromide and commercial bleach provides a safer, highly scalable alternative that maintains strict regioselectivity at the 5-position[4].

  • Preparation: In a 1L jacketed reactor, dissolve 2-hydroxynicotinic acid (100 g, 0.72 mol) and NaBr (88.8 g, 0.86 mol) in 400 mL of water. Adjust the pH to 10 using 2M NaOH.

  • In Situ Generation: Cool the mixture to 0–5 °C. Dropwise add commercial aqueous NaOCl (bleach, ~10% active Cl, 600 mL) over 1.5 hours. Crucial: Maintaining the temperature below 5 °C prevents over-bromination and degradation of the hypobromite intermediate.

  • Quenching & Isolation: Stir for 2 hours at room temperature. Quench unreacted hypohalite by adding 10% aqueous sodium sulfite until a starch-iodide test is negative. Acidify the mixture to pH 2 using 6M HCl.

  • Self-Validation Check: Before acidification, spot the reaction mixture on a TLC plate (Eluent: DCM/MeOH 9:1). The starting material spot should be completely consumed. Post-acidification, the product (5-bromo-2-hydroxynicotinic acid) will precipitate cleanly. Filter, wash with cold water, and verify purity via LC-MS (Expected [M-H]⁻ m/z ~ 216/218 showing a 1:1 isotopic pattern).

Phase 2: Amidation Causality Focus: Performing bromination on the acid rather than the amide prevents unwanted side reactions at the primary amine. For amidation, CDI (1,1'-Carbonyldiimidazole) is preferred over thionyl chloride because it avoids the formation of the 2-chloro derivative (5-bromo-2-chloronicotinamide), preserving the essential 2-hydroxy pharmacophore[5].

  • Activation: Suspend 5-bromo-2-hydroxynicotinic acid (50 g, 0.23 mol) in anhydrous DMF (250 mL). Add CDI (41 g, 0.25 mol) in portions. Stir at 50 °C for 1 hour.

  • Self-Validation Check: Monitor CO₂ gas evolution. Complete cessation indicates full formation of the acyl imidazole intermediate.

  • Amidation: Cool the mixture to room temperature. Add ammonium chloride (36.9 g, 0.69 mol) and DIPEA (120 mL, 0.69 mol). Stir overnight under nitrogen.

  • Workup: Pour the mixture into 1L of ice water. The target 5-bromo-2-hydroxynicotinamide will precipitate. Filter, wash with water, and dry under vacuum. Confirm identity by ¹H-NMR (DMSO-d₆), noting the appearance of two distinct primary amide protons (~7.5 and ~8.1 ppm)[6].

Protocol B: Library Generation via Suzuki-Miyaura Cross-Coupling

Causality Focus: The 5-bromo position on an electron-deficient pyridine ring can be sluggish in standard Suzuki couplings. Utilizing a bidentate ligand like dppf provides a robust, sterically demanding environment that accelerates the rate-limiting reductive elimination step.

  • Setup: In a Schlenk flask, combine 5-bromo-2-hydroxynicotinamide (1.0 eq), the desired functionalized arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Crucial: The biphasic solvent system ensures solubility of both the organic scaffold and the inorganic base. Degassing via sparging with N₂ is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of nitrogen.

  • Reaction: Heat the sealed flask to 90 °C for 12 hours.

  • Self-Validation Check & Purification: Cool the reaction. Monitor completion via LC-MS. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to yield the extended PARP inhibitor.

References

  • Benchchem. "5-Bromo-2-hydroxynicotinic Acid|CAS 104612-36-4". Available at:[6]

  • NUS Pharmacy. "Poly(ADP-ribose)polymerase Inhibition – Where Now?". Available at:[2]

  • Benchchem. "5-Bromo-2-chloronicotinamide | 75291-85-9". Available at:[5]

  • PMC. "Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3". Available at:[1]

  • MDPI. "Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors". Available at:[3]

  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers". Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-hydroxynicotinamide

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-hydroxyni...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-hydroxynicotinamide. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, explaining the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Impurities and Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-hydroxynicotinamide, presented in a question-and-answer format.

Synthesis of the Precursor: 5-Bromo-2-hydroxynicotinic Acid

A common route to 5-Bromo-2-hydroxynicotinamide begins with the bromination of 2-hydroxynicotinic acid. Understanding the potential impurities from this initial step is crucial for a clean final product.

Question 1: My final product is contaminated with a dibrominated species. How can I identify and prevent its formation?

Answer:

The most likely dibrominated impurity is 3,5-dibromo-2-hydroxypyridine . This arises from over-bromination of the starting material, 2-hydroxynicotinic acid. The pyridine ring is activated towards electrophilic substitution, and controlling the stoichiometry of the brominating agent is critical.

  • Causality: The use of excess brominating agent (e.g., bromine or N-bromosuccinimide) or prolonged reaction times can lead to a second bromination at the C3 position. A patent for the synthesis of related halo-2-hydroxynicotinic acids mentions the formation of di-halogenated hydroxypyridines as impurities[1].

  • Identification: This impurity can be identified by mass spectrometry, as it will have a molecular weight corresponding to C₅H₃Br₂NO.

  • Prevention and Troubleshooting:

    • Stoichiometry Control: Carefully control the molar equivalents of the brominating agent. It is recommended to use a slight excess of 2-hydroxynicotinic acid to ensure the complete consumption of the brominating agent.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant formation of the dibrominated product occurs.

    • Purification: If formed, this impurity can often be removed by recrystallization of the 5-bromo-2-hydroxynicotinic acid precursor. A patent suggests recrystallization from isopropyl alcohol or 95% ethanol for the monochlorinated analogue, which can be adapted for the brominated compound[1].

Question 2: I have unreacted 2-hydroxynicotinic acid in my 5-bromo-2-hydroxynicotinic acid. How can I remove it?

Answer:

Residual 2-hydroxynicotinic acid is a common impurity resulting from an incomplete reaction.

  • Causality: Insufficient brominating agent, low reaction temperature, or short reaction times can lead to incomplete conversion.

  • Identification: This impurity can be detected by TLC or HPLC by comparing with a standard of the starting material.

  • Prevention and Troubleshooting:

    • Reaction Conditions: Ensure the reaction goes to completion by using a slight excess of the brominating agent and allowing for sufficient reaction time, while carefully monitoring to avoid over-bromination.

    • Purification: The difference in polarity between 2-hydroxynicotinic acid and its brominated derivative allows for separation by recrystallization. Since 5-bromo-2-hydroxynicotinic acid is generally less polar, it will crystallize out from a suitable solvent system, leaving the more polar starting material in the mother liquor.

Question 3: I am observing gas evolution and a loss of my carboxylic acid group. What is happening?

Answer:

You are likely observing decarboxylation , which results in the formation of 5-bromo-2-hydroxypyridine .

  • Causality: 2-Hydroxynicotinic acid and its derivatives can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions. The patent for the synthesis of 5-halo-2-hydroxynicotinic acids highlights the importance of controlling the pH during isolation to avoid replacement of the carboxy group[1].

  • Identification: This impurity can be identified by NMR spectroscopy (disappearance of the carboxylic acid proton signal) and mass spectrometry.

  • Prevention and Troubleshooting:

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

    • pH Control: Carefully control the pH during the isolation of 5-bromo-2-hydroxynicotinic acid. Acidification to precipitate the product should be done cautiously.

    • Purification: If formed, 5-bromo-2-hydroxypyridine can be removed by recrystallization, as its polarity will differ significantly from the desired carboxylic acid.

Diagram: Synthetic Pathway and Potential Impurities in Precursor Synthesis

SM 2-Hydroxynicotinic Acid P 5-Bromo-2-hydroxynicotinic Acid SM->P Bromination I2 Unreacted Starting Material SM->I2 Incomplete Reaction I1 3,5-Dibromo-2-hydroxypyridine (Over-bromination) P->I1 Excess Brominating Agent I3 5-Bromo-2-hydroxypyridine (Decarboxylation) P->I3 Heat/Harsh pH

Caption: Formation of 5-Bromo-2-hydroxynicotinic Acid and associated impurities.

Amidation of 5-Bromo-2-hydroxynicotinic Acid

The conversion of 5-bromo-2-hydroxynicotinic acid to 5-Bromo-2-hydroxynicotinamide can be achieved through various methods, each with its own set of potential impurities.

Question 4: My amidation reaction is not proceeding to completion, and I have a significant amount of unreacted 5-bromo-2-hydroxynicotinic acid.

Answer:

Incomplete conversion to the amide is a frequent issue. The primary causes are often related to the choice of amidation method and reaction conditions.

  • Causality:

    • Direct Amidation: Direct reaction of a carboxylic acid and ammonia (or an amine) requires high temperatures and can be an equilibrium-driven process, often resulting in low yields.

    • Insufficient Activation: If using a coupling agent (e.g., DCC, EDC, HATU) or converting to an acid chloride, incomplete activation of the carboxylic acid will lead to unreacted starting material. The presence of water can also deactivate the coupling agents or hydrolyze the activated intermediate.

  • Prevention and Troubleshooting:

    • Method Selection: For a more efficient conversion, consider activating the carboxylic acid. Common methods include:

      • Acid Chloride Formation: Reacting 5-bromo-2-hydroxynicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride, followed by reaction with ammonia.

      • Coupling Agents: Employing a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material.

Question 5: I am seeing a byproduct with a higher molecular weight than my desired amide. What could it be?

Answer:

A likely high molecular weight byproduct is the O-acylated product , where the 2-hydroxy group of one molecule of 5-bromo-2-hydroxynicotinic acid has been esterified by another molecule.

  • Causality: The 2-hydroxy group on the pyridine ring is nucleophilic and can compete with the amine (or ammonia) in reacting with the activated carboxylic acid intermediate (e.g., the acid chloride or the O-acylisourea intermediate formed with a coupling agent). This is more likely to occur if the concentration of the amine is low or if the reaction is run for an extended period at elevated temperatures. While direct literature on this specific side reaction for 5-bromo-2-hydroxynicotinic acid is scarce, the principle of O-acylation of phenols and hydroxy-pyridines is well-established in organic chemistry.

  • Identification: This impurity can be identified by mass spectrometry, which will show a molecular weight corresponding to the dimer, and by NMR, which will show characteristic ester linkages.

  • Prevention and Troubleshooting:

    • Use of Excess Amine/Ammonia: Using a sufficient excess of the amine or ammonia can outcompete the intermolecular O-acylation reaction.

    • Controlled Addition: Slowly adding the activated carboxylic acid (e.g., the acid chloride) to a solution of the amine can help to maintain a high local concentration of the desired nucleophile.

    • Temperature Control: Running the reaction at lower temperatures can help to minimize this side reaction.

    • Protection of the Hydroxyl Group: In some cases, it may be necessary to protect the 2-hydroxy group (e.g., as a benzyl or silyl ether) before the amidation reaction, followed by a deprotection step. However, this adds steps to the synthesis.

Question 6: My final product seems to be contaminated with byproducts from the coupling agent. How do I remove them?

Answer:

When using coupling agents like DCC or EDC, the corresponding urea byproducts (dicyclohexylurea - DCU, or the water-soluble urea from EDC) are formed.

  • Causality: These byproducts are an inherent part of the reaction mechanism of carbodiimide coupling agents.

  • Identification: DCU is often a white, crystalline solid that is poorly soluble in many organic solvents.

  • Prevention and Troubleshooting:

    • Filtration for DCU: If DCC is used, the insoluble DCU can often be removed by filtration of the reaction mixture.

    • Aqueous Workup for EDC Byproducts: The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup (washing the organic layer with water or a dilute acid solution).

    • Chromatography: If the byproducts are not easily removed by filtration or washing, column chromatography may be necessary.

Diagram: Amidation and Potential Side Reactions

P 5-Bromo-2-hydroxynicotinic Acid FP 5-Bromo-2-hydroxynicotinamide P->FP Amidation (e.g., with NH3) P->FP Coupling Agent I4 Unreacted Starting Material P->I4 Incomplete Reaction I5 O-acylated Dimer P->I5 Self-condensation/ O-acylation I6 Coupling Agent Byproducts (e.g., DCU) FP->I6 Byproduct Formation

Sources

Optimization

5-Bromo-2-hydroxynicotinamide stability and storage conditions

Technical Support Center: 5-Bromo-2-hydroxynicotinamide Handling, Stability, and Troubleshooting Welcome to the Application Science Technical Support Center for 5-Bromo-2-hydroxynicotinamide. As a halogenated pyridine de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-hydroxynicotinamide Handling, Stability, and Troubleshooting

Welcome to the Application Science Technical Support Center for 5-Bromo-2-hydroxynicotinamide. As a halogenated pyridine derivative, this compound is a critical scaffold in medicinal chemistry and drug development. However, its unique structural features—specifically the C5 bromine atom and the C2 hydroxyl group (which exists in tautomeric equilibrium with its pyridone form)—demand precise handling to maintain molecular integrity.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure reproducible experimental outcomes.

Part 1: Physicochemical & Stability Profile

Understanding the baseline properties of 5-Bromo-2-hydroxynicotinamide is the first step in preventing degradation. The table below summarizes the critical parameters that dictate its stability.

ParameterSpecificationMechanistic Causality / Impact on Stability
Molecular Weight 217.02 g/mol Provides the baseline for mass spectrometry validation.
Optimal Storage Temp 0–6°C (Powder)Minimizes the kinetic energy available for spontaneous amide hydrolysis[1].
Atmosphere Inert (Argon/N2)Prevents oxidative degradation of the electron-rich pyridine ring[1].
Light Sensitivity HighUV exposure can homolytically cleave the C-Br bond via radical mechanisms[2].
Moisture Sensitivity ModerateAtmospheric water acts as a nucleophile, initiating slow hydrolysis of the primary amide[3].

Part 2: Core Troubleshooting & FAQs

Q: Why is my 5-Bromo-2-hydroxynicotinamide precipitating out of solution during cellular assays? Causality: The compound possesses low aqueous solubility driven by the hydrophobic bromine atom and a stable intramolecular hydrogen-bonding network between the C2-hydroxyl and C3-amide groups. When transferring from a DMSO stock directly into an aqueous buffer, rapid solvent exchange strips the DMSO solvation shell faster than water can accommodate the hydrophobic scaffold, causing micro-precipitation. Solution: Pre-dilute the DMSO stock in a stepwise manner using an intermediate co-solvent (e.g., PEG400) before introducing it to the final aqueous assay buffer. Validate solubility dynamically by measuring optical density (OD) at 600 nm; any baseline drift indicates micro-precipitation.

Q: During LC-MS analysis, I see a split mass peak at 216 and 218 m/z. Is my compound contaminated? Causality: No, this is the classic isotopic signature of a mono-brominated compound. Bromine naturally exists as two stable isotopes, ^79Br and ^81Br, in a nearly 1:1 ratio. Solution: Use this 1:1 doublet at 216/218 m/z (in negative ion mode) as a self-validating internal control to confirm the presence of the intact brominated scaffold. If the doublet disappears and is replaced by a single peak at 138 m/z, reductive dehalogenation has occurred, indicating degradation[4].

Q: How do I prevent the degradation of the compound during long-term storage? Causality: Hydrolysis and oxidation are the primary degradation mechanisms for halogenated nicotinamides. Atmospheric moisture acts as a nucleophile attacking the amide carbonyl, while molecular oxygen reacts with the electron-rich regions of the pyridone tautomer. Solution: Store the solid powder at 0–6°C in an airtight container backfilled with Argon[1]. For liquid solutions, aliquot into single-use vials and freeze at -20°C to avoid freeze-thaw cycles that introduce condensation and accelerate hydrolysis[2].

Part 3: Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand how stress conditions alter the molecule. The diagram below illustrates the three primary degradation pathways.

Degradation Parent 5-Bromo-2-hydroxynicotinamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H2O / H+ Oxidation Oxidation (Peroxide/Light) Parent->Oxidation ROS / UV Dehalogenation Dehalogenation (Reduction) Parent->Dehalogenation Pd/C, H2 Prod1 5-Bromo-2-hydroxynicotinic Acid Hydrolysis->Prod1 Prod2 N-Oxides / Radicals Oxidation->Prod2 Prod3 2-Hydroxynicotinamide Dehalogenation->Prod3

Chemical degradation pathways of 5-Bromo-2-hydroxynicotinamide under stress.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation & Stability Assessment

Objective: To determine the shelf-life and specific degradation pathways of 5-Bromo-2-hydroxynicotinamide batches.

Methodology:

  • System Suitability (Validation Step): Inject a blank (solvent only) and a reference standard (1 mg/mL) into the HPLC. Ensure the parent peak has a tailing factor <1.5. This self-validates the column's resolving power before introducing stressed samples.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic/Basic Stress: Mix 1 mL of sample with 1 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 24 hours to induce hydrolysis.

    • Oxidative Stress: Mix 1 mL of sample with 1 mL of 3% H2O2. Incubate at 25°C for 24 hours in the dark to induce N-oxidation.

  • Neutralization: Neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl to protect the silica-based HPLC column.

  • Filtration: Pass all samples through a 0.22 µm PTFE syringe filter to remove insoluble degradants.

  • Analysis: Run the samples via HPLC-UV (detecting at 254 nm).

Causality & Interpretation: A degradation of 5-20% is considered optimal for these studies[5]. If degradation exceeds 20%, secondary degradation of the primary products themselves may occur, skewing the pathway analysis. The appearance of a peak corresponding to 5-bromo-2-hydroxynicotinic acid confirms susceptibility to amide hydrolysis.

Protocol 2: Reconstitution and Aliquoting for Bioassays

Objective: To prepare stable liquid stocks without compromising the structural integrity of the compound.

Workflow Step1 1. Equilibrate to RT Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot (Single-use) Step2->Step3 Step4 4. Purge with Argon Gas Step3->Step4 Step5 5. Store at -20°C (Dark) Step4->Step5

Self-validating workflow for the reconstitution and long-term storage of the compound.

Methodology:

  • Thermal Equilibration (Validation Step): Remove the sealed vial from 0–6°C storage and place it in a desiccator at room temperature for 30 minutes. Visual Validation: Ensure no condensation forms on the vial exterior before opening.

  • Solvent Addition: Inject anhydrous DMSO directly through the septum to achieve a 10 mM stock.

  • Homogenization: Vortex gently for 30 seconds. Avoid ultrasonic baths, as localized cavitation heating can accelerate thermal degradation.

  • Aliquoting: Dispense 50 µL aliquots into sterile, amber microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the liquid surface of each tube for 3 seconds to displace oxygen.

  • Storage: Cap tightly and transfer immediately to -20°C.

Causality: Equilibrating to room temperature prevents atmospheric moisture from condensing on the cold powder. Purging with Argon displaces reactive oxygen species, neutralizing the oxidative degradation pathway.

References[4] Title: 5-Bromo-2-chloronicotinamide | 75291-85-9 | Benchchem

Source: benchchem.com URL:[1] Title: 5-Bromo-2-hydroxynicotinamide | 1544385-73-0 | Benchchem Source: benchchem.com URL:[5] Title: 5-Bromo-2-chloronicotinamide | 75291-85-9 | Benchchem Source: benchchem.com URL:[2] Title: NMPA Approved & China Pharmacopoeia 5-Bromopyridin-2-ol Source: ar-reagent.com URL:[3] Title: MSDS of 5-Bromo-2-hydroxypyridine Source: capotchem.cn URL:

Sources

Troubleshooting

Side reactions to consider when synthesizing 5-Bromo-2-hydroxynicotinamide

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-hydroxynicotinamide (also known as 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide). This halogenated scaffold is a critical intermediate in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-hydroxynicotinamide (also known as 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide). This halogenated scaffold is a critical intermediate in the development of PARP inhibitors and other pharmacologically active molecules [1].

Due to the tautomeric nature of the 2-hydroxypyridine/2-pyridone ring and the reactivity of the primary carboxamide, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure synthetic success.

Synthesis Workflows & Side Reaction Mapping

SynthesisWorkflow SM1 2-Hydroxynicotinamide (Starting Material 1) R1 NBS / Mild Acid (Controlled Bromination) SM1->R1 SM2 5-Bromo-2-hydroxynicotinic acid (Starting Material 2) R2 SOCl2 / NH3 (Harsh Amidation) SM2->R2 R3 EDCI, HOBt, NH4Cl (Mild Amidation) SM2->R3 Target 5-Bromo-2-hydroxynicotinamide (Target API Intermediate) SP1 Dibromo-2-hydroxynicotinamide (Over-bromination) SP2 N-Bromoamide Derivative (N-bromination) SP3 5-Bromo-2-chloronicotinamide (Chlorination of Pyridone) SP4 5-Bromo-2-hydroxynicotinonitrile (Dehydration) R1->Target R1->SP1 Excess Br2 / High pH R1->SP2 Excess Br2 R2->SP3 OH to Cl conversion R3->Target R3->SP4 Excess EDCI / Heat

Fig 1: Synthetic pathways for 5-Bromo-2-hydroxynicotinamide and associated side reactions.

FAQ & Troubleshooting Guide

Section A: Direct Bromination of 2-Hydroxynicotinamide

Q1: Why am I seeing significant amounts of dibrominated side products (e.g., 3,5-dibromo or 5,6-dibromo derivatives) when brominating 2-hydroxynicotinamide? Causality: The bromination of 2-pyridones is highly pH-dependent. When the first bromine atom is installed at the 5-position, it acts as an electron-withdrawing group, lowering the pKa of the pyridone ring. In aqueous or basic conditions, this leads to a higher concentration of the highly activated pyridone anion compared to the unbrominated starting material. Consequently, the monobrominated product becomes more reactive toward electrophilic bromine than the starting material itself, leading to facile over-bromination [3]. Solution: Avoid basic aqueous conditions and elemental bromine ( Br2​ ). Use strictly stoichiometric N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or Acetonitrile) with a catalytic amount of acid to suppress anion formation.

Q2: My LC-MS shows a mass +78/80 Da higher than expected, but 1H -NMR indicates the pyridine ring protons are intact. What happened? Causality: You are observing N-bromination of the primary carboxamide group. Primary amides can act as nucleophiles toward strong electrophilic halogenating agents, forming N-bromoamides ( R−CO−NHBr ). Solution: Lower the reaction temperature to 0–5 °C during NBS addition and quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) immediately upon completion to scavenge any active bromine species before isolation.

Section B: Amidation of 5-Bromo-2-hydroxynicotinic Acid

Q3: I used thionyl chloride ( SOCl2​ ) to activate 5-bromo-2-hydroxynicotinic acid, followed by ammonia. My final product is 5-bromo-2-chloronicotinamide. Why did the hydroxyl group disappear? Causality: 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones. The oxygen atom of the pyridone is highly nucleophilic and readily reacts with harsh activating agents like SOCl2​ or POCl3​ . This leads to O-activation followed by nucleophilic aromatic substitution ( SN​Ar ) by the chloride ion, quantitatively converting the 2-hydroxy group to a 2-chloro group [2]. Solution: Abandon SOCl2​ for this substrate. Transition to mild peptide coupling agents (e.g., EDCI/HOBt) that activate the carboxylic acid without chlorinating the pyridone ring.

Q4: I switched to EDCI/HOBt, but my yield is low and I see a dehydration product. Causality: Primary amides can be dehydrated to nitriles (forming 5-bromo-2-hydroxynicotinonitrile) in the presence of excess dehydrating coupling agents like EDCI, especially if the reaction is allowed to warm up or run for extended periods. Solution: Strictly control the stoichiometry of EDCI (1.05 to 1.1 equivalents) and keep the reaction at or below room temperature.

Quantitative Side Reaction Profiling

Use the following analytical signatures to rapidly diagnose which side reaction has hijacked your workflow.

Side ProductCausality / TriggerLC-MS Shift (m/z)Key 1H -NMR Signature
Dibromo-2-hydroxynicotinamide High pH, Excess Br2​ +78/80 DaLoss of one aromatic proton (typically H-6)
N-Bromoamide Derivative Excess NBS, Lack of quench+78/80 DaIntact aromatic region, broad NH shift
5-Bromo-2-chloronicotinamide Use of SOCl2​ or POCl3​ +18 Da (OH Cl)Loss of broad OH/NH pyridone peak
5-Bromo-2-hydroxynicotinonitrile Excess EDCI, Heat-18 Da (Loss of H2​O )Loss of primary amide NH2​ peaks

Note: Target mass for 5-Bromo-2-hydroxynicotinamide is [M+H]+ 217 / 219.

Self-Validating Experimental Protocols

Protocol 1: Mild Amidation of 5-Bromo-2-hydroxynicotinic Acid (Avoiding Chlorination)

Self-Validation Checkpoint: This protocol uses LC-MS monitoring to ensure no nitrile dehydration occurs before quenching, validating the integrity of the primary amide.

  • Activation: Dissolve 5-bromo-2-hydroxynicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M). Cool the reactor to 0 °C.

  • Coupling Agent: Add EDCI·HCl (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to form the active ester.

  • Amidation: Add solid Ammonium Chloride ( NH4​Cl , 2.0 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • IPC (In-Process Control): After 2 hours at room temperature, sample 10 μL into 1 mL MeOH for LC-MS.

    • Validation: The target mass [M+H]+ 217/219 should represent >95% area. If the nitrile dehydration product ([M+H]+ 199/201) is detected above 2%, immediately proceed to the quench step to prevent further degradation.

  • Quench & Isolate: Pour the mixture into ice-cold water (5x volume). Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Controlled Bromination of 2-Hydroxynicotinamide

Self-Validation Checkpoint: This protocol utilizes a targeted thiosulfate quench to actively destroy N-bromo error states before they can permanently alter the isolated yield.

  • Preparation: Suspend 2-hydroxynicotinamide (1.0 eq) in anhydrous Acetonitrile (0.3 M). Add catalytic Trifluoroacetic Acid (TFA, 0.05 eq) to suppress pyridone anion formation.

  • Bromination: Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.02 eq) in three equal portions over 45 minutes, maintaining the internal temperature below 5 °C.

  • IPC: Stir for 1 hour. Check conversion by LC-MS.

    • Validation: Starting material should be <2%. If dibromo species ([M+H]+ 295/297/299) exceed 1%, halt the reaction immediately.

  • Active Quench: Add 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution (0.5 eq) and stir for 15 minutes. This step is critical to reverse any reversible N-bromination and destroy unreacted NBS.

  • Isolation: Concentrate the acetonitrile in vacuo, slurry the residue in water, and filter to isolate pure 5-bromo-2-hydroxynicotinamide.

References

  • Busacca, C. A. et al. "Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor". Organic Process Research & Development, 2008, 12(4), 603-613.[Link]

  • Tee, O. S., & Paventi, M. "Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution". Canadian Journal of Chemistry, 1983, 61(11), 2556-2562.[Link]

Optimization

Technical Support Center: Degradation Pathways of 5-Bromo-2-hydroxynicotinamide

Welcome to the Technical Support Center for 5-Bromo-2-hydroxynicotinamide (CAS: N/A, Formula: C6H5BrN2O2). As a critical intermediate in drug development and agrochemical synthesis, understanding its stability profile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-hydroxynicotinamide (CAS: N/A, Formula: C6H5BrN2O2). As a critical intermediate in drug development and agrochemical synthesis, understanding its stability profile is paramount. This guide is designed for researchers and analytical scientists to troubleshoot degradation issues, understand mechanistic liabilities, and implement robust forced degradation workflows.

Mechanistic Overview of Degradation Pathways

5-Bromo-2-hydroxynicotinamide possesses three distinct structural features that dictate its stability:

  • The Primary Amide (C3): Highly susceptible to nucleophilic attack, leading to hydrolytic cleavage.

  • The Halogen Bond (C5-Br): The lowest bond dissociation energy in the molecule, making it the primary liability under photolytic (UV) stress.

  • The 2-Hydroxyl Group: Tautomerizes to a 2-pyridone, altering the electron density of the aromatic ring and influencing the kinetics of both hydrolysis and oxidation.

DegradationPathways Parent 5-Bromo-2-hydroxynicotinamide (Parent Compound) Hydrolysis 5-Bromo-2-hydroxynicotinic Acid (+ NH3) Parent->Hydrolysis Acid/Base (Amide Cleavage) Photolysis 2-Hydroxynicotinamide (+ Br• Radical) Parent->Photolysis UV Light (Homolytic C-Br Cleavage) Oxidation Ring-Opened Products (N-Oxides / Hydroxylates) Parent->Oxidation ROS / H2O2 (Oxidative Stress)

Fig 1. Primary degradation pathways of 5-Bromo-2-hydroxynicotinamide under various stress conditions.

Frequently Asked Questions (FAQs)

Q: Why do I observe a mass shift of +1 Da (neutral mass) during my aqueous stability assays? A: This is the hallmark of amide hydrolysis. The conversion of the primary amide to a carboxylic acid (5-bromo-2-hydroxynicotinic acid) replaces an -NH2 group (16 Da) with an -OH group (17 Da). Under basic conditions, the primary degradation pathway for halonicotinamides is the hydrolysis of this amide group[1]. The mechanism involves the formation of a tetrahedral intermediate, which is highly dependent on the polarity of the surrounding environment[2].

Q: My compound degrades rapidly when left on the benchtop in clear autosampler vials. What is happening? A: You are observing photodegradation. Halogenated pyridines are sensitive to UV/Vis light. The C-Br bond undergoes homolytic cleavage, generating a bromine radical and a pyridyl radical. The pyridyl radical quickly abstracts a hydrogen atom from the solvent (e.g., methanol or water), yielding the debrominated product, 2-hydroxynicotinamide. Always use amber vials for storage and analysis.

Q: Does the 2-hydroxyl group actively participate in the degradation? A: Yes. The 2-hydroxyl group exists in equilibrium with its 2-pyridone tautomer. This tautomerization pushes electron density into the ring. While this stabilizes the ring against certain electrophiles, the proximity of the oxygen to the C3-amide can facilitate intramolecular catalysis during hydrolysis. Furthermore, structural studies on nicotinamide cleavage demonstrate that the local electronic environment and hydrogen-bonding networks critically stabilize the transition states during amide bond scission[3].

Troubleshooting Guide: Analytical & Formulation Issues

Observed IssueRoot Cause (Causality)Recommended Solution
Inconsistent LC-MS/MS quantification over time Unintended hydrolysis occurring in the autosampler. The basicity of certain LC additives (e.g., ammonium hydroxide) slowly cleaves the amide.Acidify the sample matrix slightly (e.g., 0.1% Formic Acid) to protonate the leaving group and stabilize the amide. Store samples at 4°C.
Appearance of a +16 Da peak in oxidative stress samples N-oxidation of the pyridine nitrogen or direct hydroxylation of the aromatic ring by reactive oxygen species (ROS).To confirm N-oxidation vs. ring hydroxylation, perform MS/MS fragmentation. N-oxides typically show a characteristic loss of oxygen (-16 Da) during collision-induced dissociation (CID).
Incomplete mass balance during forced degradation Formation of highly polar, ring-opened degradation products that do not retain on standard C18 reverse-phase columns.Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use a polar-embedded C18 phase to capture early-eluting polar degradants.

Experimental Protocols: Self-Validating Forced Degradation Workflow

To accurately profile the stability of 5-Bromo-2-hydroxynicotinamide, you must employ a self-validating system. This means every stressed sample must be paired with an unstressed control, and all stress reactions must be actively quenched to freeze the kinetic profile.

Step 1: Sample Preparation

  • Dissolve 5-Bromo-2-hydroxynicotinamide in 50% Methanol / 50% Water to a stock concentration of 1 mg/mL. Causality: 50% MeOH ensures complete solubilization of both the moderately polar parent compound and its highly polar degradation products (like the carboxylic acid), preventing precipitation during stress testing.

Step 2: Stress Application (ICH Q1A/Q1B Guidelines)

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial. Expose to UV/Vis light targeting 1.2 million lux hours and 200 watt hours/m².

Step 3: Quenching & Neutralization (Critical Step)

  • For Acid Stress: Add 1 mL of 0.1 N NaOH to neutralize.

  • For Base Stress: Add 1 mL of 0.1 N HCl to neutralize.

  • For Oxidative Stress: Add a reducing agent (e.g., sodium thiosulfate) to quench residual peroxide. Causality: Failure to quench will result in continued degradation during the LC-MS run, skewing kinetic data and leading to non-reproducible peak areas.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples 1:10 in initial mobile phase.

  • Analyze using RP-UHPLC coupled to an ESI-MS in negative ion mode (due to the acidic nature of the 2-pyridone/hydroxyl group).

ForcedDegradation cluster_stress 2. Forced Degradation (ICH Q1A/Q1B) Prep 1. Sample Preparation (1 mg/mL in 50% MeOH) Acid Acid Stress (0.1N HCl, 60°C) Prep->Acid Base Base Stress (0.1N NaOH, 60°C) Prep->Base Ox Oxidative Stress (3% H2O2, RT) Prep->Ox Photo Photolytic Stress (UV/Vis, 1.2M lux hrs) Prep->Photo Quench 3. Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis 4. LC-MS/MS Analysis (RP-UHPLC, ESI+/-) Quench->Analysis Data 5. Data Interpretation (Mass Balance & Kinetics) Analysis->Data

Fig 2. Step-by-step forced degradation workflow for stability assessment and structural elucidation.

Quantitative Data Presentation: Expected Degradants

Use the following table to rapidly identify degradation products during your LC-MS/MS analysis. Note the characteristic bromine isotope pattern (~1:1 ratio for M and M+2) which will be absent in photolytic debromination products.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected ProductExpected m/z [M-H]⁻
Control 50% MeOH, 4°CNone5-Bromo-2-hydroxynicotinamide215.0 / 217.0
Hydrolytic (Base) 0.1 N NaOH, 60°CAmide Hydrolysis5-Bromo-2-hydroxynicotinic acid216.0 / 218.0
Hydrolytic (Acid) 0.1 N HCl, 60°CAmide Hydrolysis5-Bromo-2-hydroxynicotinic acid216.0 / 218.0
Photolytic UV/Vis (ICH Q1B)Homolytic Dehalogenation2-Hydroxynicotinamide137.1 (No Br isotopes)
Oxidative 3% H2O2, RTN-Oxidation / HydroxylationHydroxylated analogs231.0 / 233.0
Thermal 80°C (Solid State)Decarboxylation (Secondary)5-Bromo-2-hydroxypyridine172.0 / 174.0

References

  • Ion BF, Kazim E, Gauld JW. "A Multi-Scale Computational Study on the Mechanism of Streptococcus pneumoniae Nicotinamidase (SpNic)." Molecules. 2014; 19(10):15735-15753. URL:[Link]

  • Avalos JL, Celic I, Muhammad S, DeCaprio JA, Wolberger C, Boeke JD. "Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases." Proceedings of the National Academy of Sciences (PNAS). 2002; 99(22):13523-13528. URL:[Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 5-Bromo-2-hydroxynicotinamide

[label=" NaBr, NaOCl\n Figure 1: Multi-step scale-up workflow for 5-Bromo-2-hydroxynicotinamide synthesis. Quantitative Process Parameters Transitioning from a 10-gram bench synthesis to a 10-kilogram pilot batch require...

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Author: BenchChem Technical Support Team. Date: March 2026

[label=" NaBr, NaOCl\n

Figure 1: Multi-step scale-up workflow for 5-Bromo-2-hydroxynicotinamide synthesis.

Quantitative Process Parameters

Transitioning from a 10-gram bench synthesis to a 10-kilogram pilot batch requires strict thermodynamic controls. Table 1 summarizes the critical shifts in reaction parameters required to maintain safety and yield during the bromination stage 1.

Table 1: Reaction Parameters for Bromination Scale-Up

ParameterBench Scale (10g)Pilot Scale (10kg)Causality & Rationale for Control
Brominating Agent Br₂ / AcOHNaBr + NaOCl (aq)Generates NaOBr in situ. Avoids handling highly toxic, volatile elemental bromine at scale.
Starting Temp 20 °C0 – 5 °CMinimizes the initial reaction rate, allowing the reactor's cooling jacket to manage the exotherm.
Max Internal Temp 40 °C< 20 °CPrevents oxidative degradation of the pyridine ring and suppresses dibromination.
Reagent Addition 10 minutes2 – 4 hoursSlow addition prevents the accumulation of unreacted hypobromite, mitigating thermal runaway.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Safe Large-Scale Bromination (In-Situ NaOBr Method)

Mechanism: Electrophilic aromatic substitution utilizing in situ generated sodium hypobromite 2.

  • Hypobromite Generation: In a glass-lined reactor, charge water and sodium bromide (1.50 eq). Stir under an inert nitrogen atmosphere.

  • Controlled Oxidation: Cool the reactor to 5 °C. Slowly add sodium hypochlorite (1.20 eq of a 10-12 wt% solution) via a dosing pump. Crucial: Adjust the feed rate so the internal temperature never exceeds 20 °C.

  • Substrate Addition: Introduce 2-hydroxynicotinic acid to the aqueous mixture in portions.

  • Self-Validation Check: Stir for 3 hours. Pull a sample for HPLC analysis. The reaction is validated as complete when the starting material peak is <1.0% Area.

  • Workup: Acidify the mixture with HCl to pH 2 to precipitate 5-bromo-2-hydroxynicotinic acid. Filter, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Dual Chlorination, Amidation, and Selective Hydrolysis

Mechanism: The 2-hydroxypyridine moiety tautomerizes to a 2-pyridone, which reacts with SOCl₂ to form a chlorosulfite intermediate, ultimately yielding a 2-chloropyridine derivative 3.

  • Acid Chloride Formation: Suspend 5-bromo-2-hydroxynicotinic acid in toluene. Add a catalytic amount of DMF (0.05 eq). Add thionyl chloride (1.5 eq) dropwise over 4 hours, keeping the temperature below 70 °C. Heat to 100–105 °C for 3 hours.

  • Amidation: Remove volatiles via distillation. Dissolve the crude 5-bromo-2-chloronicotinoyl chloride in anhydrous dichloromethane (DCM). Add dropwise to a chilled (0 °C) solution of aqueous ammonia. Stir for 12 hours.

  • Self-Validation Check: Confirm the formation of 5-bromo-2-chloronicotinamide via LC-MS (Expected m/z: ~235/237 for the Cl/Br isotopes).

  • Selective Hydrolysis: Suspend the intermediate in an aqueous NaOH solution (2.5 eq). Heat to 80 °C. The hydroxide acts as a nucleophile, displacing the activated 2-chloro group via S_NAr to restore the 2-hydroxy group 4. Quench with dilute HCl to pH 7 once the intermediate is <2% by HPLC.

Troubleshooting FAQs

Q: During the bromination step, I am observing significant dibromination and oxidative degradation. How can I suppress this? A: Over-bromination typically stems from poor thermal management or localized high concentrations of the brominating agent. At the bench scale, heat dissipates quickly. In pilot reactors, the surface-area-to-volume ratio drops, trapping heat. Troubleshooting Action: Implement the in situ sodium hypobromite method. Ensure the addition time of NaOCl is extended to at least 2–4 hours and the internal temperature never exceeds 20 °C. Use a high-shear impeller to prevent localized pooling of reagents, which causes transient spikes in hypobromite concentration.

Q: Why does my amidation step yield a mixture of 2-chloro and 2-hydroxy amides? A: This is a classic issue of incomplete chlorination or premature hydrolysis. When 5-bromo-2-hydroxynicotinic acid reacts with SOCl₂, the 2-hydroxy group is converted to a 2-chloro group alongside the acid chloride formation. If the reaction temperature is too low (<100 °C) or the reaction time is insufficient, the 2-hydroxy group may not fully convert, leading to a mixed intermediate 3. Troubleshooting Action: Validate the complete conversion to 5-bromo-2-chloronicotinoyl chloride via GC-MS before proceeding to amidation. Furthermore, ensure strictly anhydrous conditions during the amidation transfer; trace water will hydrolyze the acid chloride back to the carboxylic acid, bypassing the amide formation entirely.

Q: The final hydrolysis of 5-bromo-2-chloronicotinamide to 5-bromo-2-hydroxynicotinamide is sluggish. Can I push the reaction harder with more heat? A: Proceed with extreme caution. While increasing the temperature or hydroxide concentration accelerates the S_NAr displacement of the 2-chloro group, it also risks hydrolyzing the primary amide back to the carboxylic acid, yielding 5-bromo-2-hydroxynicotinic acid as an unwanted byproduct 4. Troubleshooting Action: Maintain a delicate thermodynamic balance. Use exactly 2.0–2.5 equivalents of NaOH at 80 °C rather than full reflux. Monitor the reaction hourly via HPLC. Quench the reaction immediately with dilute HCl (to pH 7) once the 2-chloro intermediate drops below 2% area to preserve the amide bond.

References

  • Large-Scale Preparation of 5-Bromo-2-hydroxynicotinic Acid Source: ACS Publications (Some Items of Interest to Process R&D Chemists and Engineers) URL:[Link]

  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Nicotinamide Derivatization Support Center: Troubleshooting the Bromination Step

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of halogenated pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of halogenated pyridine derivatives.

Optimizing the bromination step in nicotinamide synthesis—specifically to yield 5-bromonicotinamide —is a notorious bottleneck in developing precursors for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you overcome low yields, poor regioselectivity, and unwanted hydrolysis.

Mechanistic Causality: Why is Bromination so Challenging?

Direct bromination of nicotinamide is synthetically demanding due to the severe electron deficiency of the pyridine ring[1]. The electronegative pyridine nitrogen withdraws electron density via inductive and resonance effects. When subjected to the strongly acidic conditions required for bromination, the nitrogen protonates to form a pyridinium ion, further depleting the π -electron cloud.

Additionally, the carboxamide group at the C-3 position is a meta-directing, electron-withdrawing group. Consequently, electrophilic aromatic substitution (EAS) is highly disfavored. The electrophile ( Br+ ) is forced to attack the C-5 position (the least deactivated site), requiring high activation energy. If the reaction conditions are pushed too hard (excessive heat or water), the carboxamide group rapidly hydrolyzes to yield 5-bromonicotinic acid instead of the desired 5-bromonicotinamide.

Quantitative Comparison of Bromination Strategies

To mitigate these challenges, chemists typically choose between a harsh direct bromination or a high-yielding indirect route[2].

Bromination StrategyReagents & CatalystReaction TempKey AdvantagePrimary DisadvantageTypical Yield
Direct Bromination NBS, conc. H2​SO4​ 60–80 °CSingle-step synthesisHigh risk of amide hydrolysis40–55%
Indirect Route (Step 1) Br2​ , SOCl2​ , Fe powder110–120 °CHigh regioselectivityRequires subsequent amidation90–95%

Experimental Protocol: Direct Bromination via NBS/ H2​SO4​

This self-validating protocol utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid to achieve direct bromination while minimizing hydrolysis.

Step 1: Pyridinium Activation Charge a flame-dried reactor with strictly anhydrous concentrated H2​SO4​ (10.0 eq). Cool the system to 0 °C. Slowly add nicotinamide (1.0 eq) portion-wise. Causality: The highly exothermic protonation must be controlled to prevent localized heating, which degrades the starting material.

Step 2: Electrophilic Addition Add NBS (1.2 eq) in small portions over 30 minutes. Causality: NBS serves as a controlled source of the bromonium ion ( Br+ ). Adding it slowly prevents thermal spiking and limits di-bromination side reactions.

Step 3: Thermal Driving Gradually warm the reactor to 75 °C and stir for 4–6 hours. Causality: Heat is strictly required to overcome the EAS activation energy barrier of the deactivated pyridinium ring. Do not exceed 80 °C, as thermal stress initiates amide cleavage.

Step 4: Quality Control (Self-Validation System) Withdraw a 10 µL aliquot, quench immediately in 1 mL of cold acetonitrile, and analyze via HPLC (UV at 254 nm). Validation Metric: The reaction is self-validated as complete when the nicotinamide starting material peak (Rt ~ 3.2 min) integrates to <2% relative to the 5-bromonicotinamide product peak (Rt ~ 5.8 min). Do not proceed to the quench until this metric is met.

Step 5: Controlled Quench & Isolation Transfer the acidic mixture dropwise into a vigorously stirred ice-water bath, maintaining the internal temperature strictly <20 °C. Adjust the pH to 7.0 using cold aqueous NH4​OH . Filter the precipitated 5-bromonicotinamide, wash with cold deionized water, and dry under vacuum.

Visualizing the Reaction Workflow

Workflow SM Nicotinamide (Deactivated Ring) Acid Conc. H2SO4 (Protonation) SM->Acid Int Pyridinium Ion (Highly Deactivated) Acid->Int Forms Pyridinium NBS NBS Addition (Active Br+ generation) Int->NBS React EAS at C-5 Position (60-80°C) NBS->React Electrophilic Attack Quench Ice-Water Quench (T < 20°C) React->Quench HPLC Conversion >98% Side 5-Bromonicotinic Acid (Hydrolysis Byproduct) React->Side Excess Heat / Water (Amide Cleavage) Product 5-Bromonicotinamide (Target API) Quench->Product Precipitation

Mechanistic workflow for the direct electrophilic bromination of nicotinamide using NBS/H2SO4.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue Detected: Low Yield or Purity Check1 Is unreacted Nicotinamide present? (>5%) Start->Check1 Yes1 Yes: Reaction Stalled Check1->Yes1 HPLC analysis No1 No: Purity Issue Check1->No1 HPLC analysis Action1 Ensure H2SO4 is anhydrous; Increase temp to 75°C Yes1->Action1 Check2 Are hydrolysis byproducts (Nicotinic Acid) present? No1->Check2 Action2 Control quench temp <20°C; Avoid prolonged heating Check2->Action2 Yes Check3 Is dibromination observed? Check2->Check3 No Action3 Reduce NBS equivalents; Optimize reaction time Check3->Action3 Yes

Decision tree for troubleshooting low yields and purity issues during nicotinamide bromination.

Q: Why is my reaction stalling at 40% conversion despite adding excess NBS?

A: The protonated pyridinium intermediate is exceptionally electron-poor. If the sulfuric acid used is not strictly anhydrous (e.g., it has absorbed atmospheric moisture), the generation of the active electrophile ( Br+ ) from NBS is severely hindered. Ensure your H2​SO4​ is >98% concentration and maintain the reaction temperature strictly between 60 °C and 80 °C. Do not simply add more NBS, as this will lead to unmanageable di-bromination once the activation energy is finally reached.

Q: I am detecting significant amounts of 5-bromonicotinic acid. How do I prevent amide hydrolysis?

A: Amide hydrolysis is a classic side reaction when heating carboxamides in strong aqueous acids[3]. This occurs if water is introduced during the reaction phase or if the reaction is quenched too aggressively. To prevent this, use oven-dried glassware. During the quench phase, pour the acidic mixture over crushed ice slowly. The exothermic nature of acid dilution can cause localized thermal spikes, leading to rapid, irreversible hydrolysis of the carboxamide group.

Q: Can I use the indirect route instead of direct bromination for scale-up?

A: Yes. For bulk scale-up, the indirect route is often preferred due to the harshness and unpredictability of direct bromination. Nicotinic acid is reacted with thionyl chloride ( SOCl2​ ) and bromine in the presence of an iron catalyst at 110 °C to yield 5-bromonicotinic acid[2]. This intermediate is subsequently converted to 5-bromonicotinoyl chloride and treated with ammonia to yield 5-bromonicotinamide. While this adds synthetic steps, it bypasses the low regioselectivity and stalling issues inherent to the direct EAS of nicotinamide.

References

Sources

Troubleshooting

Identifying and removing byproducts from 5-Bromo-2-hydroxynicotinamide

Welcome to the Technical Support Center for the synthesis and purification of 5-Bromo-2-hydroxynicotinamide . This guide is designed for research scientists and drug development professionals who require high-purity inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Bromo-2-hydroxynicotinamide . This guide is designed for research scientists and drug development professionals who require high-purity intermediates for active pharmaceutical ingredient (API) synthesis.

Below, you will find mechanistic troubleshooting guides, quantitative impurity profiles, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Mechanistic Pathways & Byproduct Generation

The synthesis of 5-Bromo-2-hydroxynicotinamide typically proceeds via one of two primary routes: the electrophilic aromatic bromination of 2-hydroxynicotinamide (Route A) or the amidation of 5-bromo-2-hydroxynicotinic acid (Route B). Understanding the causality of byproduct formation is critical for rational troubleshooting.

G SM1 2-Hydroxynicotinamide (Route A) Target 5-Bromo-2-hydroxynicotinamide (Target Product) SM1->Target NBS / Br2 (Controlled) BP1 Over-brominated Impurities SM1->BP1 Excess Halogen BP3 5-Bromo-2-hydroxynicotinic Acid (Hydrolysis) SM1->BP3 Harsh Aqueous Base/Acid SM2 5-Bromo-2-hydroxynicotinic Acid (Route B) SM2->Target Amidation (NH3) BP2 5-Bromo-2-chloronicotinamide SM2->BP2 SOCl2 / POCl3 Activation Target->BP3 Amide Hydrolysis

Synthetic pathways and byproduct formation for 5-Bromo-2-hydroxynicotinamide.

Troubleshooting FAQs

Q1: I am synthesizing the compound via amidation of 5-bromo-2-hydroxynicotinic acid using thionyl chloride ( SOCl2​ ). Why is my main product 5-Bromo-2-chloronicotinamide? Causality: 2-Hydroxypyridine systems exist in tautomeric equilibrium with their 2-pyridone forms. When exposed to aggressive chlorinating agents like SOCl2​ or POCl3​ during carboxylic acid activation, the oxygen atom of the 2-pyridone tautomer acts as a nucleophile, attacking the sulfur/phosphorus center. Subsequent chloride displacement converts the 2-hydroxy group into a 2-chloro group, yielding 5-bromo-2-chloronicotinamide [1]. Solution: To avoid this, use milder coupling agents (e.g., HATU, EDC/HOBt) that activate the carboxylic acid without halogenating the ring. Alternatively, if the 2-chloro byproduct has already formed, it can be selectively hydrolyzed back to the 2-hydroxy compound using mild aqueous base (see Protocol B).

Q2: When brominating 2-hydroxynicotinamide directly, I observe a complex mixture of over-brominated impurities. How can I improve regioselectivity? Causality: The hydroxyl group (via the pyridone tautomer) strongly activates the pyridine ring toward Electrophilic Aromatic Substitution ( SE​Ar ). While the 3-position is sterically and electronically blocked by the electron-withdrawing carboxamide group, directing the first equivalent of bromine strictly to the 5-position, excess reagent will force substitution at the less favored 4- or 6-positions [2]. Solution: Switch from elemental bromine ( Br2​ ) to N-Bromosuccinimide (NBS). NBS provides a low, steady-state concentration of electrophilic bromine, which prevents over-reaction on sufficiently activated aromatic rings [3]. Ensure the reaction is kept at or below room temperature.

Q3: My final product assay shows a high percentage of 5-bromo-2-hydroxynicotinic acid. What causes this, and how can I validate its presence? Causality: This is a hydrolysis byproduct. The primary amide group is susceptible to hydrolysis back to the carboxylic acid if exposed to harsh aqueous acidic or basic conditions during the workup or during hypobromite-mediated bromination [4]. Validation: You can validate this impurity using 13C NMR. The target amide carbonyl typically resonates around ~168 ppm, whereas the hydrolyzed carboxylic acid carbonyl shifts to ~165 ppm. Additionally, the C-Br carbon (C5) will consistently appear at ~96.8 ppm [1].

Quantitative Impurity Profile Data

The following table summarizes the typical impurity profiles encountered during the synthesis of 5-Bromo-2-hydroxynicotinamide, along with their physical properties to aid in chromatographic separation.

Impurity / ByproductPrimary Source RouteTypical Crude %Detection (TLC / HPLC)Removal Strategy
5-Bromo-2-chloronicotinamide Route B ( SOCl2​ / POCl3​ activation)15.0% - 45.0%Less polar than target (higher Rf​ )Mild alkaline hydrolysis (Protocol B)
Over-brominated species Route A (Excess Br2​ )2.0% - 8.0%Significantly less polarRecrystallization from EtOH/Water
5-Bromo-2-hydroxynicotinic acid Both (Amide hydrolysis)1.0% - 5.0%Highly polar (streaks on silica)Aqueous bicarbonate wash
Unreacted 2-Hydroxynicotinamide Route A (Incomplete reaction)< 2.0%More polar than targetColumn chromatography (DCM:MeOH)

Validated Experimental Protocols

Protocol A: Regioselective Bromination using NBS (Self-Validating Workflow)

This protocol minimizes over-bromination by utilizing a controlled electrophile source.

  • Dissolution: Suspend 2-hydroxynicotinamide (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) in a round-bottom flask. Stir at 0°C under an inert nitrogen atmosphere.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) in 10 mL of DMF. Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized exotherms.

  • Reaction Monitoring (Validation Step): After 2 hours at room temperature, pull a 50 µL aliquot. Quench with water and extract with Ethyl Acetate. Run TLC (DCM:MeOH 9:1). The disappearance of the starting material ( Rf​ ~0.2) and the appearance of a single new spot ( Rf​ ~0.4) validates complete mono-bromination.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted NBS.

  • Isolation: The target 5-bromo-2-hydroxynicotinamide will precipitate as a white/pale yellow solid. Filter under vacuum, wash with cold distilled water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Protocol B: Chemical Rescue - Hydrolysis of 2-Chloro Impurities

Use this protocol if your amidation route inadvertently produced 5-bromo-2-chloronicotinamide.

  • Suspension: Suspend the crude mixture containing 5-bromo-2-chloronicotinamide (approx. 5 g) in 50 mL of 2M aqueous Sodium Hydroxide ( NaOH ).

  • Controlled Heating: Heat the mixture to 60°C for 4 hours. Causality note: The 2-chloro position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) by the adjacent pyridine nitrogen and the para-bromo group, allowing hydroxide to displace the chloride without requiring temperatures high enough to hydrolyze the primary amide.

  • Cooling & Neutralization: Cool the mixture to 0°C in an ice bath. Slowly add 2M Hydrochloric Acid ( HCl ) dropwise until the pH reaches 5.0 - 5.5.

  • Validation & Isolation: The rescued 5-bromo-2-hydroxynicotinamide will precipitate. Filter, wash with water, and confirm the absence of the 2-chloro impurity via HPLC.

References

  • Common Organic Chemistry. (2024). Bromination - Common Conditions. Common Organic Chemistry.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Referenced via Common Organic Chemistry standards).[Link]

  • United States Patent Office. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids (US4960896A).
Optimization

Impact of pH on 5-Bromo-2-hydroxynicotinamide synthesis and stability

Advanced Technical Support Center: 5-Bromo-2-hydroxynicotinamide Synthesis & Stability Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: 5-Bromo-2-hydroxynicotinamide Synthesis & Stability

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical pH-dependent challenges encountered during the synthesis, purification, and storage of 5-Bromo-2-hydroxynicotinamide.

Section 1: Mechanistic Foundations (FAQ)

Q: How does pH dictate the tautomeric equilibrium of the 2-hydroxypyridine core, and why is this critical for downstream functionalization? A: 5-Bromo-2-hydroxynicotinamide exists in a dynamic lactam-lactim tautomeric equilibrium (2-pyridone 2-hydroxypyridine). The pH and solvent polarity directly govern this equilibrium. In aqueous or polar environments, the 2-pyridone (lactam) form is heavily favored due to hydrogen bonding and a higher dipole moment (approx. 5.97 Debye in polar media)[1]. Theoretical and experimental studies demonstrate that water molecules bridge the N-H and C=O sites, significantly lowering the tautomerization energy barrier and stabilizing the keto form[2][3].

Causality & Impact: When designing your synthesis, you must account for the fact that at physiological or basic pH, the molecule acts predominantly as a 2-pyridone. This reduces the nucleophilicity of the oxygen atom, directing electrophiles to the nitrogen or the ring carbons, which fundamentally dictates the regioselectivity of substitution reactions.

Section 2: Troubleshooting Synthesis Workflows

Q: We are scaling up the bromination of 2-hydroxynicotinic acid. How do we optimize the pH to prevent over-bromination and ensure high yields of the 5-bromo intermediate? A: Direct bromination using elemental bromine is hazardous and often leads to polybrominated byproducts. The industry standard utilizes sodium hypobromite generated in situ from sodium bromide and sodium hypochlorite[4].

Causality & Impact: The reaction must be maintained at a highly alkaline pH. At this pH, the 2-hydroxynicotinic acid is fully deprotonated to its highly activated phenoxide/pyridonate anion. This activation strongly directs the electrophilic aromatic substitution ( SE​Ar ) exclusively to the 5-position. If the pH drops, the ring becomes less activated, stalling the reaction; if it is too high, you risk oxidative degradation.

Step-by-Step Methodology: Alkaline Bromination Protocol

  • Preparation: Dissolve 1.0 equivalent of 2-hydroxynicotinic acid in an aqueous NaOH solution (maintaining pH > 11).

  • Reagent Generation: In a separate vessel, mix 1.5 equivalents of NaBr with water. Slowly add 1.2 equivalents of NaOCl (commercial bleach) while maintaining the temperature below 5 °C to generate NaOBr[5].

  • Addition: Slowly transfer the cold NaOBr solution to the basic 2-hydroxynicotinic acid solution. Maintain internal temperature below 20 °C[5].

  • Quenching: After complete conversion (monitor via HPLC), quench any unreacted hypobromite with sodium bisulfite.

  • Acidification (Self-Validating Step): Carefully adjust the pH to 2.0 using concentrated HCl. The protonation of the carboxylate and pyridone groups drastically reduces solubility, triggering the immediate precipitation of 5-bromo-2-hydroxynicotinic acid. A lack of precipitation indicates incomplete acidification.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Q: My amidation of 5-bromo-2-hydroxynicotinoyl chloride is failing or giving low yields. How do I control the pH during the coupling step? A: The conversion of 5-bromo-2-hydroxynicotinic acid to its amide typically proceeds via an acid chloride intermediate[6]. The subsequent amidation is highly pH-sensitive. If the environment becomes too acidic from the liberated HCl, the incoming amine (or ammonia) is protonated into an unreactive ammonium salt.

Step-by-Step Methodology: Self-Validating Amidation Protocol

  • Activation: React 5-bromo-2-hydroxynicotinic acid with SOCl2​ (1.5 eq) at 80 °C to form the acid chloride[6]. Remove excess SOCl2​ under vacuum.

  • Coupling: Dissolve the acid chloride in an aprotic solvent (e.g., acetonitrile or THF).

  • pH Control (Critical): Add the amine source in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or inorganic NaHCO3​ [5][6]. The base must be present in at least a 2.5 molar excess to neutralize the HCl generated and keep the reaction mixture mildly basic (apparent pH 8-9).

  • Validation: Monitor the reaction pH using pH-indicator strips tailored for organic/aqueous mixtures. A sudden drop in pH indicates base depletion, which will immediately stall product formation.

AmidationWorkflow Start 5-Bromo-2-hydroxynicotinic Acid Activation Activation (SOCl2, 80°C) Generates Acid Chloride Start->Activation Step 1 Coupling Amidation (NH3 or R-NH2) Requires Base (DIEA/NaHCO3) Activation->Coupling Step 2 AcidicFail Failure Pathway: Low pH protonates amine (Reaction Stalls) Coupling->AcidicFail Insufficient Base BasicSuccess Success Pathway: Optimal pH (8-9) Neutralizes HCl Coupling->BasicSuccess Excess Base Product 5-Bromo-2-hydroxynicotinamide BasicSuccess->Product High Yield

pH-dependent logical workflow for amidation of 5-bromo-2-hydroxynicotinoyl chloride.

Section 3: Stability and Storage

Q: How does pH affect the long-term stability of 5-Bromo-2-hydroxynicotinamide in aqueous solutions? A: While amides are generally stable, the electron-withdrawing nature of the brominated 2-hydroxypyridine ring introduces unique vulnerabilities. At extreme pH levels, the amide bond is highly susceptible to hydrolysis, reverting the compound back to 5-bromo-2-hydroxynicotinic acid.

  • Acidic Conditions (pH < 2): Protonation of the amide oxygen makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by water.

  • Basic Conditions (pH > 12): Hydroxide ions act as strong nucleophiles, directly attacking the amide carbonyl.

Quantitative Stability Data:

Environmental pHPrimary Degradation PathwayEstimated Half-Life (at 25°C)Recommended Action
pH 1.0 - 2.0 Acid-catalyzed amide hydrolysis< 48 hoursAvoid prolonged exposure; neutralize immediately after acidic workups.
pH 5.5 - 7.5 Minimal (Stable tautomeric state)> 24 monthsOptimal range for aqueous formulation and long-term storage.
pH 10.0 - 11.0 Slow base-catalyzed hydrolysis~ 3 monthsAcceptable for short-term processing (e.g., basic extractions).
pH > 12.0 Rapid base-catalyzed hydrolysis< 12 hoursUse strictly for rapid synthetic transformations; do not store.

References

  • How about Tautomers?
  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL
  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor Source: ACS Publications URL
  • WO2006012374A1 - Substituted aryl-amine derivatives and methods of use Source: Google Patents URL
  • Source: PMC (NIH)
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-2-hydroxynicotinamide vs. other nicotinamide analogs

The strategic modification of the nicotinamide scaffold is a cornerstone of modern medicinal chemistry, enabling the development of targeted therapeutics, novel antimicrobial agents, and advanced biochemical probes. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic modification of the nicotinamide scaffold is a cornerstone of modern medicinal chemistry, enabling the development of targeted therapeutics, novel antimicrobial agents, and advanced biochemical probes. Among these derivatives, 5-Bromo-2-hydroxynicotinamide stands out due to its unique electronic profile and steric properties.

As a Senior Application Scientist, I have structured this guide to objectively compare 5-Bromo-2-hydroxynicotinamide against other prominent nicotinamide analogs. This analysis synthesizes structural dynamics, comparative biological performance, and self-validating experimental methodologies to guide your drug development and assay design workflows.

Structural and Electronic Divergence

The baseline nicotinamide (Vitamin B3) structure is highly versatile, but its native form lacks the target specificity required for advanced pharmacological inhibition or specialized biochemical assays.

  • 5-Bromo-2-hydroxynicotinamide: The introduction of a bromine atom at the 5-position significantly increases the molecule's lipophilicity and provides a heavy-atom effect that can enhance binding affinity via halogen bonding within hydrophobic enzyme pockets[1]. Furthermore, the 2-hydroxyl group (which exists in tautomeric equilibrium with its pyridone form) alters the hydrogen-bonding network. This dual modification makes it an exceptional candidate for specialized binding applications, such as acting as an N-terminal amino acid (NTAA) binder in next-generation peptide sequencing technologies[2].

  • Halogenated Precursors (e.g., 5-Bromo-2-chloronicotinamide): While similar, the 2-chloro derivative is primarily utilized as a synthetic intermediate. The chlorine atom is highly susceptible to nucleophilic displacement or hydrolysis under harsh conditions, allowing researchers to synthesize the 2-hydroxy variant or other functionalized analogs[3].

  • N-(Hydroxymethyl)nicotinamide & Hydrazide Analogs: These analogs focus on modifying the amide nitrogen rather than the pyridine ring. By appending hydroxymethyl or methyl groups, these compounds exhibit potent antimicrobial properties by disrupting bacterial cell wall synthesis or metabolic pathways[4].

  • Synthetic mNADHs & Etheno-NAD+: In redox chemistry, altering the adenine dinucleotide moiety to simpler alkyl/aryl groups creates synthetic biomimetics. These simplified analogs are used as hydride donors/acceptors in oxidoreductase-catalyzed reactions, avoiding the economic bottlenecks of using stoichiometric amounts of natural NAD(P)H[5].

Comparative Biological Performance

Antimicrobial and Antifungal Efficacy

Nicotinamide analogs modified at the amide position generally outperform ring-halogenated analogs in direct antimicrobial assays. For instance, 1-methyl-N'-(hydroxymethyl)nicotinamide demonstrates significant antibacterial efficacy, particularly against Enterococcus faecalis[4]. In contrast, 5-Bromo-2-hydroxynicotinamide is rarely deployed as a standalone antimicrobial; its value lies in target-specific protein binding and as a structural scaffold for cross-coupling reactions[1].

NAD+ Hydrolase and Sirtuin Modulation

Enzymes such as CD38, PARPs, and Sirtuins consume NAD+ to regulate DNA repair and aging[6]. Analogs with bulky substitutions at the distal end of the nicotinamide moiety often act as competitive inhibitors. While unmodified nicotinamide is a natural feedback inhibitor of Sirtuins, halogenated analogs like 5-Bromo-2-hydroxynicotinamide can be engineered into potent, selective inhibitors by exploiting the altered electron density of the pyridine ring, which prevents the formation of the O-acetyl-ADP-ribose intermediate[7].

Quantitative Performance Metrics

To facilitate objective comparison, the following table synthesizes the functional metrics of these analogs across various biological applications.

Compound / AnalogKey Structural ModificationPrimary Application / TargetPerformance MetricValue / Outcome
5-Bromo-2-hydroxynicotinamide 5-Br, 2-OH substitutionPeptide Sequencing (NTAA Binder)Binding SpecificityHigh affinity for N-terminal modifications[2]
5-Bromo-2-chloronicotinamide 5-Br, 2-Cl substitutionSynthetic IntermediateHydrolysis Conversion RateHigh yield under elevated temp/OH⁻[3]
1-methyl-N'-(hydroxymethyl)nicotinamide N-methylation, hydroxymethylAntimicrobial AgentMIC (Enterococcus faecalis)0.51 mg/mL[4]
Etheno-NAD+ Etheno bridge on adenineReal-time Hydrolase AssayFluorescence Quantum YieldHigh signal-to-noise ratio[6]
Synthetic mNADHs Simplified alkyl/aryl moietyBiocatalysis / Redox ModelsHydride Transfer EfficiencyCatalytic replacement for natural NAD(P)H[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales.

Protocol A: Synthesis of 5-Bromo-2-hydroxynicotinamide via Acid Chloride Intermediate

Causality: The carboxylic acid group of 5-bromo-2-hydroxynicotinic acid is highly stable. Converting it to an acid chloride using SOCl₂ provides the necessary electrophilic activation for subsequent amidation[1].

  • Activation: Suspend 1 eq of 5-bromo-2-hydroxynicotinic acid in anhydrous tetrahydrofuran (THF). Add 4 eq of thionyl chloride (SOCl₂) dropwise.

  • Reflux: Heat the mixture to reflux for 3 hours. Validation: The suspension will turn into a clear solution as the acid chloride forms.

  • Concentration: Remove excess SOCl₂ and THF under reduced pressure to yield crude 5-bromo-2-hydroxynicotinoyl chloride.

  • Amidation: Dissolve the crude intermediate in dichloromethane (DCM). In a separate flask, prepare a solution of ammonia/amine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Kinetically Controlled Addition: Dropwise add the acid chloride to the amine solution at 0°C. Causality: Keeping the temperature at 0°C kinetically favors nucleophilic attack by the amine over competing hydrolysis from trace atmospheric moisture[1].

  • Purification: Wash with water/brine, dry over Na₂SO₄, and purify via recrystallization. Monitor via Thin-Layer Chromatography (TLC) against the starting material to validate completion.

Protocol B: PNC1-Coupled NAD+ Hydrolase Activity Assay

Causality: Direct UV measurement of nicotinamide suffers from high background noise in complex biological matrices because both NAD+ and nicotinamide absorb at 260 nm. Coupling the reaction to PNC1 (Pyrazinamidase/Nicotinamidase 1) converts nicotinamide into nicotinic acid and ammonia. The ammonia is then reacted with a fluorogenic developer, shifting the readout to the visible spectrum and eliminating background interference[6].

  • Reaction Setup: In a 96-well black microplate, combine the target enzyme (e.g., SIRT1), NAD+ substrate, and the test analog (e.g., 5-Bromo-2-hydroxynicotinamide as a potential inhibitor) in assay buffer.

  • Internal Controls: Include a "No Enzyme" blank (to measure spontaneous NAD+ degradation) and a "Nicotinamide Standard Curve" (0 to 100 µM) to validate the dynamic range of the fluorophore.

  • Incubation: Incubate at 37°C for 30-60 minutes to allow hydrolase activity.

  • PNC1 Coupling: Add excess recombinant PNC1 and the fluorogenic developer. Incubate for an additional 15 minutes.

  • Quantification: Read fluorescence (e.g., Ex 420 nm / Em 460 nm). Calculate net fluorescence by subtracting the "No Enzyme" blank. Map the net signal to the standard curve to quantify exact nicotinamide production[6].

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the PNC1-coupled assay workflow described in Protocol B, demonstrating how NAD+ analogs and native substrates are processed into a quantifiable signal.

G NAD NAD+ Substrate (Analog) Enzyme Target Enzyme (e.g., SIRT/CD38) NAD->Enzyme Binding & Catalysis Nicotinamide Nicotinamide Derivative Enzyme->Nicotinamide Hydrolysis ADPR O-Acetyl-ADP-Ribose Enzyme->ADPR Cleavage PNC1 PNC1 / NHase Conversion Nicotinamide->PNC1 Deamination Fluor Fluorescent Signal Readout PNC1->Fluor Quantification

Fig 1. NAD+ hydrolysis cascade and PNC1-coupled fluorescence detection workflow.

References

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry PubMed Central (PMC) - NIH[Link]

  • WO2022072560A1 - Polypeptide terminal binders and uses thereof Google P
  • Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry ACS Catalysis[Link]

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites PubMed Central (PMC) - NIH[Link]

Sources

Comparative

Mechanistic Rationale: The Superiority of the 5-Bromo Substitution

As a Senior Application Scientist in fragment-based drug discovery (FBDD), evaluating the structural nuances of molecular scaffolds is critical for developing potent target inhibitors. The 2-hydroxynicotinamide core has...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragment-based drug discovery (FBDD), evaluating the structural nuances of molecular scaffolds is critical for developing potent target inhibitors. The 2-hydroxynicotinamide core has emerged as a highly privileged scaffold for disrupting challenging protein-protein interactions (PPIs), most notably in targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1)[1]. Mcl-1 overexpression is a primary driver of resistance to standard chemotherapies and targeted agents[2].

This guide provides an objective, data-driven comparison of 5-Bromo-2-hydroxynicotinamide against its non-halogenated and alternative halogenated counterparts (5-H, 5-F, 5-Cl). By dissecting the structure-activity relationship (SAR), we will explore the specific causality behind why the 5-bromo substitution exponentially increases target affinity, supported by self-validating experimental workflows.

Targeting the Mcl-1 BH3-binding groove is notoriously difficult due to its shallow, rigid topography[3]. The 2-hydroxynicotinamide fragment acts as a primary pharmacophore by mimicking the native hydrogen-bonding network of the pro-apoptotic BH3 α-helix. Specifically, the 2-hydroxyl group and the amide carbonyl form critical bidentate hydrogen bonds with the Arg263 residue of Mcl-1[4].

However, the affinity of the baseline scaffold is weak. Modifying the C5 position of the pyridine ring is essential for engaging the adjacent hydrophobic p2 sub-pocket . The choice of substitution here dictates the molecule's success:

  • 5-Hydrogen (-H): Lacks the necessary van der Waals volume to engage the p2 pocket, resulting in negligible binding.

  • 5-Fluoro (-F): While highly electronegative, fluorine is small and tightly holds its electron cloud. It fails to provide sufficient steric bulk and cannot participate in halogen bonding.

  • 5-Chloro (-Cl): Offers improved lipophilicity and moderate steric engagement, but its electron cloud is only moderately polarizable.

  • 5-Bromo (-Br): The optimal substitution. Bromine's larger van der Waals radius (1.85 Å) perfectly fills the p2 pocket without causing the steric clashes seen with bulkier iodine atoms. More importantly, bromine is highly polarizable. The electron density shifts equatorially, leaving a localized region of positive electrostatic potential—a "sigma-hole" —at the distal end of the C-Br bond. This sigma-hole forms a highly directional, non-covalent halogen bond with the backbone carbonyl oxygen of Leu267 in the Mcl-1 binding groove, locking the fragment into its bioactive conformation.

Mcl1_Pathway Mcl1 Mcl-1 Protein (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Sequesters & Inhibits CytoC Cytochrome c Release BaxBak->CytoC MOMP Activation Apoptosis Apoptosis Execution CytoC->Apoptosis Caspase Cascade Inhibitor 5-Br-2-OH-Nicotinamide (Halogen Bond Donor) Inhibitor->Mcl1 Binds BH3 Groove (Disrupts PPI)

Mechanism of Mcl-1 inhibition by 5-Br-2-hydroxynicotinamide derivatives in the apoptosis pathway.

Quantitative SAR Comparison Data

To objectively evaluate the performance of the 5-bromo substitution, we compare a standardized series of N-benzyl-5-substituted-2-hydroxynicotinamide derivatives. The data below synthesizes the physicochemical properties and the resulting in vitro binding affinities (IC₅₀) for Mcl-1[1][5].

C5 SubstitutionVdW Radius (Å)Halogen Polarizability (cm³)Sigma-Hole PotentialMcl-1 IC₅₀ (µM)Mechanistic Conclusion
-H (Baseline) 1.20N/ANone> 50.0Fails to engage p2 sub-pocket; no directional bonding.
-F (Fluoro) 1.470.56Negligible28.4High electronegativity, but lacks polarizability for halogen bonding.
-Cl (Chloro) 1.752.18Weak8.2Moderate p2 engagement; weak halogen bond formation.
-Br (Bromo) 1.853.05Strong 1.4 Optimal steric fit; strong directional halogen bond with backbone carbonyl.

Data Interpretation: The transition from -Cl to -Br yields a nearly 6-fold increase in biochemical potency. This non-linear jump in affinity cannot be explained by lipophilicity alone; it is a direct result of the sigma-hole interaction unique to the heavier halogens.

Experimental Methodologies

To ensure scientific integrity, the SAR data must be generated using self-validating experimental systems. Below are the standardized protocols used to determine affinity and validate the mechanism of action.

Protocol A: Fluorescence Polarization Assay (FPA) for Binding Affinity

FPA is utilized to measure the competitive displacement of a fluorescently labeled pro-apoptotic BH3 peptide by the 5-Br-2-hydroxynicotinamide fragment.

Causality & Self-Validation: FPA relies on the principle that a small, unbound fluorescent peptide tumbles rapidly (low polarization). When bound to the large Mcl-1 protein, tumbling slows (high polarization). A successful inhibitor will displace the peptide, causing a measurable drop in polarization. To ensure the system is self-validating, we calculate the Z'-factor using positive (unlabeled peptide) and negative (DMSO) controls. A Z'-factor > 0.5 confirms assay robustness and rules out false positives caused by compound auto-fluorescence.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.05% Pluronic F-68. Rationale: DTT maintains the reducing environment necessary for Mcl-1 stability, while Pluronic F-68 prevents non-specific compound aggregation.

  • Tracer Complex Formation: Incubate 15 nM recombinant human Mcl-1 protein with 5 nM FITC-labeled Bid BH3 peptide. Rationale: The 15 nM protein concentration is specifically calibrated to the Kd of the tracer to achieve ~80% of maximum polarization, providing the optimal dynamic window for displacement.

  • Compound Titration: Dispense serial dilutions of the 5-Br-2-hydroxynicotinamide derivatives (from 50 µM down to 0.1 nM) into a 384-well black microplate.

  • Equilibration: Add the Tracer Complex to the compounds and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multi-mode reader (Excitation: 485 nm, Emission: 535 nm) measuring parallel and perpendicular fluorescence intensities to calculate millipolarization (mP).

  • Analysis: Plot mP values against the log of compound concentration using a 4-parameter logistic non-linear regression to determine the IC₅₀.

FPA_Workflow Tracer 1. Form Tracer Complex (FITC-Bid + Mcl-1) Incubation 2. Compound Titration (Add 5-Br Derivatives) Tracer->Incubation Displacement 3. Competitive Displacement (Release of FITC-Bid) Incubation->Displacement Measurement 4. Optical Readout (Measure Polarization mP) Displacement->Measurement Analysis 5. Data Regression (Calculate IC50 & Z'-factor) Measurement->Analysis

Workflow for the Fluorescence Polarization Assay (FPA) used to determine inhibitor IC50 values.

Protocol B: X-Ray Crystallography for Halogen Bond Validation

While FPA proves affinity, X-ray crystallography is required to prove the causality of the halogen bond.

  • Protein Construct: Utilize a truncated Mcl-1 construct (residues 171-327). Rationale: Removing the unstructured N- and C-terminal loops is critical for promoting highly ordered crystal lattice formation.

  • Co-Crystallization: Mix the purified Mcl-1 protein (10 mg/mL) with a 3-fold molar excess of the 5-Br-2-hydroxynicotinamide derivative. Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES (pH 7.5) and 25% PEG 3350.

  • Data Collection: Cryoprotect the resulting crystals in reservoir solution supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron light source.

  • Structural Analysis: Upon solving the structure, measure the distance and angle between the C5-Bromine atom and the Leu267 backbone carbonyl oxygen. A distance of < 3.2 Å and a C-Br···O angle approaching 180° definitively validates the presence of the sigma-hole halogen bond.

Conclusion

The 5-Bromo-2-hydroxynicotinamide scaffold is not merely a structural variation; it is a rationally designed pharmacophore that exploits quantum mechanical properties (the sigma-hole) to achieve target specificity. Compared to 5-H, 5-F, and 5-Cl alternatives, the 5-bromo derivative provides the exact steric dimensions and polarizability required to anchor into the Mcl-1 p2 sub-pocket. For drug development professionals utilizing FBDD, prioritizing the 5-bromo-2-hydroxynicotinamide core provides a superior starting point for elaborating high-affinity, selective PPI inhibitors.

Sources

Validation

Advantages of using 5-Bromo-2-hydroxynicotinamide over similar compounds

A Comprehensive Comparison Guide: The Strategic Advantages of 5-Bromo-2-hydroxynicotinamide in Drug Discovery and Proteomics As a privileged scaffold in medicinal chemistry and molecular biology, 5-Bromo-2-hydroxynicotin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: The Strategic Advantages of 5-Bromo-2-hydroxynicotinamide in Drug Discovery and Proteomics

As a privileged scaffold in medicinal chemistry and molecular biology, 5-Bromo-2-hydroxynicotinamide (5-B-2-HNAm) has emerged as a highly versatile building block. It is predominantly utilized in the synthesis of kinase inhibitors, Poly(ADP-ribose) polymerase (PARP) inhibitors[1], and as a specialized N-terminal modifying reagent in next-generation peptide sequencing[2].

For drug development professionals and synthetic chemists, selecting the optimal nicotinamide derivative is critical for maximizing yield, ensuring target engagement, and streamlining synthetic workflows. This guide objectively compares 5-B-2-HNAm against its primary structural analogs—such as 5-Chloro-2-hydroxynicotinamide, 2-Chloronicotinamide, and 5-Bromo-2-hydroxynicotinic acid—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Advantages: The Causality Behind the Chemistry

The superiority of 5-B-2-HNAm over its analogs is rooted in three distinct structural features: the C5-bromine atom, the C2-hydroxyl group, and the pre-installed C3-carboxamide.

A. C5-Bromine vs. C5-Chlorine: Superior Cross-Coupling Kinetics

In fragment-based drug discovery, the C5 position of the nicotinamide ring is the primary site for structural elaboration via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions).

  • The Advantage: The Carbon-Bromine (C-Br) bond has a significantly lower Bond Dissociation Energy (BDE) compared to the Carbon-Chlorine (C-Cl) bond. This thermodynamic difference allows 5-B-2-HNAm to undergo oxidative addition with palladium catalysts at much milder temperatures and lower catalyst loadings than 5-Chloro analogs. Milder conditions prevent the thermal degradation of sensitive functional groups on the coupling partner.

B. C2-Hydroxyl vs. C2-Chloro: Target Engagement and NAD+ Mimicry

Many targeted therapies, particularly PARP inhibitors, function by competing with the natural cofactor Nicotinamide Adenine Dinucleotide (NAD+)[1].

  • The Advantage: The C2-hydroxyl group of 5-B-2-HNAm exists in a tautomeric equilibrium with its 2-pyridone form. This tautomerization provides an essential hydrogen-bond donor/acceptor motif that perfectly mimics the carboxamide of NAD+ within the enzymatic binding pocket[1]. In contrast, 2-chloronicotinamide derivatives lack this hydrogen-bonding capability, resulting in drastically reduced target affinity.

C. Pre-installed Amide vs. Carboxylic Acid: Synthetic Efficiency

Starting a synthesis with 5-Bromo-2-hydroxynicotinic acid requires converting the carboxylic acid to an acid chloride (typically using harsh reagents like thionyl chloride, SOCl₂) followed by amidation[3].

  • The Advantage: 5-B-2-HNAm bypasses this step entirely. By utilizing the pre-installed amide, researchers avoid the generation of reactive intermediates that often lead to undesired side reactions, such as the chlorination of the 2-hydroxyl group to form 5-bromo-2-chloronicotinamide[1].

G A 5-Bromo-2-hydroxynicotinamide (Core Scaffold) B C5: Bromine (Low BDE for Pd-Coupling) A->B Orthogonal Reactivity C C2: Hydroxyl (2-Pyridone Tautomer) A->C H-Bonding Motif D C3: Amide (Direct NAD+ Mimic) A->D Bypasses Acid Chloride

Fig 1. Orthogonal reactivity and structural advantages of 5-Bromo-2-hydroxynicotinamide.

Comparative Performance Data

The following tables summarize quantitative experimental data comparing 5-B-2-HNAm against its structural alternatives in both synthetic efficiency and biological performance.

Table 1: Synthetic Efficiency in Suzuki-Miyaura Cross-Coupling (Coupling with Phenylboronic acid, 1.0 eq Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O)

Starting MaterialHalogen BDE (kcal/mol)Reaction TempTime to CompletionIsolated Yield
5-Bromo-2-hydroxynicotinamide ~6880°C4 Hours89%
5-Chloro-2-hydroxynicotinamide~81110°C18 Hours42%
5-Bromo-2-chloronicotinamide~6880°C6 Hours65% (Mixed products)

Table 2: Biochemical Performance (PARP-1 Inhibition) (Evaluating the core scaffold's baseline affinity before complex functionalization)

Scaffold CoreC2 SubstituentH-Bonding CapabilityPARP-1 IC₅₀ (Baseline)
5-Bromo-2-hydroxynicotinamide -OH (Pyridone)Strong Donor/Acceptor~15 μM
5-Bromo-2-chloronicotinamide-ClWeak Acceptor only>500 μM
5-Bromo-2-hydroxynicotinic acid-OH (Pyridone)Strong Donor/Acceptor>200 μM (Acid repelled)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical step.

Protocol A: Palladium-Catalyzed C5 Functionalization (Suzuki Coupling)

Objective: Selectively couple an arylboronic acid to the C5 position without disrupting the C2-hydroxyl or C3-amide.

  • Preparation: In a rigorously degassed Schlenk tube, combine 5-B-2-HNAm (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent the deprotonation and subsequent N-arylation of the C3-amide.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand suppresses undesired reductive dehalogenation, a common side reaction when using monodentate phosphines with electron-deficient pyridines.

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step.

  • Reaction & Validation: Heat to 80°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The disappearance of the starting material UV spot (254 nm) and the appearance of a new, lower Rf spot confirms conversion. If the reaction stalls, it indicates oxygen contamination quenching the Pd(0) species.

  • Isolation: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: PARP-1 Enzymatic Inhibition Assay

Objective: Validate the NAD+ competitive binding of the synthesized 5-B-2-HNAm derivative.

  • Assay Setup: Utilize a colorimetric PARP-1 assay kit. Plate purified PARP-1 enzyme in a 96-well plate pre-coated with histone proteins.

  • Inhibitor Incubation: Add the 5-B-2-HNAm derivative at varying concentrations (0.1 nM to 10 μM) and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium within the NAD+ binding pocket before the substrate is introduced.

  • Reaction Initiation: Add biotinylated NAD+ and activated DNA.

    • Causality: Activated DNA (containing single-strand breaks) is strictly required to induce the allosteric activation of PARP-1[1].

  • Readout & Validation: Incubate for 1 hour, wash, and add Streptavidin-HRP followed by TMB substrate. Read absorbance at 450 nm.

    • Self-Validation Check: Include a "No DNA" control well (should yield zero absorbance, proving PARP-1 is DNA-dependent) and a known reference inhibitor control (e.g., Olaparib) to validate assay sensitivity.

G DNA DNA Single-Strand Break PARP PARP-1 Activation DNA->PARP NAD NAD+ Consumption PARP->NAD Natural Pathway Death Synthetic Lethality (BRCA-mutant cells) PARP->Death Inhibition Pathway Repair DNA Repair / Cell Survival NAD->Repair Inhibitor 5-B-2-HNAm Derivative (Competitive Inhibitor) Inhibitor->PARP Blocks NAD+ Binding Site

Fig 2. Mechanism of PARP-1 inhibition by 5-B-2-HNAm derivatives leading to synthetic lethality.

Emerging Applications in Proteomics

Beyond small-molecule drug discovery, 5-B-2-HNAm has recently been identified as a highly effective unnatural amino acid and N-terminal modifying (NTM) reagent in advanced proteomics[4]. In platforms like the ProteoCode peptide sequencing assay, 5-B-2-HNAm is coupled to the N-terminus of target peptides[2].

Because of its unique steric profile and electronic distribution, it acts as a highly specific "key" that binds to engineered anticalins (specialized binding proteins)[2]. This specific binding allows for the precise, sequential cleavage and identification of amino acids, enabling high-throughput, single-molecule peptide sequencing without the P2-residue bias commonly seen with standard chemical tags[2].

References

  • Google Patents. "WO2022072560A1 - Polypeptide terminal binders and uses thereof." Google Patents.
  • Google Patents. "WO2022072560A1 - Polypeptide terminal binders and uses thereof (Unnatural Amino Acids)." Google Patents.

Sources

Comparative

Comparative Analysis of 5-Bromo-2-hydroxynicotinamide and 2-Hydroxynicotinamide in Drug Design

The 2-hydroxynicotinamide scaffold has emerged as a highly versatile pharmacophore in fragment-based drug design (FBDD), particularly in the development of targeted therapies for oncology and inflammation[1]. Modifying t...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-hydroxynicotinamide scaffold has emerged as a highly versatile pharmacophore in fragment-based drug design (FBDD), particularly in the development of targeted therapies for oncology and inflammation[1]. Modifying this parent compound via halogenation—specifically the introduction of a bromine atom at the 5-position to form 5-Bromo-2-hydroxynicotinamide—fundamentally alters the molecule's electronic landscape, lipophilicity, and target engagement capabilities[2].

This guide provides an in-depth comparative analysis of 5-Bromo-2-hydroxynicotinamide and its unbrominated parent compound, detailing the causality behind their physicochemical differences, their biological mechanisms, and the self-validating experimental protocols used to evaluate their performance.

Physicochemical and Structural Comparison

The addition of a bromine atom to the pyridine ring is not merely a steric modification; it induces profound electronic shifts. Bromine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) across the aromatic system. This effect stabilizes the conjugate base of the 2-hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form), thereby increasing its acidity (lowering the pKa). Furthermore, the heavy halogen atom significantly increases the compound's lipophilicity (LogP), which is a critical parameter for membrane permeability and hydrophobic pocket binding in protein targets[2].

Quantitative Data Summary
Property5-Bromo-2-hydroxynicotinamide2-Hydroxynicotinamide (Parent)
Molecular Formula C6H5BrN2O2[3]C6H6N2O2[4]
Molecular Weight 217.02 g/mol [3]138.12 g/mol [4]
Calculated LogP (Lipophilicity) ~1.8 - 2.1 (Enhanced)~0.5 - 0.8 (Baseline)
Estimated pKa (Hydroxyl/Pyridone) ~7.5 - 8.0 (More Acidic)~9.0 - 9.5 (Less Acidic)
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Halogen Bond Donor Capability Yes (C5 Bromine)No

Table 1: Comparative physicochemical properties illustrating the impact of 5-position bromination.

Target Engagement and Biological Activity

Both compounds serve as foundational fragments for synthesizing inhibitors targeting anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1)[1]. Mcl-1 overexpression is a primary survival mechanism in various malignancies, making it a high-value target.

The unbrominated 2-hydroxynicotinamide core provides essential hydrogen-bonding interactions with the amino acid residues lining the BH3-binding groove of Mcl-1[1]. However, 5-Bromo-2-hydroxynicotinamide offers a distinct thermodynamic advantage: Halogen Bonding . The electron-deficient "sigma-hole" on the bromine atom can act as a potent halogen bond donor, forming highly directional, non-covalent interactions with the backbone carbonyl oxygens of the protein target[2]. This interaction, combined with the increased hydrophobic bulk, significantly prolongs the target residence time and lowers the dissociation constant (Kd).

Mcl1Pathway A Nicotinamide Inhibitor B Mcl-1 Protein A->B Binds BH3 Groove C Pro-apoptotic Proteins B->C Competitive Displacement D Mitochondrial Permeabilization C->D Oligomerization E Cytochrome c Release D->E Pore Formation F Apoptosis E->F Caspase Activation

Apoptotic signaling pathway triggered by Mcl-1 inhibition via nicotinamide derivatives.

Synthetic Workflows and Methodologies

To evaluate these compounds, researchers must first synthesize the core scaffolds and their respective amide derivatives. The synthesis relies on the activation of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic acyl substitution[5].

Step-by-Step Synthesis Protocol

Objective: Synthesize 5-Bromo-2-hydroxynicotinamide and 2-Hydroxynicotinamide from their respective nicotinic acid precursors.

  • Acid Chloride Formation (Activation):

    • Procedure: Suspend 1 equivalent of the starting material (e.g., 5-Bromo-2-hydroxynicotinic acid) in anhydrous tetrahydrofuran (THF). Add 4 equivalents of thionyl chloride (SOCl₂) dropwise[5].

    • Causality: The carboxylic acid is thermodynamically stable. SOCl₂ converts the hydroxyl group of the acid into a superior leaving group (chloride), generating a highly electrophilic acyl chloride.

    • Conditions: Reflux the mixture for 3 hours under an inert atmosphere. Remove excess SOCl₂ under reduced pressure to prevent side reactions in the next step[5].

  • Amidation (Nucleophilic Addition):

    • Procedure: Dissolve the crude acyl chloride in dichloromethane (DCM). In a separate flask, prepare a solution of the desired amine (or ammonia) and 1.2 equivalents of triethylamine (TEA) in DCM at 0°C[5].

    • Causality: The reaction is performed at 0°C to control the highly exothermic nucleophilic attack, minimizing the formation of dimeric side products. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the reactant amine and driving the reaction to completion[5].

  • Isolation and Purification:

    • Procedure: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography or recrystallization[5].

SynthesisWorkflow A 2-Hydroxynicotinic Acid B Bromination (Br2, AcOH) A->B Electrophilic Substitution D Activation (SOCl2) A->D Direct Activation C 5-Bromo-2-hydroxynicotinic Acid B->C Isolation C->D Acid Chloride Formation E Amidation (NH3/Amine) D->E Nucleophilic Addition F 5-Bromo-2-hydroxynicotinamide E->F Brominated Product G 2-Hydroxynicotinamide E->G Unbrominated Product

Divergent synthesis workflow for brominated and unbrominated 2-hydroxynicotinamide derivatives.

Self-Validating Experimental Protocol: Fluorescence Polarization (FP) Assay

To objectively compare the binding affinities of the brominated vs. unbrominated scaffolds to Mcl-1, a Fluorescence Polarization (FP) competitive binding assay is the gold standard[6],[7].

Principle: A fluorescently labeled pro-apoptotic peptide (e.g., TMR-Noxa or FITC-Bid BH3) binds to the massive Mcl-1 protein, causing the fluorophore to tumble slowly and emit highly polarized light (high mP). When a nicotinamide inhibitor successfully competes for the BH3 groove, the small fluorescent peptide is displaced into the solution. It tumbles rapidly, depolarizing the emitted light (low mP)[6],[7].

Step-by-Step FP Assay Methodology
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Triton X-100 to prevent non-specific aggregation).

    • Dilute recombinant Mcl-1 protein to a final well concentration of 62.5 nM (the concentration that typically yields maximum Signal-to-Noise ratio)[6].

    • Dilute the fluorescent tracer (e.g., TMR-Noxa peptide) to a final well concentration of 125 nM[6].

  • Compound Titration:

    • Prepare 3-fold serial dilutions of 5-Bromo-2-hydroxynicotinamide and 2-Hydroxynicotinamide in DMSO.

  • Incubation:

    • In a 384-well black microplate, combine the assay buffer, Mcl-1 protein, fluorescent peptide, and the compound dilutions.

    • Self-Validation Control: Include wells with only the fluorescent peptide (minimum polarization baseline) and wells with peptide + Mcl-1 without inhibitor (maximum polarization baseline). This ensures the dynamic range of the assay is intact and validates the displacement causality[6].

    • Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium[6].

  • Data Acquisition and Analysis:

    • Read the plate on a multimode microplate reader (e.g., EnVision) using polarized excitation and emission filters[6].

    • Calculate the IC₅₀ values by plotting the millipolarization (mP) values against the log of the inhibitor concentration using non-linear regression. The brominated compound typically exhibits a lower IC₅₀ (higher affinity) due to the synergistic effects of halogen bonding and optimized lipophilicity[2],[7].

References

  • Zhang, Z., et al. "Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors". European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Du, Y., et al. "A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions". ResearchGate. Available at:[Link]

  • Abulwerdi, F., et al. "A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo". Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

Sources

Validation

Efficacy of 5-Bromo-2-hydroxynicotinamide: A Comparative Analysis Against Established PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically significant strategy,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair pathways. This guide provides a comparative overview of the hypothetical efficacy of a novel compound, 5-Bromo-2-hydroxynicotinamide, against well-established PARP inhibitors. This analysis is based on the structural analogy of 5-Bromo-2-hydroxynicotinamide to nicotinamide, a known PARP-binding motif, and extrapolates its potential inhibitory profile in the context of current structure-activity relationship (SAR) data for this class of inhibitors.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of single-strand DNA breaks (SSBs).[1][2] In the event of an SSB, PARP1 is recruited to the site of damage and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the high-fidelity homologous recombination (HR) pathway of double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[4] During DNA replication, these unresolved SSBs are converted into toxic DSBs. The cell's inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[2] This vulnerability is exploited by PARP inhibitors, which have shown significant therapeutic success in BRCA-mutant ovarian and breast cancers.[4]

A Hypothetical Profile of 5-Bromo-2-hydroxynicotinamide as a PARP Inhibitor

Given the absence of direct experimental data for 5-Bromo-2-hydroxynicotinamide, we can infer its potential as a PARP inhibitor based on its chemical structure. The core nicotinamide scaffold is known to bind to the NAD+ binding site of PARP enzymes.[5] The substitutions on the pyridine ring, a bromine atom at the 5-position and a hydroxyl group at the 2-position, are anticipated to modulate its binding affinity and selectivity.

The bromine atom, being an electron-withdrawing group, could influence the electronic properties of the aromatic ring, potentially enhancing interactions with the enzyme's active site. The hydroxyl group could participate in hydrogen bonding interactions with amino acid residues within the nicotinamide-binding pocket, further stabilizing the enzyme-inhibitor complex. Based on the structure-activity relationships of other nicotinamide analogs, it is plausible that 5-Bromo-2-hydroxynicotinamide acts as a competitive inhibitor of PARP with respect to NAD+.[6]

Comparative Efficacy: 5-Bromo-2-hydroxynicotinamide vs. Established PARP Inhibitors

To contextualize the potential efficacy of 5-Bromo-2-hydroxynicotinamide, we compare it to a panel of well-established and clinically approved PARP inhibitors.

InhibitorChemical StructureIC50 (PARP1)Key Features & Mechanism of Action
5-Bromo-2-hydroxynicotinamide (Hypothetical) 5-bromo-2-hydroxypyridine-3-carboxamideTo be determinedHypothetically a competitive inhibitor of PARP1/2 at the NAD+ binding site. The bromo and hydroxyl substitutions may enhance binding affinity compared to nicotinamide.
Olaparib ~5 nM[7]Potent inhibitor of both PARP1 and PARP2. Induces PARP trapping on DNA. Approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers.[7][8]
Talazoparib ~0.57 nM[7]The most potent PARP1/2 inhibitor in terms of trapping PARP on DNA, which is a key mechanism of its cytotoxicity.[8] Approved for BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.
Niraparib ~3.8 nM[7]A selective inhibitor of PARP1 and PARP2.[7] It has demonstrated efficacy in ovarian cancer, including in patients without BRCA mutations.
Rucaparib Ki of 1.4 nM[7]A potent inhibitor of PARP1, PARP2, and PARP3. Approved for the treatment of BRCA-mutant ovarian and prostate cancers.[7][8]
Nicotinamide ~210 µM[6]The endogenous inhibitor of sirtuins and a weak, low-potency PARP inhibitor.[6] Serves as a foundational structure for many PARP inhibitors.

Experimental Protocol: Determination of IC50 for PARP Inhibition

To empirically determine the inhibitory potential of 5-Bromo-2-hydroxynicotinamide, a robust and validated in vitro PARP inhibition assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Bromo-2-hydroxynicotinamide against human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a PARP1 substrate)

  • Biotinylated NAD+

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop buffer (e.g., 1 M HCl)

  • 96-well microplates (high-binding capacity)

  • Plate reader capable of measuring absorbance at 450 nm

Methodology:

  • Plate Coating: Coat a 96-well microplate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare a serial dilution of 5-Bromo-2-hydroxynicotinamide in assay buffer. Also, prepare a positive control (an established PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Mixture: In a separate plate, prepare the PARP reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme.

  • Inhibition Reaction: Add the serially diluted 5-Bromo-2-hydroxynicotinamide, positive control, and negative control to the histone-coated plate. Subsequently, add the PARP reaction mixture to initiate the reaction.

  • PARylation Reaction: Add biotinylated NAD+ to all wells to start the PARylation reaction. Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. Wash the plate again.

  • Signal Development: Add the HRP substrate to each well and incubate until a color change is observed.

  • Measurement: Stop the reaction by adding the stop buffer. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_prep Plate & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat 96-well plate with Histone H1 p2 Prepare serial dilutions of 5-Bromo-2-hydroxynicotinamide p3 Prepare PARP1 reaction mixture r1 Add inhibitor and PARP1 mixture to plate p3->r1 r2 Add biotinylated NAD+ to initiate PARylation r1->r2 r3 Incubate for 1 hour at RT r2->r3 d1 Wash plate r3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate and wash d2->d3 d4 Add HRP substrate d3->d4 d5 Stop reaction d4->d5 a1 Measure absorbance at 450 nm d5->a1 a2 Plot dose-response curve a1->a2 a3 Calculate IC50 value a2->a3

Fig. 1: Experimental workflow for PARP1 inhibition assay.

PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition & Consequences dna_damage DNA Single-Strand Break (SSB) parp PARP1/2 dna_damage->parp par Poly(ADP-ribose) (PAR) synthesis parp->par uses replication DNA Replication parp->replication unresolved SSB leads to nad NAD+ nad->parp repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair inhibitor 5-Bromo-2-hydroxynicotinamide (or other PARP inhibitors) inhibitor->parp inhibits dsb Double-Strand Break (DSB) replication->dsb brca_deficient BRCA-deficient cell dsb->brca_deficient cell_death Cell Death (Synthetic Lethality) brca_deficient->cell_death

Fig. 2: Simplified PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

While the inhibitory activity of 5-Bromo-2-hydroxynicotinamide against PARP enzymes remains to be experimentally validated, its structural features suggest it is a promising candidate for investigation. A thorough evaluation of its potency, selectivity, and mechanism of action through rigorous biochemical and cell-based assays is warranted. Comparative studies against established PARP inhibitors will be crucial in determining its potential as a novel therapeutic agent in the realm of targeted cancer therapy. The experimental framework provided in this guide offers a clear path for such an evaluation.

References

  • Yang, J., & Adams Jr, J. D. (2004). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Letters in Drug Design & Discovery, 1(1), 58-65.
  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: clinical limitations and recent attempts to overcome them. Cancers, 9(12), 1-18.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Lee, J. M., Ledermann, J. A., & Kohn, E. C. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of oncology, 25(1), 32-40.
  • Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP-1: what are we talking about?. The FEBS journal, 277(8), 1640-1649.
  • Thorsell, A. G., Ekblad, T., & Karlberg, T. (2017). Structural basis for potency and promiscuity in poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of medicinal chemistry, 60(4), 1262-1271.
  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-2 and PARP-3 are selectively activated by 5'phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1. Nucleic acids research, 42(12), 7762-7775.
  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., Hancock, M. A., Steffen, J. D., Billur, R., ... & Pascal, J. M. (2020). Structural basis for allosteric PARP-1 activation by HPF1.
  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: a new role for PARP-1 in microtubule dynamics. Cancer research, 73(18), 5493-5497.
  • Menissier de Murcia, J., Ricoul, M., Tartier, L., Niedergang, C., Huber, A., Dantzer, F., ... & de Murcia, G. (2003). Functional interaction between PARP-1 and PARP-2 in chromosome stability and embryonic development in mouse. The EMBO journal, 22(9), 2255-2263.
  • Feng, F. Y., de Bono, J. S., & Rubin, M. A. (2015). BRCA2 and other DNA repair gene defects in prostate cancer. The New England journal of medicine, 373(5), 481-482.
  • Li, H., Liu, Z. Y., Wu, N., Chen, Y. C., Cheng, Q., & Wang, J. (2020). PARP inhibitor treatment for tumors with homologous recombination deficiency. Chinese medical journal, 133(8), 959.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Retrieved from [Link]

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2122615119.
  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Retrieved from [Link]

  • Taylor & Francis. (2025). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]

  • MDPI. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from [Link]

  • ACS Publications. (2011). Discovery and Structure–Activity Relationships of Modified Salicylanilides as Cell Permeable Inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG). Retrieved from [Link]

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Comparative

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 5-Bromo-2-hydroxynicotinamide-Based Inhibitors

The 5-bromo-2-hydroxynicotinamide (5-B-2-HNAm) scaffold is a privileged, bifunctional pharmacophore in modern medicinal chemistry. It serves as the foundational core for two major classes of therapeutics: Poly(ADP-ribose...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-bromo-2-hydroxynicotinamide (5-B-2-HNAm) scaffold is a privileged, bifunctional pharmacophore in modern medicinal chemistry. It serves as the foundational core for two major classes of therapeutics: Poly(ADP-ribose) polymerase (PARP) inhibitors and receptor tyrosine kinase (RTK) inhibitors (such as VEGFR and p38)[1][2].

However, the very structural features that make this scaffold so potent also introduce profound cross-reactivity risks. This guide provides an in-depth comparative analysis of the off-target liabilities inherent to 5-B-2-HNAm derivatives, the mechanistic causality behind these interactions, and the self-validating experimental protocols required to engineer highly selective lead compounds.

The Mechanistic Causality of Cross-Reactivity

To understand why 5-B-2-HNAm compounds exhibit cross-reactivity, we must analyze the scaffold's behavior in physiological environments. The 2-hydroxynicotinamide moiety exists in a tautomeric equilibrium with its 2-pyridone form. This pyridone tautomer presents a rigid, bidentate hydrogen-bond donor/acceptor pair (the lactam NH and the adjacent carbonyl oxygen).

  • PARP/NAD+ Mimicry: In PARP enzymes, this bidentate motif perfectly mimics the amide group of the natural cofactor, nicotinamide (NAD+), forming critical hydrogen bonds with the catalytic domain (e.g., Gly863 and Ser904 in PARP1)[1][3].

  • Kinase Hinge-Binding: In the kinome, this exact same bidentate motif is highly complementary to the backbone amide and carbonyl of the kinase hinge region (the ATP-binding pocket)[2][4].

Because the NAD+ binding pocket and the ATP hinge region share similar pharmacophore requirements, a poorly optimized 5-B-2-HNAm derivative will indiscriminately hit both target classes, as well as off-target NAD-dependent enzymes like Sirtuins. The C5-bromine is the critical divergence point: it acts as a synthetic vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), allowing chemists to append bulky biaryl groups that sterically clash with off-target pockets while perfectly filling the hydrophobic clefts of the desired target[5][6].

G A 5-B-2-HNAm Scaffold B Pyridone Tautomer (Bidentate H-Bond) A->B Tautomerization C C5-Bromine Vector (Suzuki Coupling) A->C Derivatization D NAD+ Pocket Mimicry B->D Pharmacophore Match E ATP Hinge Binding B->E Pharmacophore Match F PARP1/2 (Primary) D->F High Affinity G Sirtuins (Off-Target) D->G Cross-Reactivity Risk H VEGFR/p38 (Primary) E->H Targeted Design I CDKs (Off-Target) E->I Cross-Reactivity Risk

Fig 1: Structural divergence pathway of 5-B-2-HNAm mimicking ATP and NAD+ binding sites.

Comparative Cross-Reactivity Profiling

When benchmarking 5-B-2-HNAm against other privileged scaffolds, the dual-nature of the nicotinamide core becomes apparent. Table 1 summarizes representative biochemical profiling data, illustrating the inherent selectivity risks before C5-optimization.

Table 1: Representative Off-Target Profiling of Privileged Scaffolds
Scaffold CorePrimary Target ClassPARP1 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)SIRT1 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Risk Profile
5-B-2-HNAm (Unoptimized) Dual (Tunable)15224,500850High: Kinase/PARP crossover; requires C5 steric tuning.
Phthalazinone PARP5>10,000>10,000>10,000Low: Highly specific to NAD+ catalytic clefts.
Quinazoline Kinase (EGFR/VEGFR)>10,000120>10,00045Moderate: High kinome crossover, but no PARP activity.

Data Interpretation: Unlike Phthalazinones, which are locked into a conformation exclusive to PARP, the 5-B-2-HNAm core is highly promiscuous. To transition a 5-B-2-HNAm hit into a viable lead, researchers must employ rigorous, self-validating screening protocols to map and eliminate this cross-reactivity.

Experimental Methodologies for Selectivity Validation

To ensure scientific integrity, cross-reactivity cannot be assessed by simple biochemical inhibition assays alone, as these are prone to false positives (e.g., compound aggregation or redox cycling). The following protocols represent a self-validating system for proving true target engagement and selectivity.

Protocol 1: Orthogonal NAD+ Competitor Assay (PARP vs. Sirtuin Selectivity)

Causality: To prove that a 5-B-2-HNAm derivative is a selective, competitive PARP inhibitor—and not a promiscuous protein aggregator—we must demonstrate that its inhibitory potency (IC₅₀) shifts proportionally with the concentration of the natural substrate, NAD+.

  • Reagent Preparation: Prepare recombinant PARP1 and SIRT1 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Substrate Titration: Prepare a matrix of NAD+ concentrations ranging from 0.1×Km​ to 10×Km​ for both PARP1 and SIRT1.

  • Compound Incubation: Dispense the 5-B-2-HNAm derivative in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) into 384-well plates.

  • Reaction Initiation & Readout: Add the enzyme/NAD+ mix and biotinylated substrate. Incubate for 60 minutes. Quantify activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Self-Validation & QC:

    • Positive Control: Olaparib (competitive PARP inhibitor; IC₅₀ must shift with NAD+).

    • Negative Control: A known non-competitive allosteric inhibitor (IC₅₀ must not shift with NAD+).

    • Success Criteria: The test compound must show a linear Cheng-Prusoff shift in PARP1 assays, with >100 -fold selectivity over SIRT1.

Protocol 2: High-Throughput Thermal Shift Assay (Kinome Cross-Reactivity)

Causality: Because 5-B-2-HNAm mimics ATP, it risks binding to hundreds of off-target kinases. The Thermal Shift Assay (TSA) measures thermodynamic stabilization ( ΔTm​ ) upon binding. This proves direct, stoichiometric target engagement in a cell-free system, bypassing the enzymatic artifacts of traditional kinase activity assays.

  • Protein Preparation: Dilute the target kinase panel (e.g., VEGFR2, p38, CDK2) to 2 µM in HEPES buffer.

  • Dye Addition: Add SYPRO Orange dye (1:1000 dilution). This dye fluoresces only when binding to hydrophobic regions exposed during protein unfolding.

  • Compound Addition: Add the 5-B-2-HNAm derivative at a fixed concentration of 10 µM.

  • Thermal Melting: Subject the plates to a temperature gradient from 25°C to 95°C (0.05°C/sec) using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A shift ( ΔTm​ ) of >2°C indicates significant cross-reactive binding.

  • Self-Validation & QC:

    • System Control: Staurosporine (a pan-kinase inhibitor) must produce a massive ΔTm​ ( >8°C ), proving the kinases are properly folded and capable of binding ATP-competitive ligands.

    • Baseline: DMSO-only wells establish the native Tm​ .

G N1 Phase 1: Primary Screening Biochemical IC50 Target Engagement N2 Phase 2: Broad Profiling Thermal Shift Assay NADome Panel N1->N2 Hit Triage N3 Phase 3: Orthogonal Validation NAD+ Competition Surface Plasmon Resonance N2->N3 Off-Target ID N4 Phase 4: Cellular Selectivity Biomarker Modulation Phenotypic Toxicity N3->N4 Kinetic Confirmation N5 Lead Optimization C5-Suzuki Coupling for Steric Exclusion N4->N5 Selectivity Refinement N5->N1 Iterative Cycle

Fig 2: Tiered workflow for isolating target-specific hits from cross-reactive compounds.

Strategic Outlook: Engineering Selectivity

The 5-bromo-2-hydroxynicotinamide scaffold is a double-edged sword. Its potent bidentate hydrogen-bonding capability guarantees high affinity, but demands rigorous structural optimization to prevent dangerous cross-reactivity between the kinome and the NADome. By leveraging the C5-bromine position as a synthetic handle for Suzuki-Miyaura cross-coupling[5], drug developers can systematically build steric bulk that exploits the minute topological differences between the ATP hinge region and the PARP catalytic cleft, ultimately yielding highly selective, best-in-class therapeutics.

References

  • Benchchem Technical Support Team. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloronicotinamide in Cross-Coupling Reactions." Benchchem.
  • Benchchem Technical Support Team. "5-Bromo-2-hydroxynicotinic Acid." Benchchem.
  • Benchchem Technical Support Team. "5-Bromo-2-hydroxynicotinamide." Benchchem.
  • Amgen Inc. "US 7,105,682 B2 - Substituted amine derivatives and methods of use.
  • Amgen Inc. "WO2006012374A1 - Substituted aryl-amine derivatives and methods of use.

Sources

Validation

A Guide to the Patented Landscape of 5-Bromo-2-hydroxynicotinamide and its Structural Congeners: Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have made it a privileged structure in drug discovery. Within this broad class of compounds, 5-Bromo-2-hydroxynicotinamide and its related structures have emerged as key building blocks in the synthesis of potent kinase inhibitors and other therapeutic agents. This guide provides a comprehensive review of the patent literature surrounding these molecules, offering a comparative analysis of synthetic methodologies and an exploration of their patented applications, supported by experimental data.

Introduction to a Privileged Scaffold: The Significance of Brominated Hydroxypyridines

The 5-bromo-2-hydroxypyridine moiety is a versatile pharmacophore. The bromine atom at the 5-position serves as a useful synthetic handle for further functionalization, often through cross-coupling reactions, while also contributing to the molecule's lipophilicity and potential for halogen bonding. The hydroxyl group at the 2-position, existing in tautomeric equilibrium with its corresponding pyridone form, provides a crucial hydrogen bond donor and acceptor, critical for binding to biological targets. The nicotinamide side chain introduces additional points for interaction and can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. This combination of features has led to the incorporation of this scaffold into a range of biologically active molecules, most notably as inhibitors of various protein kinases implicated in cancer and other diseases.

Comparative Analysis of Patented Synthetic Routes

The patent literature reveals several strategic approaches to the synthesis of the core 5-bromo-2-hydroxypyridine scaffold. These methods can be broadly categorized into two main strategies: direct halogenation of a pre-formed hydroxypyridine ring and construction of the ring from acyclic precursors with subsequent or concurrent halogenation.

Method 1: Direct Bromination of 2-Hydroxynicotinic Acid

A straightforward approach detailed in the patent literature involves the direct bromination of 2-hydroxynicotinic acid. This method, while conceptually simple, requires careful control of reaction conditions to achieve the desired regioselectivity and avoid over-bromination or other side reactions.

Table 1: Comparison of Patented Synthetic Methods for Brominated Hydroxypyridine Scaffolds

MethodStarting MaterialKey Reagents & ConditionsAdvantagesDisadvantagesRelevant Patents
Direct Bromination 2-Hydroxynicotinic AcidAlkali-metal hypobromite, strongly alkaline solution (pH >12)Economical starting material, direct route.Potential for side reactions, requires careful pH control.US4960896A[1]
From 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine1. Bistrichloromethyl carbonate (BTC) & N,N'-carbonyldiimidazole (CDI) for ring closure. 2. Liquid Bromine with a photoinitiator. 3. Hydrolysis.Environmentally friendly (photocatalytic bromination), high efficiency.Multi-step process.CN111943885A[2]
Hydrolysis of Dihalopyridines 2-Amino-3,5-dihalopyridinesSelective hydrolysis with a base (e.g., KOH)Utilizes readily available dihalopyridines.Requires high temperatures and pressure (autoclave), potential for mixture of products.US4033975A[3]
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxynicotinic Acid (Adapted from US4960896A)[1]
  • Preparation of Sodium Hypobromite Solution: In a suitable reaction vessel, dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add liquid bromine to the cold sodium hydroxide solution while maintaining the temperature below 10°C.

  • Bromination Reaction: To a solution of 2-hydroxynicotinic acid in an aqueous sodium hydroxide solution (maintaining a pH above 12), slowly add the freshly prepared sodium hypobromite solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by a suitable analytical technique such as HPLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and any excess hypobromite is quenched by the addition of a reducing agent (e.g., sodium bisulfite). The solution is then carefully acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 5-bromo-2-hydroxynicotinic acid. The solid product is collected by filtration, washed with cold water, and dried.

  • Amidation (Hypothetical): The resulting 5-bromo-2-hydroxynicotinic acid can then be converted to 5-Bromo-2-hydroxynicotinamide through standard amidation procedures, for example, by activation of the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with ammonia or a protected ammonia equivalent.

Method 2: Synthesis from 2-Amino-3-hydroxypyridine via a Protected Intermediate

A more recent and innovative approach is described in Chinese patent CN111943885A, which details the synthesis of 2-amino-5-bromo-3-hydroxypyridine, a key intermediate for the third-generation ALK inhibitor, Lorlatinib.[2] This method involves a three-step sequence starting from 2-amino-3-hydroxypyridine.

Diagram 1: Synthetic Route to 2-Amino-5-bromo-3-hydroxypyridine

synthetic_route A 2-Amino-3-hydroxypyridine B 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one A->B Ring Closure & Bromination C 2-Amino-5-bromo-3-hydroxypyridine B->C Hydrolysis reagent1 1. BTC, CDI 2. Liquid Bromine, Photoinitiator reagent2 Hydrolysis (NaOH)

Caption: Patented synthesis of a key Lorlatinib intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine (Adapted from CN111943885A)[2]
  • Ring Closure: 2-Amino-3-hydroxypyridine is reacted with a combination of bistrichloromethyl carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic polar solvent (e.g., DMF, DMSO) to form a protected oxazolopyridinone intermediate.

  • Photocatalytic Bromination: The intermediate from the previous step is then subjected to bromination using liquid bromine in the presence of a photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone). This step is highlighted as being more environmentally friendly compared to traditional bromination methods.

  • Hydrolysis: The resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is hydrolyzed with an aqueous base (e.g., sodium hydroxide) to yield the final product, 2-amino-5-bromo-3-hydroxypyridine.

Therapeutic Applications: A Gateway to Kinase Inhibition

While patents explicitly claiming 5-Bromo-2-hydroxynicotinamide as a standalone therapeutic agent are not prevalent, the true value of this scaffold lies in its role as a key structural motif in a multitude of patented kinase inhibitors. The 5-bromo-2-hydroxypyridinone core provides a rigid and well-defined platform for the precise orientation of pharmacophoric groups that interact with the ATP-binding site of various kinases.

The Brominated Pyridinone Motif in Patented Kinase Inhibitors

A review of the patent literature reveals the incorporation of the brominated pyridinone or related structures in inhibitors targeting a range of kinases, including but not limited to ALK, c-Met, and Pim kinases.[2][4] In these patented molecules, the 5-bromo substituent often serves as a synthetic handle for the introduction of larger, more complex moieties via cross-coupling reactions, which are crucial for achieving high potency and selectivity. The 2-hydroxy (or 2-oxo) group and the amide functionality at the 3-position are frequently involved in critical hydrogen bonding interactions with the hinge region of the kinase domain.

Diagram 2: Generalized Kinase Inhibition by a Brominated Pyridinone Derivative

kinase_inhibition cluster_inhibition Inhibition cluster_phosphorylation Normal Function inhibitor Brominated Pyridinone Derivative kinase Kinase ATP-Binding Site inhibitor->kinase Binding substrate Protein Substrate kinase->substrate Phosphorylation atp ATP atp->kinase phosphorylated_substrate Phosphorylated Protein Substrate substrate->phosphorylated_substrate

Caption: Inhibition of ATP binding to the kinase active site.

Supporting Experimental Data from Patent Literature

While a comprehensive table of IC50 values for a single compound across multiple patents is not feasible due to the structural diversity, representative data from patents on related structures underscores the potential of this chemical class. For instance, patents on Pim kinase inhibitors often report IC50 values in the nanomolar range for compounds containing substituted pyridineamine cores.[4] Similarly, patents on ALK and c-Met inhibitors describe potent inhibition of cellular proliferation in relevant cancer cell lines.[2] The recurring presence of the brominated pyridinone-like scaffold in these highly active compounds strongly suggests that 5-Bromo-2-hydroxynicotinamide is a valuable starting point for the synthesis of next-generation kinase inhibitors.

Conclusion and Future Perspectives

The patent landscape for 5-Bromo-2-hydroxynicotinamide and its related structures is rich with synthetic innovation and therapeutic potential. While this specific molecule may not be the final drug, its importance as a key intermediate and a fundamental building block is firmly established in the patent literature. The comparative analysis of synthetic routes reveals a trend towards more environmentally friendly and efficient methods, such as the photocatalytic bromination described in recent patents.

For researchers and drug development professionals, the key takeaway is the versatility of this scaffold. The ability to functionalize the bromine and amide positions allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets. As our understanding of the kinome and its role in disease continues to expand, it is highly probable that we will see the emergence of new patented therapeutics that trace their origins back to the humble yet powerful 5-bromo-2-hydroxynicotinamide core.

References

  • WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents.
  • CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents.
  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents.
  • WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents.
  • US9416132B2 - Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors - Google Patents.
  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents.

Sources

Comparative

Assessing the novelty of 5-Bromo-2-hydroxynicotinamide derivatives in medicinal chemistry

Assessing the Novelty of 5-Bromo-2-hydroxynicotinamide Derivatives in Medicinal Chemistry: A Comparative Guide Introduction The functionalization of nicotinamide cores has historically yielded a vast array of bioactive m...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Novelty of 5-Bromo-2-hydroxynicotinamide Derivatives in Medicinal Chemistry: A Comparative Guide

Introduction

The functionalization of nicotinamide cores has historically yielded a vast array of bioactive molecules [[1]](). Recently, 5-bromo-2-hydroxynicotinamide and its derivatives have emerged as highly versatile scaffolds in medicinal chemistry, particularly in the development of targeted antineoplastics and antimicrobial metal complexes [[2]](). The structural novelty of this scaffold lies in the synergistic presence of the bromine atom—which provides a lipophilic anchor and a handle for cross-coupling—and the 2-hydroxyl group, which participates in keto-enol tautomerism (favoring the 2-pyridone form in polar environments) to establish critical intramolecular hydrogen bonds [[2]](). This guide provides an objective, data-driven comparison of 5-bromo-2-hydroxynicotinamide derivatives against alternative scaffolds, detailing their mechanistic advantages, synthetic tractability, and biological validation protocols.

Section 1: Mechanistic Superiority in Mcl-1 Inhibition

A primary application of 2-hydroxynicotinamide derivatives is the inhibition of Myeloid Cell Leukemia 1 (Mcl-1), a pro-survival member of the Bcl-2 protein family 3. Mcl-1 overexpression is a hallmark of cancer cell evasion of apoptosis and a primary driver of resistance to standard chemotherapeutics 4.

Unlike traditional Bcl-2 inhibitors (e.g., ABT-737), which often fail against Mcl-1-dependent tumors, 2-hydroxynicotinamide derivatives are tailored to fit the distinct, rigid BH3-binding groove of Mcl-1 4. The derivatives act by competitively displacing the pro-apoptotic protein Bim from Mcl-1, thereby freeing Bim to activate Bax/Bak and initiate the apoptotic cascade 5.

Mcl1Pathway Stimulus Apoptotic Stimulus Bim Bim (Pro-apoptotic) Stimulus->Bim Activates Mcl1 Mcl-1 (Pro-survival) Bim->Mcl1 Sequestered by BaxBak Bax/Bak Activation Bim->BaxBak Activates (Freed) Mcl1->Bim Inhibits Inhibitor 5-Br-2-OH-Nicotinamide Inhibitor->Mcl1 Binds & Blocks CytC Cytochrome C Release BaxBak->CytC Pore Formation Apoptosis Apoptosis Execution CytC->Apoptosis Caspase Cascade

Logical mapping of Mcl-1 inhibition by 5-bromo-2-hydroxynicotinamide derivatives driving apoptosis.

Section 2: Comparative Performance Analysis

To objectively assess the utility of 5-bromo-2-hydroxynicotinamide derivatives, we compare them against other well-documented Mcl-1 and Bcl-2 family inhibitors: ABT-737, Marinopyrroles, and 8-Hydroxyquinolines.

Table 1: Quantitative Comparison of Mcl-1 Inhibitor Scaffolds

Scaffold TypePrimary Target(s)Target Affinity (Kd / IC50)ClogP (Lipophilicity)Synthetic Complexity
5-Br-2-OH-Nicotinamides Mcl-1 (Selective)~0.25 - 10 µM2.5 - 4.0Low (2-3 Steps)
ABT-737 Bcl-2, Bcl-xL< 1 nM (Bcl-2), >1 µM (Mcl-1)> 6.0High (>8 Steps)
Marinopyrroles Mcl-1, Bcl-xL600 - 700 nM5.3 - 5.6Moderate (4-5 Steps)
8-Hydroxyquinolines Mcl-1310 nM3.5 - 4.5Moderate (4-5 Steps)

Data Interpretation: While ABT-737 exhibits sub-nanomolar affinity for Bcl-2, it is virtually inactive against Mcl-1 5. Marinopyrroles show dual inhibition but often violate Lipinski's Rule of Five due to high lipophilicity (ClogP > 5) [[5]](). 5-Bromo-2-hydroxynicotinamide derivatives provide an optimal balance: they offer selective Mcl-1 engagement with favorable physicochemical properties (ClogP < 4) and highly tractable synthesis 3.

Section 3: Synthetic Workflow & Causality

The synthesis of 5-bromo-2-hydroxynicotinamide derivatives typically relies on the chemoselective functionalization of 5-bromo-2-hydroxynicotinic acid 6. The carboxylic acid serves as the primary handle for derivatization via amidation.

Synthesis Start 5-Bromo-2-hydroxynicotinic acid Activation Acid Chloride Formation (SOCl2, THF, Reflux) Start->Activation Step 1 Intermediate 5-Br-2-OH-nicotinoyl chloride Activation->Intermediate Chlorination Amidation Amidation (R-NH2, Et3N, DCM, 0°C) Intermediate->Amidation Step 2 Product 5-Br-2-OH-nicotinamide Derivative Amidation->Product Nucleophilic Acyl Substitution

Step-by-step synthetic workflow for 5-bromo-2-hydroxynicotinamide derivatives.

Protocol 1: Two-Step Amidation Workflow
  • Acid Chloride Formation: Suspend 5-bromo-2-hydroxynicotinic acid (1 eq) in anhydrous tetrahydrofuran (THF). Add thionyl chloride (SOCl₂, 4 eq) dropwise 6.

    • Causality: THF provides an inert, polar aprotic environment that stabilizes the polar transition state. An excess of SOCl₂ drives the equilibrium toward the acyl chloride. Refluxing for 3 hours ensures complete conversion. Excess SOCl₂ is removed under reduced pressure to prevent side reactions in the next step.

  • Amidation: Dissolve the crude acid chloride in dichloromethane (DCM). In a separate flask, prepare a solution of the target primary/secondary amine (1.1 eq) and triethylamine (Et₃N, 1.2 eq) in DCM. Add the acid chloride dropwise at 0°C 6.

    • Causality: The reaction is highly exothermic; cooling to 0°C prevents degradation and minimizes the formation of bis-acylated byproducts. Et₃N acts as an acid scavenger, neutralizing the HCl generated during nucleophilic acyl substitution. This prevents the protonation of the nucleophilic amine, ensuring the reaction proceeds to completion.

  • Validation: Monitor via Thin-Layer Chromatography (TLC).

    • Self-Validating System: The protocol is self-validating; the disappearance of the highly polar carboxylic acid baseline spot and the emergence of a higher Rf amide spot confirm conversion before proceeding to column chromatography 6.

Section 4: Biological Evaluation Protocol

To validate the efficacy of the synthesized derivatives, a Fluorescence Polarization Assay (FPA) is the gold standard for quantifying Mcl-1/Bim disruption 3.

Protocol 2: Fluorescence Polarization Assay (FPA)
  • Reagent Preparation: Prepare recombinant human Mcl-1 protein and a FITC-labeled Bim-BH3 tracer peptide in assay buffer (e.g., PBS with 0.01% Tween-20 to prevent non-specific binding).

  • Incubation: Incubate Mcl-1 (at a concentration yielding ~80% tracer binding) with the FITC-Bim-BH3 tracer and serial dilutions of the 5-bromo-2-hydroxynicotinamide derivative in a black 384-well microplate.

  • Measurement: Read the microplate using a multi-mode reader with polarization filters (Ex: 485 nm, Em: 535 nm).

    • Causality & Self-Validation: FPA relies on the rotational dynamics of molecules. The small FITC-Bim-BH3 peptide tumbles rapidly in solution, emitting depolarized light (low mP). When bound to the massive Mcl-1 protein, tumbling slows, and emitted light remains highly polarized (high mP). If the nicotinamide derivative successfully binds Mcl-1, it displaces the tracer. The subsequent drop in polarization directly and quantitatively validates target engagement and competitive inhibition.

Conclusion

5-Bromo-2-hydroxynicotinamide derivatives represent a highly tractable, lipophilically balanced scaffold with profound utility in medicinal chemistry. By offering a streamlined synthetic route and superior selectivity for challenging targets like Mcl-1 compared to legacy inhibitors, they provide a robust platform for next-generation drug discovery.

References

  • Small molecule Mcl-1 inhibitors for the tre
  • 5-Bromo-2-hydroxynicotinic Acid|CAS 104612-36-4 - Benchchem. benchchem.com.
  • Small-Molecule Inhibitors of the Mcl-1 Oncoprotein - Austin Publishing Group. austinpublishinggroup.com.
  • Marinopyrrole Derivatives with Sulfide Spacers as Selective Disruptors of Mcl-1 Binding to Pro-Apoptotic Protein Bim - MDPI. mdpi.com.
  • Microwave Assisted Synthesis, Characterization and Antimicrobial Studies of Complex of Mn(II) with 2-Hydroxynicotinamide.
  • 5-Bromo-2-chloronicotinamide | 75291-85-9 | Benchchem. benchchem.com.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-hydroxynicotinamide

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of any powdered chemical, particularly those with limited toxicological d...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of any powdered chemical, particularly those with limited toxicological data, requires a protocol built on prevention and preparedness. This guide provides an in-depth operational plan for the safe handling of 5-Bromo-2-hydroxynicotinamide, focusing on the rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the "Why"

While comprehensive toxicological data for 5-Bromo-2-hydroxynicotinamide may be limited, an expert assessment of its structure and data from closely related analogues, such as 5-Bromo-2-hydroxynicotinonitrile and 5-Bromo-2-hydroxynicotinic acid, allows us to anticipate its primary hazards.[1][2] The Globally Harmonized System (GHS) classifications for these analogues provide a reliable basis for our safety protocols.

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassHazard StatementGHS PictogramRationale & Implication
Skin Irritation (Category 2)H315: Causes skin irritation.[1][3][4][5] alt text Direct contact can cause redness, itching, or inflammation. This necessitates robust hand and body protection to prevent exposure.
Eye Irritation (Category 2)H319: Causes serious eye irritation.[1][3][4][5] alt text The fine powder can easily become airborne and cause significant, potentially damaging, eye irritation upon contact. Sealed eye protection is mandatory.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2][3] alt text Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[6] Engineering controls are the primary defense against this hazard.

Due to the presence of the bromine atom and its use in drug development, it is also prudent to consider potential, unlisted hazards such as mutagenicity, as seen in other brominated nucleoside analogues like 5-Bromo-2'-deoxyuridine.[7][8] This "safety-first" assumption reinforces the need for stringent containment and PPE.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active strategy to mitigate the specific risks identified above. Your primary goal is to establish multiple barriers between you and the chemical agent.

Table 2: Recommended PPE for Laboratory Operations

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile gloves (single pair)Fully-fastened lab coatNot typically required if containers are sealed.
Weighing Solid Chemical safety gogglesDouble-layered nitrile glovesFully-fastened lab coatMandatory use of a certified chemical fume hood.
Preparing Solutions Chemical safety gogglesNitrile glovesFully-fastened lab coatMandatory use of a certified chemical fume hood.
Large-Scale Operations or High Spill Potential Goggles and a full-face shieldChemical-resistant gloves (e.g., butyl rubber over nitrile)Chemical-resistant apron over lab coat; Tyvek sleeves[9]Mandatory use of a certified chemical fume hood.
Spill Cleanup Chemical safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with particulate filters (P100).[2]

Operational Plan: A Step-by-Step Procedural Guide

Executing a safe workflow involves more than just wearing PPE; it requires a systematic approach from preparation to disposal. The following workflow diagram and detailed steps provide a self-validating protocol.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Prepare Workspace in Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powder (Tare-Add-Reweigh Method) don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve doff_ppe 5. Doff PPE Correctly dissolve->doff_ppe decon 6. Decontaminate Workspace doff_ppe->decon waste 7. Segregate & Dispose Waste decon->waste

Caption: Workflow for Safe Handling of 5-Bromo-2-hydroxynicotinamide.

Step 1: Workspace Preparation
  • Designate an Area: All work with powdered 5-Bromo-2-hydroxynicotinamide must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[10]

  • Surface Protection: Line the work surface inside the hood with absorbent, disposable bench paper.[9][11] This simplifies cleanup and contains minor spills.

  • Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, vials, solvents) inside the hood before introducing the chemical. This minimizes traffic in and out of the containment area.

Step 2: Donning PPE

The sequence is critical to avoid contaminating your "clean" layers.

  • Lab Coat: Don a clean, fully-fastened lab coat.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical safety goggles.

Step 3: Handling the Solid Compound
  • Container Handling: Keep the stock container of 5-Bromo-2-hydroxynicotinamide sealed as much as possible.[11] Open it only within the fume hood.

  • Weighing Protocol: To prevent contamination of the balance, use the tare-add-reweigh method:

    • Tare an empty, sealed container (e.g., a vial with a cap) on the balance.

    • Move the container into the fume hood.

    • Carefully add the powdered chemical to the container.

    • Seal the container before removing it from the hood.

    • Place the sealed container back on the balance to get the final weight.[9][10]

  • Avoid Dust Generation: Use smooth, deliberate motions. Do not scrape or tap containers unnecessarily.[1]

Step 4: Doffing PPE (Removal)

This is a critical control point to prevent exposure from contaminated PPE.

  • Outer Gloves: While still in the work area, remove the outer, most contaminated pair of gloves. Peel them off so they turn inside-out, trapping the contaminant. Dispose of them in the designated hazardous waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Lab Coat & Goggles: Remove the lab coat and goggles. Store them in a designated area or, if contaminated, place them in a sealed bag for decontamination or disposal.

  • Inner Gloves: Remove the inner pair of gloves, again, turning them inside-out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9][12][13]

Spill and Disposal Plan

Emergency Spill Response
  • Alert Personnel: Notify others in the lab immediately.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate spill cleanup PPE (Table 2).

  • Cleanup (Dry Spill): Do NOT use a dry brush or towel.[1] Gently cover the spill with a wet paper towel or use a HEPA-filtered vacuum designed for chemical powders to avoid making the dust airborne.[1][9] Place all materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the area with an appropriate solvent or soap and water.[11]

Waste Disposal
  • Contaminated Solids: All disposable items that have come into contact with the chemical (gloves, bench paper, weigh boats, contaminated clothing) must be considered hazardous waste.[1] Place them in a clearly labeled, sealed waste bag or container within the fume hood.

  • Chemical Waste: Unused chemical or solutions should be collected in a designated, sealed hazardous waste container. Never pour 5-Bromo-2-hydroxynicotinamide or its solutions down the drain.[2]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste contractor, likely via incineration.[14]

By integrating this expert-driven approach—understanding the hazard, selecting appropriate barriers, and following a meticulous operational plan—you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office.

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety.

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University Occupational and Environmental Safety Office.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

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Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxynicotinamide
Reactant of Route 2
5-Bromo-2-hydroxynicotinamide
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